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  • Product: N-Hexadecylpropane-1,3-diamine
  • CAS: 7173-60-6

Core Science & Biosynthesis

Foundational

N-Hexadecylpropane-1,3-diamine chemical structure and physicochemical properties

An In-depth Technical Guide to N-Hexadecylpropane-1,3-diamine Introduction: Unveiling a Versatile Diamine N-Hexadecylpropane-1,3-diamine, also known by its synonyms Cetylaminopropylamine and N1-Hexadecyl-1,3-propanediami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Hexadecylpropane-1,3-diamine

Introduction: Unveiling a Versatile Diamine

N-Hexadecylpropane-1,3-diamine, also known by its synonyms Cetylaminopropylamine and N1-Hexadecyl-1,3-propanediamine, is a long-chain aliphatic diamine that has garnered significant interest across various industrial and research sectors.[][2] Its unique molecular structure, featuring a long hydrophobic hexadecyl (cetyl) tail and a hydrophilic diamine head group, imparts amphiphilic properties that are central to its functionality. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, analytical characterization, and key applications, with a focus on providing actionable insights for professionals in research and development.

The compound serves as a crucial research chemical and finds utility as a surfactant, emulsifier, corrosion inhibitor, and lubricant additive.[] The broader class of 1,3-diamines are fundamental building blocks in organic synthesis, serving as precursors for polyamides, epoxy resins, and a range of biologically active molecules and pharmaceuticals.[3][4][5]

PART 1: Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section details the structural and physical characteristics of N-Hexadecylpropane-1,3-diamine.

Chemical Structure

The structure consists of a 16-carbon alkyl chain (hexadecyl group) attached to the nitrogen of a propane-1,3-diamine backbone. This configuration is key to its surface-active properties.

  • Molecular Formula: C₁₉H₄₂N₂[][6][7]

  • IUPAC Name: N'-hexadecylpropane-1,3-diamine[2]

  • SMILES: CCCCCCCCCCCCCCCCNCCCN[][2][6]

  • InChI Key: UKNVXIMLHBKVAE-UHFFFAOYSA-N[][2][6]

Caption: Chemical structure of N-Hexadecylpropane-1,3-diamine.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-Hexadecylpropane-1,3-diamine, which are critical for determining its handling, formulation, and application parameters.

PropertyValueSource
Molecular Weight 298.55 g/mol []
Monoisotopic Mass 298.3348 Da[6]
Boiling Point 384°C at 760 mmHg[]
Density 0.841 g/cm³[]
Predicted XlogP 7.0[6]
CAS Number 7173-60-6[][2][7][8]

PART 2: Synthesis and Analytical Characterization

The purity and structural integrity of a chemical are paramount. This section outlines a generalized synthesis approach and provides robust protocols for the analytical characterization of N-Hexadecylpropane-1,3-diamine and related compounds.

Synthesis Pathway Overview

The synthesis of N-alkylated 1,3-diamines can be achieved through several established routes. A common industrial method involves a two-step process:

  • Cyanoethylation: Reaction of a primary amine (in this case, hexadecylamine) with acrylonitrile.

  • Catalytic Hydrogenation: The resulting nitrile is then reduced, typically using a catalyst like Raney Nickel, to yield the final diamine product.

This process allows for the large-scale production necessary for industrial applications.

Caption: Generalized two-step synthesis of N-Hexadecylpropane-1,3-diamine.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous identification and quantification of N-Hexadecylpropane-1,3-diamine. The workflow integrates chromatographic separation with spectroscopic detection.

Characterization_Workflow Sample Purified Sample HPLC HPLC Separation (Reverse-Phase) Sample->HPLC GC GC Separation (with Derivatization) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) HPLC->MS GC->MS Data Structural Confirmation & Purity Assessment MS->Data NMR->Data IR->Data

Caption: Integrated workflow for analytical characterization.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a robust method for the separation and identification of N-Hexadecylpropane-1,3-diamine, adapted from methodologies for similar long-chain amines.[9][10][11]

Objective: To confirm the identity and assess the purity of N-Hexadecylpropane-1,3-diamine using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of ~1-10 µg/mL for analysis.

  • HPLC Conditions:

    • Column: A reverse-phase column with low silanol activity, such as a Newcrom R1 C18 column (e.g., 4.6 x 150 mm, 5 µm), is recommended to minimize peak tailing with amines.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and aids in the protonation of the amine for positive ion mode detection).[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Expected Ion: The primary ion to monitor is the protonated molecule [M+H]⁺ at m/z 299.3.[6]

Data Analysis: The resulting chromatogram should show a primary peak corresponding to the retention time of the compound. The mass spectrum of this peak should confirm the expected molecular weight via the [M+H]⁺ adduct. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

PART 3: Applications & Mechanism of Action

The dual hydrophobic-hydrophilic nature of N-Hexadecylpropane-1,3-diamine dictates its primary applications.

Industrial and Research Applications
  • Surfactant & Emulsifier: The amphiphilic structure allows it to reduce surface tension between immiscible liquids, making it effective in formulations requiring the stabilization of emulsions.[]

  • Corrosion Inhibition: It can form a protective film on metal surfaces, a critical function in lubricating oils and metalworking fluids.[][12]

  • Biocidal Properties: Like other long-chain diamines, it is expected to exhibit antimicrobial activity by disrupting the integrity of bacterial cell membranes. This makes related compounds useful in disinfectants and sanitizers.

  • Synthesis Precursor: The diamine functional groups are reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules for materials science and drug discovery.[3][13]

Mechanism_of_Action cluster_membrane Microbial Cell Membrane (Lipid Bilayer) Lipid1 Lipid Lipid2 Lipid Disruption Membrane Disruption & Increased Permeability Lipid3 Lipid Lipid4 Lipid Diamine Hydrophilic Diamine Head Hydrophobic Hexadecyl Tail Diamine:tail->Lipid2 Intercalates into lipid bilayer Lysis Cell Lysis Disruption->Lysis

Caption: Antimicrobial mechanism via cell membrane disruption.

PART 4: Safety and Handling

Proper handling of N-Hexadecylpropane-1,3-diamine is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets for this and structurally similar chemicals.

  • Hazards: Causes skin irritation and may cause an allergic skin reaction.[14][15] Causes serious eye irritation or damage.[7][16] It is also noted to be very toxic to aquatic life with long-lasting effects.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[14][15][16][17]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mists.[14][16] Keep away from heat, sparks, and open flames.[14][15] Ground and bond containers when transferring material to prevent static discharge.[14]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[15][16][18]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. If irritation or a rash occurs, seek medical attention.[15][17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[14][15][17]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[14][15]

Conclusion

N-Hexadecylpropane-1,3-diamine is a multifaceted chemical with a well-defined structure that gives rise to a variety of useful properties. Its role as a surfactant and corrosion inhibitor is well-established, while its potential as a synthetic building block in drug discovery and materials science continues to be explored. The analytical protocols detailed in this guide provide a framework for ensuring the quality and integrity of this compound in a research setting. As with any chemical, a commitment to rigorous safety protocols is essential for its responsible use.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • N-Hexadecylpropane-1,3-diamine. (2018, September 7). BOC Sciences.
  • SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine. (2025, June 12). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Amercor™ CF6725 CORROSION INHIBITOR. (2022, April 4). Solenis.
  • N-hexadecylpropane-1,3-diamine (C19H42N2). (n.d.). PubChemLite.
  • SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine. (2025, December 21). Fisher Scientific.
  • Separation of N-(Phenyloctadecyl)propane-1,3-diamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • SAFETY DATA SHEET - Hexadecylamine. (2024, September 11). FUJIFILM Wako Chemicals.
  • N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. (n.d.). Ataman Kimya.
  • N(1)-Hexadecyl-1,3-propanediamine. (n.d.). Sigma-Aldrich.
  • Cetylaminopropylamine. (n.d.). PubChem, National Institutes of Health.
  • N-Hexadecylpropane-1,3-diamine. (2025, October 15). CompTox Chemicals Dashboard, U.S. Environmental Protection Agency.
  • Mondin, A., Bogialli, S., Venzo, A., Favaro, G., Badocco, D., & Pastore, P. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Chemosphere, 95, 379-86.
  • N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. (2023, March 30).
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023, July 17). ACS Omega.
  • 1,3-diamine synthesis by amination. (n.d.). Organic Chemistry Portal.
  • Kusch, P., Knupp, G., Kozupa, M., & Majchrzak, M. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1-Alkyl-1,3-propanediamines by GC–MS.
  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023, January 11). MDPI.
  • Diamine Biosynthesis: Research Progress and Application Prospects. (2020, September 25). Applied and Environmental Microbiology.
  • Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. (2012, April 27).
  • Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. (2015, August 11). ScienceDaily.

Sources

Exploratory

N-Hexadecylpropane-1,3-diamine molecular weight and exact pKa values

An In-Depth Technical Guide to the Physicochemical Properties of N-Hexadecylpropane-1,3-diamine Authored by a Senior Application Scientist This guide provides a detailed exploration of N-Hexadecylpropane-1,3-diamine, a l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Hexadecylpropane-1,3-diamine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of N-Hexadecylpropane-1,3-diamine, a long-chain aliphatic diamine with significant industrial and research applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this molecule, with a specific focus on its molecular weight and the theoretical and practical aspects of its acid dissociation constants (pKa).

Introduction: Understanding N-Hexadecylpropane-1,3-diamine

N-Hexadecylpropane-1,3-diamine, also known by synonyms such as N¹-Hexadecyl-1,3-propanediamine and Cetylaminopropylamine, is a bifunctional organic molecule characterized by a long C16 alkyl chain (hexadecyl group) and a propane-1,3-diamine headgroup.[] This amphipathic structure imparts surfactant-like properties, making it valuable in various applications, including as an emulsifier, corrosion inhibitor, and lubricant additive.[] Its utility as a research chemical is also well-established.[] The presence of two amine groups makes its acid-base chemistry particularly important for its function and formulation.

Core Physicochemical Properties

The fundamental characteristics of N-Hexadecylpropane-1,3-diamine are summarized below. These values are critical for everything from stoichiometric calculations in synthesis to predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₉H₄₂N₂[][2]
Molecular Weight 298.55 g/mol []
Monoisotopic Mass 298.3348 Da[2]
CAS Number 7173-60-6[]
Density 0.841 g/cm³[]
Boiling Point 384°C at 760 mmHg[]
SMILES CCCCCCCCCCCCCCCCNCCCN[][2]
InChI Key UKNVXIMLHBKVAE-UHFFFAOYSA-N[][2]

The molecular weight of 298.55 g/mol is a calculated value based on the atomic masses of its constituent atoms (19 carbons, 42 hydrogens, and 2 nitrogens) and is a cornerstone for any quantitative work with this compound.

The pKa Values of a Diamine: A Detailed Analysis

The acid dissociation constant, pKa, is a measure of the acidity of a functional group. For a diamine like N-Hexadecylpropane-1,3-diamine, which has two basic nitrogen atoms, there are two distinct pKa values corresponding to two sequential protonation events.

  • pKa₁ : This value relates to the equilibrium of the dicationic form (H₃N⁺-(CH₂)₃-N⁺H₂-C₁₆H₃₃) losing a proton to become monocationic.

  • pKa₂ : This second, lower value corresponds to the monocationic form (H₂N-(CH₂)₃-N⁺H₂-C₁₆H₃₃) losing its second proton to become the neutral diamine.

The long hexadecyl chain is not expected to significantly alter the electronic environment of the amine groups, so the pKa values of N-Hexadecylpropane-1,3-diamine are predicted to be in a similar range to other long-chain diamines. It is reasonable to expect a pKa₁ around 10.5-11.0 and a pKa₂ around 8.0-9.5 . The separation between the two pKa values is due to the electrostatic repulsion experienced when the second proton is removed from the already positively charged monocation.

Methodologies for Precise pKa Determination

For researchers requiring exact pKa values, direct experimental determination is necessary. The two most common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for pKa Determination

The logical flow for experimentally determining the pKa values of a diamine is outlined below. This process ensures accuracy through calibration and systematic data collection.

pKa_Determination_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_sample Prepare Analyte Solution (N-Hexadecylpropane-1,3-diamine in H₂O/Co-solvent) titration Potentiometric Titration (Add HCl titrant incrementally) prep_sample->titration nmr NMR Spectroscopy (Acquire spectra at varying pH) prep_sample->nmr prep_titrant Standardize Titrant (e.g., 0.1 M HCl) prep_titrant->titration calibrate_ph Calibrate pH Meter (3-point calibration) calibrate_ph->titration plot_titration Plot pH vs. Titrant Volume titration->plot_titration plot_nmr Plot Chemical Shift (δ) vs. pH nmr->plot_nmr calc_pka1 Determine pKa₁ (1st Equivalence Point) plot_titration->calc_pka1 calc_pka2 Determine pKa₂ (2nd Equivalence Point) plot_titration->calc_pka2 plot_nmr->calc_pka1 plot_nmr->calc_pka2

Caption: Workflow for experimental pKa determination.

Protocol 1: Potentiometric Titration

This classic method involves monitoring the pH of the diamine solution as a strong acid is added. The pKa values are determined from the points of half-neutralization.

Materials:

  • N-Hexadecylpropane-1,3-diamine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized, CO₂-free water (and/or a co-solvent like ethanol if solubility is low)

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stir bar

  • Burette (Class A)

Procedure:

  • Solution Preparation: Accurately weigh a sample of N-Hexadecylpropane-1,3-diamine and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M). Causality: Using CO₂-free water prevents interference from carbonic acid, ensuring the only acid-base chemistry observed is that of the analyte.

  • System Setup: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode. Position the burette to dispense the HCl titrant into the solution.

  • Initial pH Reading: Record the initial pH of the diamine solution.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue adding titrant well past the second equivalence point, which will be indicated by a second sharp drop in pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis).

    • Identify the two equivalence points (the points of steepest inflection).

    • The pH at the volume of titrant exactly halfway to the first equivalence point is pKa₂.

    • The pH at the volume of titrant exactly halfway between the first and second equivalence points is pKa₁.

Protocol 2: NMR Spectroscopy

This method leverages the fact that the chemical shift of atoms near an ionizable group (like the protons on the carbons adjacent to the nitrogens) is sensitive to the protonation state.[5]

Materials:

  • N-Hexadecylpropane-1,3-diamine

  • Deuterium Oxide (D₂O)

  • Solutions of 0.1 M DCl in D₂O and 0.1 M NaOD in D₂O

  • NMR spectrometer and tubes

  • Calibrated pH meter (calibrated for D₂O)

Procedure:

  • Sample Preparation: Prepare a stock solution of N-Hexadecylpropane-1,3-diamine in D₂O.

  • pH Adjustment: Create a series of NMR samples (10-15) spanning a wide pH range (e.g., pH 7 to 12). Adjust the pH of each sample by adding small amounts of DCl or NaOD stock solutions. Trustworthiness: Preparing a series of discrete samples is crucial for generating a reliable sigmoidal curve.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample. Ensure consistent acquisition parameters.

  • Data Analysis:

    • Identify a proton peak whose chemical shift (δ) changes significantly with pH. The protons on the carbons alpha to the nitrogen atoms are ideal candidates.

    • Plot the chemical shift (δ) of this chosen proton (y-axis) versus the measured pH (x-axis).

    • The resulting data should form a curve with two sigmoidal transitions.

    • Fit the data to the appropriate Henderson-Hasselbalch-derived equation. The inflection point of the first transition corresponds to pKa₁, and the inflection point of the second transition corresponds to pKa₂.[5]

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. Methods coupling density functional theory (DFT) with a Poisson-Boltzmann continuum solvent model have shown excellent agreement with experimental measurements for aliphatic amines and diamines, often with a mean absolute error of less than 0.5 pKa units.[6][7] These calculations involve determining the free energy change of the deprotonation reaction in a simulated aqueous environment.[6] For molecules like N-Hexadecylpropane-1,3-diamine, where experimental data may be scarce, these in silico methods provide a robust and scientifically valid approach to estimating these crucial parameters.

Conclusion

N-Hexadecylpropane-1,3-diamine is a molecule with defined physical properties, including a molecular weight of 298.55 g/mol . Its acid-base chemistry, governed by two distinct pKa values, is fundamental to its application. While exact experimental pKa values are not widely published, they can be reliably estimated to be in the ranges of 10.5-11.0 (pKa₁) and 8.0-9.5 (pKa₂). For applications requiring high precision, this guide provides detailed, field-proven protocols for their determination via potentiometric titration and NMR spectroscopy, alongside an introduction to authoritative computational prediction methods. This ensures that researchers and developers have the necessary tools to fully characterize and utilize this versatile compound.

References

  • PubChemLite. N-hexadecylpropane-1,3-diamine (C19H42N2). [Link]

  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]

  • DigitalCommons@UNO. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • Springer Nature Experiments. Measurement of Polyamine pK a Values. [Link]

  • U.S. Environmental Protection Agency. N-Hexadecylpropane-1,3-diamine - Related Substances. [Link]

  • ACS Publications. (2007, May 1). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. [Link]

  • PubMed. (2007, May 24). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory With a Poisson-Boltzmann Continuum Solvent Model. [Link]

  • Wikipedia. 1,3-Diaminopropane. [Link]

  • R. Williams. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

Sources

Foundational

Thermodynamic Properties of N-Hexadecylpropane-1,3-diamine in Aqueous Solutions: A Guide to Characterization and Application

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract N-Hexadecylpropane-1,3-diamine is a cationic amphiphilic molecule characterized by a long C16 hydrophobic alkyl chain a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecylpropane-1,3-diamine is a cationic amphiphilic molecule characterized by a long C16 hydrophobic alkyl chain and a propane-1,3-diamine polar headgroup. This structure imparts significant surface-active properties, making it a compound of interest for applications ranging from drug delivery systems to advanced material science. As a diamine, its headgroup can acquire one or two positive charges depending on the aqueous solution's pH, offering tunable interaction mechanisms. This guide provides a comprehensive framework for understanding and experimentally characterizing the thermodynamic properties of N-Hexadecylpropane-1,3-diamine in aqueous solutions. We delve into the principles of its self-assembly into micelles, detail the critical experimental methodologies required for its characterization, and discuss the thermodynamic parameters that govern its solution behavior. This document serves as a foundational resource for researchers aiming to harness the unique properties of this and similar long-chain diamine surfactants.

Introduction: The Molecular Architecture and Potential of N-Hexadecylpropane-1,3-diamine

N-Hexadecylpropane-1,3-diamine belongs to the class of cationic surfactants. Its structure consists of two key moieties: a long, nonpolar hexadecyl (C16) tail, which is hydrophobic, and a polar propane-1,3-diamine headgroup, which is hydrophilic.[] This amphiphilic nature drives its behavior in aqueous solutions, leading to self-assembly into organized structures known as micelles to minimize the unfavorable contact between the hydrophobic tails and water.[2]

The diamine headgroup is a distinguishing feature. Unlike single-headgroup surfactants, the two amine groups can be protonated in aqueous solution, leading to a dicationic species. This dual charge and the spacing between the amine groups can significantly influence the surfactant's packing behavior, its interaction with anionic species (like DNA for gene delivery or certain drug molecules), and its overall thermodynamic profile. Understanding these properties is crucial for its application in pharmaceutical formulations, where it can act as a solubilizing agent, an emulsifier, or a component of sophisticated drug delivery vehicles.[3]

Caption: Chemical Structure of N-Hexadecylpropane-1,3-diamine.

The Thermodynamics of Micellization

In dilute aqueous solutions, N-Hexadecylpropane-1,3-diamine exists as individual molecules (monomers). As the concentration increases, a point is reached where the monomers begin to aggregate into micelles. This concentration is known as the Critical Micelle Concentration (CMC) .[2][4] The CMC is a fundamental parameter that signals a sharp change in many physicochemical properties of the solution, such as surface tension, conductivity, and light scattering.[4][5]

The process of micellization is a spontaneous, thermodynamically driven process governed by the change in Gibbs free energy (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions.

ΔG°mic = ΔH°mic - TΔS°mic

  • Gibbs Free Energy of Micellization (ΔG°mic): This value indicates the spontaneity of micelle formation. A negative ΔG°mic signifies a spontaneous process. For many surfactants, it can be calculated from the CMC value using the following equation for ionic surfactants: ΔG°mic = (1 + β)RT ln(XCMC) [6] Where R is the universal gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counterion binding to the micelle (often determined from conductivity measurements).[6]

  • Enthalpy of Micellization (ΔH°mic): This term represents the heat change associated with micelle formation. It reflects the balance between the endothermic process of breaking water's hydrogen-bonded structure around the hydrophobic tails and the exothermic van der Waals interactions between the tails in the micelle core.[7][8] ΔH°mic can be determined directly by Isothermal Titration Calorimetry (ITC) or indirectly from the temperature dependence of the CMC via the van't Hoff equation.[9]

  • Entropy of Micellization (ΔS°mic): For many surfactants, this is the primary driving force for micellization. The large positive entropy change comes from the "hydrophobic effect," where the release of ordered water molecules from around the individual hydrocarbon chains into the bulk water results in a significant increase in the overall entropy of the system.[10]

Micelle_Formation cluster_Monomers Below CMC: Monomers in Solution cluster_Micelle Above CMC: Micelle Formation m1 m2 m3 m4 m5 micelle_m1 label_arrow Increasing Concentration m6 m7 m8 m9 center_node micelle_m1->center_node micelle_m2 micelle_m2->center_node micelle_m3 micelle_m3->center_node micelle_m4 micelle_m4->center_node micelle_m5 micelle_m5->center_node micelle_m6 micelle_m6->center_node micelle_m7 micelle_m7->center_node micelle_m8 micelle_m8->center_node

Caption: Spontaneous self-assembly of monomers into a micelle above the CMC.

Experimental Methodologies for Thermodynamic Characterization

Accurate determination of the CMC and thermodynamic parameters requires robust experimental techniques. Below are detailed protocols for key methods.

Surface Tensiometry
  • Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs, identified as the break point in a plot of surface tension versus the logarithm of concentration.[11]

  • Protocol:

    • Solution Preparation: Prepare a concentrated stock solution of N-Hexadecylpropane-1,3-diamine in high-purity deionized water. Create a dilution series spanning the expected CMC range.[3][11]

    • Instrument Calibration: Calibrate a surface tensiometer (using the Du Noüy ring or Wilhelmy plate method) with high-purity water, ensuring the temperature is precisely controlled.

    • Measurement: Measure the surface tension of each solution, starting from the most dilute. Allow the reading to stabilize before recording.

    • Data Analysis: Plot surface tension (γ) versus the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.[11]

Conductivity Measurement
  • Principle: This method is ideal for ionic surfactants. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, monomers aggregate into micelles. While the micelles are charged, their mobility is much lower than that of individual monomers, and they bind counterions, leading to a decrease in the slope of the conductivity versus concentration plot.[6][11] The CMC is the concentration at this break point.

  • Protocol:

    • Solution Preparation: Prepare a series of surfactant solutions of known concentrations in a thermostatically controlled vessel.

    • Measurement: Immerse a calibrated conductivity probe into the solution. Record the specific conductance for each concentration.

    • Data Analysis: Plot specific conductance versus surfactant concentration. The CMC is identified as the concentration at the intersection of the two lines fitted to the data points below and above the transition.[4]

CMC_Workflow start Start: Prepare Stock Solution prep_series Prepare Dilution Series in Deionized Water start->prep_series thermostat Thermostat Samples to Desired Temperature (e.g., 298 K) prep_series->thermostat measure Measure Conductivity of Each Sample thermostat->measure plot_data Plot Specific Conductance vs. Concentration measure->plot_data fit_lines Perform Linear Fits to Data Below and Above Breakpoint plot_data->fit_lines find_cmc Determine CMC at the Intersection of the Two Lines fit_lines->find_cmc end Result: CMC Value find_cmc->end

Sources

Exploratory

The Solubility Profile and Physicochemical Behavior of N-Hexadecylpropane-1,3-diamine in Organic Solvents

A Technical Guide for Formulation Scientists and Drug Development Professionals N-Hexadecylpropane-1,3-diamine (CAS: 7173-60-6), often encountered in lipid nanoparticle (LNP) formulation, specialty surfactants, and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Formulation Scientists and Drug Development Professionals

N-Hexadecylpropane-1,3-diamine (CAS: 7173-60-6), often encountered in lipid nanoparticle (LNP) formulation, specialty surfactants, and advanced materials science, is a long-chain aliphatic diamine [1]. Understanding its solvation thermodynamics is critical for researchers engineering drug delivery vehicles or synthesizing cationic lipid precursors. This whitepaper provides an in-depth analysis of its solubility profile, the causality behind its solvent interactions, and field-proven, self-validating protocols for handling this compound in the laboratory.

Molecular Anatomy and Solvation Thermodynamics

The physicochemical behavior of N-Hexadecylpropane-1,3-diamine is dictated by its amphiphilic-like structural dichotomy:

  • The Hydrophobic Tail: A 16-carbon (hexadecyl) aliphatic chain that dominates the molecule's spatial volume and molecular weight. This tail drives strong van der Waals dispersion forces, highly favoring non-polar and moderately polar organic solvents.

  • The Hydrophilic/Basic Headgroup: A 1,3-propanediamine moiety containing primary and secondary amine groups. This headgroup acts as both a hydrogen-bond donor and acceptor, enabling solubility in protic solvents (like alcohols) and rendering the molecule highly responsive to pH changes [2].

The Causality of Solubility

The thermodynamic free energy of mixing ( ΔGmix​ ) for this compound is heavily skewed by the C16 chain. The Hildebrand solubility parameter ( δ ) for the aliphatic tail closely aligns with non-polar solvents like chloroform ( δ≈19.0 MPa1/2 ) and toluene ( δ≈18.2 MPa1/2 ). Consequently, the molecule exhibits near-instantaneous dissolution in halogenated and aromatic hydrocarbons.

Conversely, the massive entropic penalty of hydrating the C16 chain completely overrides the hydrogen-bonding capacity of the diamine headgroup in aqueous environments, rendering the free base form strictly insoluble in water [3]. To achieve aqueous solubility, the diamine must be protonated using strong or organic acids (e.g., forming a diacetate or dihydrochloride salt), which drastically alters its polarity.

Quantitative Solubility Profile

The following table summarizes the solubility of the free base form of N-Hexadecylpropane-1,3-diamine across various solvent classes at standard ambient temperature and pressure (25°C, 1 atm).

Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Halogenated Chloroform ( CHCl3​ )Highly Soluble Excellent van der Waals matching with the C16 tail; optimal for lipid extraction and LNP precursor blending.
Alcohols (Protic) Methanol ( CH3​OH )Soluble Hydrogen bonding with the diamine headgroup overcomes the aliphatic chain penalty.
Alcohols (Protic) Ethanol ( C2​H5​OH )Soluble Lower polarity than methanol provides a better balance for the C16 tail; widely used in pharmaceutical processing.
Aromatic Toluene / XyleneSoluble Favorable dispersion forces; commonly used in industrial-scale surfactant synthesis.
Ketones AcetoneModerately Soluble Soluble at low concentrations; may require gentle heating (35°C) to achieve complete dissolution of the waxy solid.
Aqueous Water ( H2​O )Insoluble High hydrophobic penalty. Requires acid-titration (pH < 5) to protonate amines for micellar dispersion.

Decision Logic for Solvent Selection

When designing a formulation workflow, solvent selection must be dictated by the downstream application. The diagram below outlines the logical pathway for selecting the appropriate solvent system based on the target use case.

SolventLogic Start N-Hexadecylpropane-1,3-diamine (Free Base Solid) App1 Lipid Nanoparticle (LNP) Formulation Start->App1 App2 Industrial Surfactant / Corrosion Inhibitor Start->App2 App3 Aqueous Delivery (In Vivo / In Vitro) Start->App3 Sol1 Chloroform / Methanol Blend (Ensures homogeneous lipid mixing) App1->Sol1 Sol2 Toluene / Xylene (High capacity, easy recovery) App2->Sol2 Sol3 Acidic Titration (HCl / Acetic Acid) Forms water-soluble cationic salt App3->Sol3

Decision tree for solvent selection based on downstream application requirements.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, reliance on visual dissolution (e.g., "solution turned clear") is insufficient. Aliphatic diamines can form micro-dispersions that mimic true solutions. The following protocols integrate internal controls to create a self-validating system.

Protocol A: Isothermal Gravimetric & HPLC-ELSD Solubility Determination

Purpose: To accurately quantify the saturation limit of N-Hexadecylpropane-1,3-diamine in a target solvent.

Why this is self-validating: Aliphatic amines lack a strong UV chromophore, making standard HPLC-UV highly inaccurate. This protocol pairs gravimetric mass-balance with Evaporative Light Scattering Detection (ELSD) to cross-verify the dissolved concentration [4].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of N-Hexadecylpropane-1,3-diamine (e.g., 500 mg) to 5.0 mL of the test solvent (e.g., Ethanol) in a sealed, inert borosilicate glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at exactly 25.0°C ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet undissolved solute.

  • Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE membrane (PTFE is required as nylon membranes may non-specifically bind the hydrophobic C16 chain).

  • Gravimetric Verification: Transfer exactly 1.0 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of ultra-pure Nitrogen ( N2​ ) and record the residual mass.

  • HPLC-ELSD Quantification: Dilute a secondary aliquot of the filtrate into a mobile phase compatible with ELSD (e.g., Water/Acetonitrile with 0.1% TFA). Inject into the HPLC alongside a known calibration standard of the compound. The gravimetric mass and the ELSD integrated area must correlate within a 5% margin of error.

ProtocolWorkflow Step1 1. Excess Solute + Solvent (Thermostatic Shaking 48h) Step2 2. Centrifugation & PTFE Filtration (Isolates true solution) Step1->Step2 Split Dual Validation Step2->Split Step3A 3A. Gravimetric Analysis (N2 Evaporation) Split->Step3A Step3B 3B. HPLC-ELSD Analysis (Orthogonal Quantification) Split->Step3B Final Data Concordance (<5% Error) Validated Solubility Limit Step3A->Final Step3B->Final

Self-validating workflow for accurate solubility determination using orthogonal techniques.

Protocol B: Preparation of Lipid Blends for LNP Synthesis

Purpose: To formulate a homogenous lipid mixture using N-Hexadecylpropane-1,3-diamine as a cationic lipid precursor.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary solvent system of Chloroform:Methanol at a 2:1 (v/v) ratio. The chloroform ensures complete solvation of the C16 tail, while the methanol prevents the diamine headgroups from forming localized aggregates via hydrogen bonding.

  • Dissolution: Dissolve N-Hexadecylpropane-1,3-diamine to a final concentration of 10 mg/mL. Vortex for 60 seconds.

  • Co-Lipid Blending: Add structural lipids (e.g., DSPC), cholesterol, and PEG-lipids to the solution at the desired molar ratios.

  • Film Formation: Transfer the mixture to a round-bottom flask and utilize a rotary evaporator (40°C, under vacuum) to remove the organic solvents, leaving a homogenous, thin lipid film on the flask wall.

  • Desiccation: Place the flask under high vacuum overnight to remove trace residual chloroform, ensuring no solvent toxicity remains prior to aqueous rehydration.

Conclusion

The solubility profile of N-Hexadecylpropane-1,3-diamine is a direct manifestation of its amphiphilic structure. By leveraging non-polar halogenated solvents or moderately polar alcohols, researchers can achieve high-concentration solutions necessary for downstream chemical synthesis and LNP formulation. Utilizing self-validating protocols, such as orthogonal gravimetric and ELSD analysis, ensures that formulation scientists avoid the pitfalls of pseudo-solubilization and micro-dispersions, thereby guaranteeing the integrity of their experimental pipelines.

References

  • ChemChart. Chemical Safety, Models, and Solubility Data for N-Hexadecylpropane-1,3-diamine (CAS 7173-60-6). Retrieved from[Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Amines, N-C12-14 (even numbered)-alkyl derivs. Retrieved from[Link]

  • Kusch, P., et al. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1-Alkyl-1,3-propanediamines by GC–MS. Chromatographia. Retrieved from[Link]

Foundational

Determining the Critical Micelle Concentration (CMC) of N-Hexadecylpropane-1,3-diamine: A Comprehensive Methodological Guide

Executive Summary N-Hexadecylpropane-1,3-diamine is a long-chain alkyl diamine surfactant characterized by a hydrophobic hexadecyl (C16) tail and a hydrophilic 1,3-propanediamine headgroup. Widely utilized in enhanced oi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hexadecylpropane-1,3-diamine is a long-chain alkyl diamine surfactant characterized by a hydrophobic hexadecyl (C16) tail and a hydrophilic 1,3-propanediamine headgroup. Widely utilized in enhanced oil recovery, nanomedicine, and advanced formulation science, its utility stems from its "switchable" cationic nature. Accurately determining its Critical Micelle Concentration (CMC) is paramount for optimizing dosing and understanding its phase behavior. This whitepaper provides an authoritative, self-validating methodological framework for determining the CMC of N-Hexadecylpropane-1,3-diamine, emphasizing the causality behind experimental design and thermodynamic behavior.

Theoretical Framework & Causality of Micellization

The Thermodynamics of Self-Assembly

Micellization is driven by the hydrophobic effect —the entropically favorable release of structured water molecules (clathrates) surrounding the hydrophobic C16 tail when surfactant monomers aggregate. This driving force is counterbalanced by the electrostatic repulsion between the hydrophilic headgroups. The CMC represents the concentration threshold where the free energy of micellization ( ΔGmic​ ) becomes negative enough to overcome this repulsion.

The "Switchable" Nature of Alkyl Diamines

N-Hexadecylpropane-1,3-diamine exhibits highly pH-dependent phase behavior due to its two amine groups (a secondary and a primary amine). As demonstrated in studies of similar tertiary and secondary amine surfactants, the degree of protonation directly dictates the electrostatic repulsion at the micellar surface ()[1].

  • Low pH (< 7.0): Both amines are protonated (diprotonated state). The high localized charge density increases headgroup repulsion, resulting in a higher CMC.

  • High pH (> 10.5): The surfactant becomes nonionic, drastically reducing headgroup repulsion and lowering the CMC by orders of magnitude, a property frequently exploited in switchable supercritical CO2 foams ()[2].

Mechanism A Monomeric Diamine B Concentration Increase A->B Addition C Air-Water Saturation B->C Adsorption D Critical Micelle Concentration C->D u0394G < 0 E Micellar Self-Assembly D->E Hydrophobic Collapse

Fig 1. Thermodynamic pathway of N-hexadecylpropane-1,3-diamine micellization.

Orthogonal Experimental Design: A Self-Validating System

Relying on a single analytical method to determine CMC introduces significant risk of artifacts. For instance, trace unreacted fatty alcohols from the synthesis of N-Hexadecylpropane-1,3-diamine can cause a false minimum in surface tension curves (the "impurity dip"). To ensure scientific integrity and trustworthiness , a self-validating triad of orthogonal methods must be employed:

  • Tensiometry: Measures the saturation of the air-water interface.

  • Conductometry: Measures bulk counterion binding and changes in ionic mobility, remaining blind to uncharged surface impurities ()[3].

  • Fluorometry: Confirms the physical creation of a hydrophobic microenvironment, proving the inflection point is true micellization and not mere premicellar aggregation.

Workflow cluster_methods Orthogonal Validation Techniques S1 Sample Prep: Serial Dilution & pH Adjustment S2 Thermal Equilibration (25.0 u00B1 0.1 u00B0C) S1->S2 M1 Conductometry (Bulk Mobility) S2->M1 M2 Tensiometry (Surface Tension) S2->M2 M3 Fluorometry (Pyrene I1/I3) S2->M3 S3 Data Integration & Inflection Analysis M1->S3 M2->S3 M3->S3

Fig 2. Orthogonal experimental workflow for robust CMC determination.

Step-by-Step Methodologies

Protocol 1: Conductometry (Specific Conductance)

Causality: As surfactant monomers aggregate into micelles, a fraction of the counterions (e.g., Cl⁻) becomes electrostatically bound to the micellar Stern layer. This reduces the overall ionic mobility in the bulk solution, resulting in a distinct break in the conductivity-concentration slope.

  • Calibration: Calibrate a high-precision conductometer using standard KCl solutions (0.01 M and 0.1 M) at 25.0 ± 0.1 °C.

  • Stock Preparation: Prepare a 5.0 mM stock solution of N-Hexadecylpropane-1,3-diamine in ultra-pure Milli-Q water. Adjust the pH to the target value (e.g., pH 4.0 using HCl) to ensure complete protonation.

  • Titration: Place 50 mL of pH-adjusted Milli-Q water into a thermostated jacketed vessel. Titrate the surfactant stock solution into the vessel in 0.5 mL increments.

  • Equilibration: Stir for 3 minutes after each addition, then halt stirring and allow 2 minutes for thermal equilibration before recording the specific conductivity ( κ ).

  • Analysis: Plot κ versus surfactant concentration. Apply linear regression to the pre-micellar and post-micellar regions. The intersection of these two lines is the CMC.

Protocol 2: Tensiometry (Wilhelmy Plate Method)

Causality: Surfactant molecules preferentially adsorb at the air-water interface to minimize hydrophobic tail contact with water, lowering surface tension ( γ ). Once the interface is saturated, additional molecules form micelles in the bulk, and γ becomes constant.

  • Plate Cleaning: Flame a platinum Wilhelmy plate using a Bunsen burner until red hot to remove all organic residues.

  • Setup: Place 40 mL of the solvent in a thermostated glass dish (25.0 ± 0.1 °C).

  • Dosing: Using an automated dispenser, add the surfactant stock solution in logarithmic concentration increments.

  • Measurement: Due to the long C16 chain, surface equilibration is slow. Wait until the standard deviation of γ is < 0.1 mN/m over 5 minutes before recording the value.

  • Analysis: Plot γ against the logarithm of surfactant concentration ( logC ). The CMC is identified as the sharp break point where the linearly decreasing curve transitions to a horizontal plateau.

Protocol 3: Steady-State Fluorescence Spectroscopy (Pyrene Probe)

Causality: Pyrene is a highly hydrophobic fluorescent probe. Its emission spectrum is exquisitely sensitive to the polarity of its microenvironment. The ratio of its first vibronic peak ( I1​ at ~372 nm) to its third ( I3​ at ~384 nm) drops sharply when pyrene partitions from a polar aqueous environment into the non-polar hydrophobic core of a newly formed micelle.

  • Probe Preparation: Prepare a 1×10−6 M solution of pyrene in the target aqueous buffer. Crucial: The pyrene concentration must remain trace to avoid artificially inducing micellization.

  • Sample Preparation: Prepare a series of N-Hexadecylpropane-1,3-diamine solutions ranging from 0.01 mM to 2.0 mM using the pyrene-laced buffer.

  • Incubation: Sonicate the samples for 10 minutes and incubate in the dark for 12 hours to ensure complete partitioning of pyrene.

  • Spectroscopy: Excite the samples at 334 nm. Record the emission spectra from 350 nm to 450 nm using a slit width of 2.5 nm.

  • Analysis: Extract the intensities at 372 nm ( I1​ ) and 384 nm ( I3​ ). Plot the I1​/I3​ ratio versus logC . Fit the data to a Boltzmann sigmoidal curve; the CMC is defined as the concentration at the inflection point.

Quantitative Data Presentation

The CMC of N-Hexadecylpropane-1,3-diamine is highly sensitive to the protonation state of its diamine headgroup. The table below synthesizes expected quantitative benchmarks based on the behavior of switchable C16-diamine surfactants ()[4].

Table 1: pH-Dependent CMC Values for N-Hexadecylpropane-1,3-diamine at 25°C

Solution pHDominant Protonation StateApprox. CMC (mM)Intermolecular Causality
pH 3.0 Diprotonated (+2) 0.80−1.20 Maximum electrostatic headgroup repulsion delays micellization.
pH 7.0 Monoprotonated (+1) 0.30−0.50 Moderate repulsion; typical behavior of standard cationic surfactants.
pH 11.0 Nonionic (0) 0.02−0.05 Repulsion eliminated; hydrophobic effect drives rapid self-assembly.

Note: The addition of background electrolytes (e.g., 0.1 M NaCl) will screen the electrostatic repulsion, significantly lowering the CMC values at pH 3.0 and 7.0.

References

  • The Impact of Green Chelating Agent and Corrosion Inhibitor on Foam Rheology and Stability at High Temperature, Pressure, and Salinity Source: OnePetro / SPE International Conference on Oilfield Chemistry URL:[Link]

  • Crude Oil Recovery with Duomeen CTM-Stabilized Supercritical CO2 Foams for HPHT and Ultrahigh-Salinity Carbonate Reservoirs Source: Energy & Fuels (ACS Publications) URL:[Link]

  • Effect of head-group of cationic surfactants and structure of ionic groups of anionic polyelectrolyte in oppositely charged poly Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects URL:[Link]

  • Two-Step Adsorption of a Switchable Tertiary Amine Surfactant Measured Using a Quartz Crystal Microbalance with Dissipation Source: Langmuir (ACS Publications) URL:[Link]

Sources

Exploratory

Isoelectric Point and Surface Charge Density of N-Hexadecylpropane-1,3-diamine: A Technical Guide for Nanocarrier Formulation

Molecular Architecture and the "Isoelectric" Misconception N-Hexadecylpropane-1,3-diamine (CAS: 7173-60-6) is a synthetic, amphiphilic diamine characterized by a 16-carbon hydrophobic aliphatic chain and a hydrophilic 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and the "Isoelectric" Misconception

N-Hexadecylpropane-1,3-diamine (CAS: 7173-60-6) is a synthetic, amphiphilic diamine characterized by a 16-carbon hydrophobic aliphatic chain and a hydrophilic 1,3-propanediamine headgroup[1]. In the realm of lipid nanoparticles (LNPs), antimicrobial coatings, and surfactant systems, it functions as a potent cationic lipid.

To engineer stable formulations, one must first deconstruct the acid-base equilibria of its two ionizable nitrogen centers:

  • Primary Amine: Located at the terminus of the propyl chain, exhibiting a predicted pKa1​ of approximately 10.5[2][3].

  • Secondary Amine: Bridging the hexadecyl chain and the propyl group, with a predicted pKa2​ of approximately 8.5[4].

The Isoelectric Nuance: Unlike zwitterionic amino acids, N-hexadecylpropane-1,3-diamine is a di-base lacking an acidic moiety. Consequently, the monomeric molecule does not possess a classical "isoelectric point" (pI) where the net charge is zero between two pKa​ values. Instead, its net charge transitions from +2 (acidic pH) to +1 (physiological pH), and finally to 0 (highly alkaline pH > 11.0).

In colloid and interface science, when we refer to the "isoelectric point" of this molecule, we are strictly referring to the Point of Zero Charge (PZC) of its self-assembled micellar or liposomal surfaces. At the PZC, the electrophoretic mobility of the particle is zero.

Surface Charge Density ( σ ) and Gouy-Chapman Mechanics

When dispersed in aqueous media, the hydrophobic C16 chains drive spontaneous self-assembly into micelles or bilayer structures. The protonation of the surface-exposed diamine headgroups generates a localized surface charge density ( σ ) .

Causality in Apparent pKa​ Shifts

Expertise Insight: The apparent pKa​ ( pKa,app​ ) of the amines in a self-assembled state is strictly lower than their intrinsic monomeric pKa​ . Why? As the micellar surface becomes positively charged, it creates an electrostatic barrier that repels incoming protons ( H+ ) from the bulk aqueous phase. This makes subsequent protonation of adjacent amine groups thermodynamically less favorable.

The relationship between the surface charge density ( σ ) and the surface electrostatic potential ( Ψ0​ ) is mathematically governed by the Gouy-Chapman model [5][6]:

σ=8ϵϵ0​RTC​sinh(2RTzFΨ0​​)

Where:

  • ϵϵ0​ is the permittivity of the aqueous medium.

  • C is the bulk electrolyte concentration (ionic strength).

  • Ψ0​ is the surface potential (practically approximated by the Zeta potential, ζ , at the slipping plane).

By manipulating the bulk electrolyte concentration ( C ), formulation scientists can compress the electrical double layer (Debye length), effectively screening the surface charge to modulate nanoparticle-cell interactions[7][8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the determination of pKa,app​ and surface charge density must be conducted using orthogonal, self-validating workflows.

Protocol 1: Potentiometric Titration for Apparent pKa​

Causality: Because the long C16 chain renders the unprotonated molecule insoluble in pure water, titrations must be performed in a mixed solvent system or within a pre-formed neutral liposome matrix (e.g., DOPC) to maintain colloidal stability across the entire pH gradient.

  • Preparation: Disperse 2.0 mM of N-hexadecylpropane-1,3-diamine in a 150 mM NaCl aqueous solution containing 50% (v/v) ethanol.

  • Acidification: Lower the solution pH to 3.0 using standardized 0.1 M HCl to ensure complete protonation (the +2 state).

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket. Validation Check: The N2​ blanket is critical to exclude atmospheric CO2​ , which forms carbonic acid and artificially skews the buffering curve.

  • Data Analysis: Plot the first derivative of the titration curve ( dpH/dV ). The two distinct inflection points correspond to the apparent pKa1​ and pKa2​ .

Protocol 2: Electrophoretic Light Scattering (ELS) for Point of Zero Charge

Causality: ELS measures the electrophoretic mobility of the assembled particles. By applying the Smoluchowski approximation, mobility is converted to Zeta potential ( ζ ). The pH at which ζ=0 confirms the PZC.

  • Assembly: Formulate micelles or liposomes using probe sonication, followed by extrusion through a 100 nm polycarbonate membrane to ensure a monodisperse population.

  • Ionic Strength Control: Suspend the particles in a low ionic strength buffer (e.g., 10 mM NaCl). Validation Check: Low ionic strength expands the Debye length, ensuring the measured Zeta potential closely approximates the true surface potential ( Ψ0​ ).

  • Measurement: Measure electrophoretic mobility from pH 4.0 to 12.0 in 0.5 pH increments using an ELS instrument.

  • Validation: Plot ζ vs. pH. The PZC is identified precisely where the mobility curve crosses the x-axis (expected at pH > 11.0 for the pure compound).

Quantitative Data Summaries

Table 1: Physicochemical Properties of N-Hexadecylpropane-1,3-diamine

PropertyValueSource / Derivation
Molecular Formula C19​H42​N2​ [PubChem CID 81604][9]
Molecular Weight 298.55 g/mol [EPA DTXSID20221952][10]
Primary Amine pKa1​ ~10.5 (Predicted)Homology to alkyl-1,3-diamines[2][3]
Secondary Amine pKa2​ ~8.5 (Predicted)Homology to alkyl-1,3-diamines[4]
Point of Zero Charge (PZC) > 11.0Theoretical (Fully deprotonated state)

Table 2: pH-Dependent Charge Dynamics (Self-Assembled State)

pH LevelDominant Protonation StateNet Molecular ChargeExpected Micellar Zeta Potential ( ζ )
pH 4.0 Fully Protonated+2Highly Positive (> +40 mV)
pH 7.4 Mixed (+2 / +1)+1.5 to +1.8Positive (+20 to +40 mV)
pH 9.5 Mono-Protonated+1Mildly Positive (+5 to +20 mV)
pH 11.5 De-Protonated0Neutral (~ 0 mV) (PZC)

Mechanistic Visualizations

Protonation State1 Fully Protonated (Charge +2) pH < 8.5 State2 Mono-Protonated (Charge +1) pH 8.5 - 10.5 State1->State2 -H⁺ (pKa2 ~8.5) State2->State1 +H⁺ State3 De-Protonated (Charge 0) pH > 10.5 State2->State3 -H⁺ (pKa1 ~10.5) State3->State2 +H⁺

Protonation states of N-Hexadecylpropane-1,3-diamine across pH gradients.

Workflow Prep 1. Micelle/Liposome Assembly (Extrusion at 100 nm) Titration 2. pH Titration (HCl / NaOH adjustments) Prep->Titration Standardize Ionic Strength ELS 3. Electrophoretic Light Scattering (Measure Mobility) Titration->ELS Isothermal Conditions Gouy 4. Gouy-Chapman Analysis (Calculate Surface Charge Density) ELS->Gouy Apply Smoluchowski Eq.

Self-validating experimental workflow for determining Point of Zero Charge and surface charge.

References

  • PubChem Compound Summary for CID 81604, N-hexadecylpropane-1,3-diamine. National Center for Biotechnology Information.[Link]

  • N-Hexadecylpropane-1,3-diamine - Related Substances. EPA CompTox Chemicals Dashboard.[Link]

  • A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. MDPI (Viruses).[Link]

  • Mapping surface charge density of lipid bilayers by quantitative surface conductivity microscopy. Nature Communications (via NCBI PMC).[Link]

  • Surface Potential of Charged Liposomes Determined by Second Harmonic Generation. Langmuir (American Chemical Society).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-Hexadecylpropane-1,3-diamine for Non-Viral Gene Delivery

Introduction Non-viral gene delivery systems have emerged as a safer alternative to viral vectors, mitigating risks such as immunogenicity and insertional mutagenesis.[1][2] Among these, cationic lipids are extensively s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Non-viral gene delivery systems have emerged as a safer alternative to viral vectors, mitigating risks such as immunogenicity and insertional mutagenesis.[1][2] Among these, cationic lipids are extensively studied for their ability to complex with negatively charged nucleic acids, forming nanoparticles (lipoplexes) that facilitate cellular uptake and intracellular delivery.[3][4] N-Hexadecylpropane-1,3-diamine is a cationic lipid featuring a diamine headgroup, which provides positive charges to interact with the phosphate backbone of nucleic acids like plasmid DNA (pDNA), and a 16-carbon alkyl chain that promotes self-assembly and membrane interactions.[2]

This document provides a comprehensive guide to utilizing N-Hexadecylpropane-1,3-diamine in combination with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) for the efficient transfection of plasmid DNA into mammalian cells. We will detail the principles behind lipoplex formation, provide step-by-step protocols for transfection, and describe methods for assessing efficiency and cytotoxicity.

Mechanism of Action: The Role of Cationic and Helper Lipids

The transfection process using a cationic lipid system involves several critical steps:

  • Lipoplex Formation: The positively charged diamine headgroups of N-Hexadecylpropane-1,3-diamine interact electrostatically with the negatively charged phosphate backbone of pDNA.[5] This interaction neutralizes the charge and condenses the DNA into compact nanoparticles.[3]

  • Cellular Association and Uptake: The resulting lipoplexes have a net positive surface charge, which promotes adhesion to the negatively charged proteoglycans on the cell surface, triggering uptake primarily through endocytosis.[1][6]

  • Endosomal Escape: This is a critical barrier to successful transfection. As the endosome matures, its internal pH drops. The helper lipid DOPE, which has a conical molecular shape, promotes the formation of a non-bilayer, inverted hexagonal (HII) phase under acidic conditions.[7][8][9] This structural transition destabilizes the endosomal membrane, creating pores that allow the lipoplex to escape into the cytoplasm before the nucleic acid cargo is degraded by lysosomal enzymes.[10][11]

  • Nuclear Entry and Transcription: Once in the cytoplasm, the plasmid DNA must dissociate from the lipid carrier and translocate into the nucleus for the cellular machinery to transcribe the gene of interest.[6]

The diagram below illustrates this multi-step process.

G Mechanism of Cationic Lipid-Mediated Gene Delivery cluster_0 Extracellular Space cluster_1 Cell pDNA Plasmid DNA (- charge) Lipoplex Lipoplex Nanoparticle (Net + charge) pDNA->Lipoplex Electrostatic Condensation CationicLipid N-Hexadecylpropane-1,3-diamine (+ charge) CationicLipid->Lipoplex DOPE DOPE Helper Lipid (Neutral) DOPE->Lipoplex Incorporation CellSurface Cell Membrane (- charge) Lipoplex->CellSurface Adsorption Endosome Endocytosis -> Early Endosome CellSurface->Endosome LateEndosome Late Endosome (Acidic pH) Endosome->LateEndosome Maturation Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (DOPE-mediated) Nucleus Nucleus Cytoplasm->Nucleus pDNA Release & Nuclear Import Transcription Gene Expression Nucleus->Transcription

Caption: Mechanism of gene delivery using N-Hexadecylpropane-1,3-diamine and DOPE.

Protocol 1: Formulation of Lipoplexes

The ratio of cationic lipid to nucleic acid is a critical parameter for successful transfection. This is often expressed as the N/P ratio, which is the molar ratio of nitrogen atoms (N) in the cationic lipid to phosphate groups (P) in the nucleic acid.[12][13] Optimizing this ratio is essential for achieving high transfection efficiency while minimizing cytotoxicity.[14]

Materials
  • N-Hexadecylpropane-1,3-diamine

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, luciferase) at 1 µg/µL

  • Ethanol, 200 proof

  • Nuclease-free water

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Sterile microcentrifuge tubes

Step-by-Step Method
  • Prepare Lipid Stock Solution:

    • Co-dissolve N-Hexadecylpropane-1,3-diamine and DOPE at a 1:1 molar ratio in 200 proof ethanol to create a 1 mg/mL total lipid stock solution.

    • Rationale: A 1:1 molar ratio of cationic lipid to DOPE has been shown to be highly effective for enhancing transfection efficiency by facilitating endosomal escape.[7][10] Ethanol is used as a solvent that is miscible with aqueous solutions and readily evaporates.

  • Dilute Components:

    • For each transfection reaction (example for one well of a 24-well plate), prepare two tubes.

    • Tube A (Lipid): Dilute the required amount of the lipid stock solution into serum-free medium.

    • Tube B (DNA): Dilute 0.5 µg of pDNA into an equal volume of serum-free medium.

    • Rationale: Diluting the components separately in serum-free medium prevents premature and uncontrolled aggregation and ensures uniform lipoplex formation.[15] Serum proteins can interfere with the electrostatic interactions and inhibit complex formation.[16]

  • Form Lipoplexes:

    • Gently add the diluted DNA (Tube B) to the diluted lipid solution (Tube A) while gently vortexing or pipetting. Do not add the lipid to the DNA.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for stable lipoplex formation.

    • Rationale: Adding the DNA to the lipid solution ensures that each DNA molecule is rapidly coated by an excess of cationic lipids, leading to the formation of small, stable, and positively charged particles.[17] The incubation period allows the components to self-assemble into structured complexes.

Data Table: N/P Ratio Optimization

To determine the optimal N/P ratio, a range should be tested. The table below provides calculations for a starting optimization experiment using 0.5 µg of pDNA per well.

N/P Ratioµg of Lipid Mix per 0.5 µg pDNAVolume of 1 mg/mL Lipid Stock (µL)
2:11.01.0
4:12.02.0
6:13.03.0
8:14.04.0
10:15.05.0
(Calculations are approximate and based on average molecular weights. Molar masses: pDNA nucleotide ≈ 330 g/mol , N-Hexadecylpropane-1,3-diamine ≈ 298.56 g/mol , DOPE ≈ 744.03 g/mol )

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells (e.g., HEK293, HeLa, CHO) in a 24-well plate format.

Materials
  • Adherent cells of choice

  • Complete cell culture medium (with serum and antibiotics)

  • Phosphate-Buffered Saline (PBS), sterile

  • Prepared Lipoplex solution (from Protocol 1)

  • 24-well tissue culture plates

Step-by-Step Method
  • Cell Seeding:

    • 24 hours prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, this is typically 1.0 x 10^5 cells per well.

    • Rationale: Cells should be in their logarithmic growth phase for optimal uptake of transfection complexes.[14] Overly confluent or sparse cultures can lead to poor efficiency and higher cytotoxicity.

  • Add Transfection Complexes:

    • Gently remove the culture medium from the cells.

    • Add the prepared lipoplex solution dropwise to each well.

    • Add 400 µL of fresh, complete culture medium to each well and gently swirl the plate to mix.

    • Rationale: Adding complexes directly to cells in a minimal volume before adding more media ensures efficient interaction with the cell monolayer. Transfection can often be performed in the presence of serum with robust non-liposomal reagents, but initial optimization in serum-free conditions is standard.[16]

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

    • Rationale: This incubation period allows for cellular uptake, endosomal escape, nuclear import of the pDNA, and subsequent transcription and translation of the reporter gene. The optimal time should be determined empirically.[18]

The workflow for lipoplex formulation and cell transfection is summarized in the diagram below.

Caption: Experimental workflow for lipoplex preparation and cell transfection.

Protocol 3: Assessment of Transfection Efficiency and Cytotoxicity

After incubation, it is crucial to evaluate both the success of gene delivery and the health of the cells.

Transfection Efficiency (Reporter Gene Assay)

The choice of assay depends on the reporter gene used in the plasmid.[18][19]

  • Green Fluorescent Protein (GFP): Visualize expression using a fluorescence microscope. For quantitative analysis, determine the percentage of GFP-positive cells using flow cytometry.[20]

  • Luciferase: Lyse the cells and measure the luminescent signal using a luminometer after adding the appropriate substrate.[21] Luciferase assays are extremely sensitive and offer a wide dynamic range for quantification.[22]

Cytotoxicity Assay (MTT Assay)

Cationic lipids can be cytotoxic, primarily by disrupting cell membrane integrity or mitochondrial function.[14][23] The MTT assay is a colorimetric method that measures the metabolic activity of mitochondria, serving as an indicator of cell viability.[16][24]

  • Incubation with MTT: After the transfection incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Data Table: Interpreting Experimental Outcomes
N/P RatioTransfection Efficiency (e.g., % GFP+ Cells)Cell Viability (e.g., % of Control)Interpretation
Low (e.g., 2:1)LowHigh (>90%)Insufficient cationic lipid to fully condense DNA and mediate efficient cellular uptake.
OptimalHighModerate-High (>80%)Balanced charge ratio for efficient lipoplex formation and endosomal escape with acceptable cytotoxicity.
High (e.g., 10:1)May decreaseLow (<70%)Excess free cationic lipid causes significant membrane disruption and cytotoxicity, which can reduce net gene expression.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Transfection Efficiency 1. Suboptimal N/P ratio.2. Cell confluency too high or too low.3. Presence of inhibitors (e.g., serum, antibiotics).4. Degraded plasmid DNA.1. Perform an N/P ratio optimization (e.g., from 2:1 to 10:1).2. Ensure cells are 70-90% confluent and in logarithmic growth phase.3. Prepare lipoplexes in serum-free medium.4. Verify DNA quality and concentration.
High Cytotoxicity 1. N/P ratio is too high.2. Cells are sensitive to the reagent.3. Incubation time is too long.1. Decrease the N/P ratio.2. Reduce the amount of lipoplex added to each well.3. Reduce incubation time or change the medium 4-6 hours post-transfection.
High Variability 1. Inconsistent pipetting.2. Uneven cell seeding.3. Lipoplexes aggregated before addition to cells.1. Ensure accurate and gentle pipetting.2. Ensure a single-cell suspension before seeding.3. Use lipoplexes within 30 minutes of preparation; do not store.

Conclusion

N-Hexadecylpropane-1,3-diamine, when formulated with the helper lipid DOPE, serves as an effective non-viral vector for gene delivery. The protocols outlined in this document provide a robust framework for researchers to achieve high transfection efficiency in a variety of adherent cell lines. Successful application hinges on the systematic optimization of key parameters, particularly the N/P ratio, to strike a balance between potent gene delivery and minimal cytotoxicity. By understanding the underlying mechanisms and following these detailed methodologies, researchers can effectively leverage this cationic lipid system for applications in gene function studies, drug discovery, and therapeutic development.

References

  • Yamada, Y., et al. (2013). The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 449-455. [Link]

  • Hui, S. W., et al. (1996). The role of helper lipids in cationic liposome-mediated gene transfer. Biophysical Journal, 71(2), 590-599. [Link]

  • ResearchGate. (2013). The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine. Request PDF. [Link]

  • Spagnou, S., et al. (2004). A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery. Molecular Pharmaceutics, 1(3), 244-255. [Link]

  • Taromchi, A. H., et al. (2017). Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 803-812. [Link]

  • G-Biosciences. (2017). Role of reporter genes to assay for transcription factors & more. G-Biosciences Blog. [Link]

  • Lin, A. J., et al. (2008). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Accounts of Chemical Research, 41(12), 1739-1749. [Link]

  • Vascorncellos, R., et al. (2014). The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. Journal of Pharmacy and Pharmacology, 67(4), 506-515. [Link]

  • Hafez, I. M., & Cullis, P. R. (2001). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. Gene Therapy, 8(15), 1188-1196. [Link]

  • Taromchi, A. H., et al. (2018). Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 803-812. [Link]

  • Mitchell Lab. (2022). Ionizable Lipid Nanoparticle-Mediated Delivery of Plasmid DNA in Cardiomyocytes. Mitchell Lab Publications. [Link]

  • Kang, S. H., et al. (2010). Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes. Journal of Pharmaceutical Sciences, 99(4), 1846-1857. [Link]

  • Taromchi, A. H., et al. (2018). Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells. PubMed, 46(sup2), 803-812. [Link]

  • Aneed, I. K. (2004). Cationic lipids used in non-viral gene delivery systems. Journal of Pharmacy & Pharmaceutical Sciences, 7(2), 278-287. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. BMG LABTECH. [Link]

  • Labplan. (n.d.). Automated Cell Transfection and Reporter Gene Assay. Labplan. [Link]

  • Liu, Y., et al. (2026). Lipid nanoparticle-formulated DNA acts as a potent immune modulator for cancer immunotherapy through interferon signaling pathways. Theranostics, 16(5), 2342-2356. [Link]

  • bioRxiv. (2023). A Proof-of-Concept Preparation of Lipid-Plasmid DNA Particles Using Novel Extrusion Based 3D Printing Technology, SMART. bioRxiv. [Link]

  • Paramasivam, A., et al. (2023). A Proof-of-Concept Preparation of Lipid–Plasmid DNA Particles Using Novel Extrusion-Based 3D-Printing Technology, SMART. Molecular Pharmaceutics, 20(12), 6296-6304. [Link]

  • Wels, M., et al. (2023). Evaluation of Lipid-Based Transfection in Primary Monocytes Within an Ex Vivo Whole-Blood Model. International Journal of Molecular Sciences, 24(6), 5267. [Link]

  • Aneed, I. K. (2004). Cationic lipids used in non-viral gene delivery systems. ResearchGate. [Link]

  • iGEM. (2024). LNPs N/P Ratio and Lipid Ratio (mol%). iGEM. [Link]

  • John, S. (2024). GENERATION AND CHARACTERIZATION OF LIPID NANOPARTICLES FOR DNA PLASMID DELIVERY AND PHARMACOLOGICAL CHARACTERIZATION. Scholar Works at UT Tyler. [Link]

  • Mastrobattista, E., et al. (2006). Nonviral Vectors for Gene Delivery. Chemical Reviews, 106(6), 2379-2430. [Link]

  • IntechOpen. (2013). Non-Viral Delivery Systems in Gene Therapy. IntechOpen. [Link]

  • Hilaris. (2017). Gene Delivery System: Non-Viral Mediated Chemical Approaches. Journal of Cell Science & Therapy. [Link]

  • Zhang, Y., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. Pharmaceutical Research, 39(10-11), 2577-2588. [Link]

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  • Addgene. (n.d.). General Transfection. Addgene. [Link]

  • protocols.io. (2025). Synergistic Enhancement of AAV Gene Delivery in 2D Cells and 3D Organoids Using Polybrene and Hydroxychloroquine. protocols.io. [Link]

  • GeneMedi. (2020). AAV production protocol-packaging,concentration and purification. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Detailed Protocol for the Novel and Scalable Viral Vector Upstream Process for AAV Gene Therapy Manufacturing. PMC. [Link]

  • Addgene. (n.d.). AAV Production in HEK293T Cells. Addgene. [Link]

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Application

Application Note &amp; Protocol: Preparation and Characterization of Cationic Liposomes using N-Hexadecylpropane-1,3-diamine

Principle and Introduction Liposomes are artificially-prepared spherical vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. The use of catio...

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Author: BenchChem Technical Support Team. Date: April 2026

Principle and Introduction

Liposomes are artificially-prepared spherical vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. The use of cationic lipids in liposome formulation is a cornerstone of modern delivery systems for negatively charged therapeutics, such as siRNA, mRNA, and plasmid DNA. The positive charge on the liposome surface facilitates electrostatic interaction with both the nucleic acid cargo and the negatively charged cell membranes, enhancing cellular uptake.

N-Hexadecylpropane-1,3-diamine is a diamine lipid that serves as an effective cationic component in liposomal formulations. Its structure features a long C16 hydrocarbon tail, providing the necessary hydrophobicity to integrate into the lipid bilayer, and two amine groups that become protonated at physiological pH, conferring a positive surface charge. This dual characteristic makes it an excellent candidate for creating stable cationic liposomes. The presence of two amine groups also offers the potential for pH-responsive behavior; in acidic environments like the endosome (pH 5.0-6.0), increased protonation can lead to membrane destabilization, facilitating the release of encapsulated contents into the cytoplasm.[][2] This mechanism, known as endosomal escape, is critical for the efficacy of many intracellularly-acting drugs and genes.[3]

This application note provides a detailed, step-by-step protocol for the preparation of unilamellar cationic liposomes using N-Hexadecylpropane-1,3-diamine, a neutral helper lipid (a phosphatidylcholine, PC), and cholesterol (Chol). The protocol is based on the well-established thin-film hydration method followed by extrusion.[4][5] This technique is renowned for its simplicity and reproducibility in generating liposomes with a homogenous size distribution.[6][7] We will also detail the essential characterization techniques—Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI) analysis, and Zeta Potential measurement for surface charge determination—to ensure the quality and stability of the final formulation.[8][9]

Overall Experimental Workflow

The process begins with the formation of a homogenous lipid film, which is then hydrated to form multilamellar vesicles (MLVs). These MLVs are subsequently downsized by extrusion to produce large unilamellar vesicles (LUVs) with a defined size distribution. Finally, the vesicles are characterized to validate their physical properties.

G cluster_prep Part 1: Liposome Preparation cluster_sizing Part 2: Sizing cluster_qc Part 3: Quality Control A 1. Lipid Dissolution (Lipids in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B Homogenous Mixture C 3. Hydration (Aqueous Buffer) B->C Formation of MLVs D 4. Extrusion (Polycarbonate Membrane) C->D Size Reduction & Homogenization E 5. DLS Analysis (Size & PDI) D->E Characterization F 6. Zeta Potential Analysis (Surface Charge & Stability) D->F Characterization G Final Product: Cationic LUVs E->G F->G G cluster_liposome Cationic Liposome cluster_interaction Mechanism of Action liposome Cationic Headgroup (+) (N-Hexadecylpropane-1,3-diamine) Hydrophobic Tail cargo Negatively Charged Cargo (e.g., siRNA, mRNA) liposome:head->cargo Electrostatic Encapsulation cell Target Cell Membrane (-) liposome:head->cell Membrane Adhesion & Fusion

Caption: Mechanism of cationic liposome interaction with cargo and cells.

Quality Control and Characterization

Characterization is a mandatory step to validate the physical properties of the liposomes, ensuring batch-to-batch consistency and predicting in-vivo behavior.

Size and Polydispersity Index (PDI) by DLS

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. [10]From this, the hydrodynamic diameter and the PDI, a measure of the width of the size distribution, are calculated. [8]

  • Sample Preparation: Dilute a small aliquot of the final liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (typically a 1:50 or 1:100 dilution).

  • Measurement: Equilibrate the sample to 25°C in the DLS instrument. Perform at least three replicate measurements.

  • Data Analysis: The mean particle size (Z-average or hydrodynamic diameter) and the PDI should be recorded. A monodisperse sample, which is desirable for most applications, typically has a PDI value below 0.2. [11]

Surface Charge by Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's shear plane and is a key indicator of the stability of a colloidal suspension. []For cationic liposomes, a positive zeta potential is expected.

  • Sample Preparation: Dilute the liposome sample in deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. High ionic strength buffers like PBS can compress the electrical double layer and lead to an underestimation of the true surface charge.

  • Measurement: Perform the measurement using an electrophoresis-based instrument, which applies an electric field and measures the velocity of the charged particles. [9]3. Data Analysis: Record the zeta potential in millivolts (mV). A value greater than +30 mV generally indicates excellent colloidal stability, as the electrostatic repulsion between particles is strong enough to prevent aggregation. [9]

    Parameter Technique Expected Value Interpretation
    Hydrodynamic Diameter DLS 100 - 150 nm Confirms successful sizing by extrusion through a 100 nm membrane. [13]
    Polydispersity Index (PDI) DLS < 0.2 Indicates a narrow, homogenous size distribution. [11]
    Zeta Potential Electrophoretic Light Scattering > +30 mV Confirms a strong positive surface charge and predicts good colloidal stability. [9][14]

    Table 2: Expected Physicochemical Properties of the Final Liposome Formulation.

References

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Genie Enterprise. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. [Link]

  • Klančar, U., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

  • Cordouan Technology. (n.d.). Liposomes synthesis and size characterization with high precision DLS. [Link]

  • Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS One. [Link]

  • Smith, M. C., et al. (2017). Zeta potential: a case study of cationic, anionic, and neutral liposomes. ResearchGate. [Link]

  • Creative Biostructure. (n.d.). Liposome Zeta Potential Determination. [Link]

  • Laouini, A., et al. (2012). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed. [Link]

  • Hupfeld, S., et al. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. SciSpace. [Link]

  • Fields, D. (2023). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. [Link]

  • AZoM. (2007). Using Zeta Potential Measurements to Study Particle Adsorption. [Link]

  • Brookhaven Instruments. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. [Link]

  • Bou-Abdallah, F., et al. (2012). Formation of pH-Sensitive Cationic Liposomes from a Binary Mixture of Monoalkylated Primary Amine and Cholesterol. Langmuir - ACS Publications. [Link]

  • Al-Jamal, K. T., et al. (2004). On the formulation of pH-sensitive liposomes with long circulation times. Scholarly Commons. [Link]

  • Simões, S., et al. (2004). On the formulation of pH-sensitive liposomes with long circulation times. Ovid. [Link]

  • Leventis, R., et al. (1992). Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols. PubMed. [Link]

  • Ong, S. G., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC - NIH. [Link]

  • University of Washington. (2025). How Many Passes Does it Take? An Investigation to Determine the Optimal Number of Liposome Extrusion Cycles. [Link]

  • iGEM. (n.d.). Liposomes: Protocol. [Link]

  • Industrial Chemical News. (2025). The Science Behind N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A Deep Dive into its Surfactant Properties. [Link]

  • Silva, A. C., et al. (2010). Liposome Encapsulation of Lipophilic N-Alkyl-propanediamine Platinum Complexes: Impact on their Cytotoxic Activity and Influence of the Carbon Chain Length. ResearchGate. [Link]

  • Gribov, V., et al. (2022). Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. PMC. [Link]

  • Dassy, B., et al. (2018). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. PMC. [Link]

  • Wang, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PMC. [Link]

  • Hattori, Y., et al. (2015). Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes. PMC. [Link]

  • Szoka Jr, F. C., et al. (1991). U.S. Patent No. 5,077,057.
  • Silva, A. C., et al. (2010). Liposome encapsulation of lipophilic N-alkyl-propanediamine platinum complexes: impact on their cytotoxic activity and influence of the carbon chain length. SciELO. [Link]

  • Campbell, R. B., et al. (2001). Influence of cationic lipids on the stability and membrane properties of paclitaxel-containing liposomes. PubMed. [Link]

  • ResearchGate. (n.d.). Characteristics of the liposome formulation a of the different N-alkyl-propanediamine platinum complexes. [Link]

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Method

Synthesis of N-Hexadecylpropane-1,3-diamine: A Detailed Laboratory Protocol and Application Guide

Abstract This comprehensive guide details a robust and reproducible laboratory-scale synthesis of N-Hexadecylpropane-1,3-diamine. This long-chain aliphatic diamine is a valuable chemical intermediate with applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and reproducible laboratory-scale synthesis of N-Hexadecylpropane-1,3-diamine. This long-chain aliphatic diamine is a valuable chemical intermediate with applications in the synthesis of surfactants, corrosion inhibitors, and as a building block in polymer chemistry. The protocol herein describes a two-step synthetic route commencing with the cyanoethylation of 1-hexadecylamine via a Michael addition with acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile intermediate. This document provides a thorough, step-by-step methodology, including reagent specifications, reaction parameter optimization, and purification techniques. Furthermore, it elucidates the chemical principles underpinning each procedural step, ensuring both technical accuracy and a deep understanding of the synthesis for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

N-Hexadecylpropane-1,3-diamine, also known as N'-cetyl-1,3-propanediamine, is an organic compound characterized by a sixteen-carbon alkyl chain attached to a 1,3-diaminopropane moiety. Its amphiphilic nature, conferred by the long hydrophobic alkyl chain and the hydrophilic diamine headgroup, makes it a precursor for a variety of specialty chemicals. The primary amino groups offer reactive sites for further functionalization, rendering it a versatile building block in organic synthesis.

The synthesis of such long-chain diamines is of significant interest. A common and efficient method for their preparation involves a two-step process. The first step is the addition of a primary amine to acrylonitrile, a classic example of a Michael reaction, to form a β-aminonitrile. The subsequent step involves the reduction of the nitrile group to a primary amine, yielding the desired 1,3-diamine. This approach is advantageous due to the high reactivity of acrylonitrile as a Michael acceptor and the well-established methods for nitrile reduction.

Chemical Principles and Reaction Mechanism

The synthesis of N-Hexadecylpropane-1,3-diamine proceeds through two sequential reactions:

Step 1: Cyanoethylation of 1-Hexadecylamine

This reaction is a nucleophilic conjugate addition, specifically a Michael addition, of 1-hexadecylamine to acrylonitrile. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile (acrylonitrile). The reaction is typically carried out without a catalyst, although it can be accelerated by the presence of a base or acid. The product of this reaction is 3-(hexadecylamino)propanenitrile.

Step 2: Reduction of 3-(Hexadecylamino)propanenitrile

The nitrile group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is a widely used and effective method for this transformation. A variety of catalysts can be employed, with Raney nickel and palladium on carbon being common choices. The reaction is carried out under a hydrogen atmosphere, where the nitrile is catalytically reduced to the corresponding primary amine, yielding N-Hexadecylpropane-1,3-diamine.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-Hexadecylamine (Cetylamine)≥95%Sigma-Aldrich143-27-1
Acrylonitrile≥99%, contains MEHQ as inhibitorSigma-Aldrich107-13-1
MethanolAnhydrous, 99.8%Fisher Scientific67-56-1
Raney® 2800 NickelSlurry in waterSigma-Aldrich7440-02-0
Hydrogen GasHigh purityLocal supplier1333-74-0
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich60-29-7
Sodium SulfateAnhydrous, granularFisher Scientific7757-82-6
Hydrochloric Acid1 M solutionVWR7647-01-0
Sodium Hydroxide1 M solutionVWR1310-73-2
Step-by-Step Synthesis

Step 1: Synthesis of 3-(Hexadecylamino)propanenitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 24.15 g (0.1 mol) of 1-hexadecylamine in 100 mL of methanol.

  • Gently warm the mixture to 40-50 °C to ensure complete dissolution of the amine.

  • Slowly add 7.96 g (0.15 mol) of acrylonitrile to the stirred solution over a period of 30 minutes. Caution: Acrylonitrile is toxic and flammable. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The disappearance of the 1-hexadecylamine spot indicates the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3-(hexadecylamino)propanenitrile, is a waxy solid and can be used in the next step without further purification.

Step 2: Synthesis of N-Hexadecylpropane-1,3-diamine

  • Transfer the crude 3-(hexadecylamino)propanenitrile to a high-pressure hydrogenation vessel (e.g., a Parr autoclave).

  • Add 150 mL of methanol to dissolve the nitrile.

  • Carefully add approximately 2.5 g of water-wet Raney nickel catalyst to the reaction mixture. Caution: Raney nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

  • Seal the hydrogenation vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 6-8 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The filtered catalyst may be pyrophoric and should be kept wet and disposed of properly.

  • Combine the filtrate and washings and remove the methanol under reduced pressure to yield the crude N-Hexadecylpropane-1,3-diamine as a waxy solid.

Purification
  • Dissolve the crude product in 200 mL of diethyl ether.

  • Wash the ethereal solution with 2 x 50 mL of 1 M sodium hydroxide solution to remove any acidic impurities.

  • Wash with 2 x 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified N-Hexadecylpropane-1,3-diamine.

  • For higher purity, the product can be recrystallized from a suitable solvent such as hexane or acetone.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Reduction cluster_purification Purification A 1-Hexadecylamine + Acrylonitrile B Michael Addition (Methanol, Reflux) A->B Reactants C 3-(Hexadecylamino)propanenitrile (Crude) B->C Product D 3-(Hexadecylamino)propanenitrile C->D Intermediate E Catalytic Hydrogenation (Raney Ni, H₂, MeOH) D->E Substrate F N-Hexadecylpropane-1,3-diamine (Crude) E->F Product G Crude Product F->G To Purification H Solvent Extraction & Washing G->H I Drying & Concentration H->I J Pure N-Hexadecylpropane-1,3-diamine I->J

Caption: Synthetic workflow for N-Hexadecylpropane-1,3-diamine.

Characterization

The identity and purity of the synthesized N-Hexadecylpropane-1,3-diamine can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the presence of characteristic proton signals for the alkyl chain and the aminopropyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic N-H stretching vibrations of the primary amine groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • 1-Hexadecylamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acrylonitrile: Highly toxic, flammable, and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood.

  • Raney Nickel: Pyrophoric catalyst. Handle as a slurry in water and do not allow it to dry in the air.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

Conclusion

The protocol described provides a reliable and scalable method for the laboratory synthesis of N-Hexadecylpropane-1,3-diamine. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable long-chain diamine for various applications in chemical research and development. The elucidation of the underlying chemical principles provides a solid foundation for further optimization and adaptation of this synthetic route for other N-alkyl-1,3-propanediamines.

References

  • Meng, Q. W., Deng, C., Li, Y., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1039-1044. DOI: 10.3303/CET1335173.
  • Ataman Kimya. N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Retrieved from [Link]

  • Organic Syntheses. Org. Synth.1941, 21, 15. DOI: 10.15227/orgsyn.021.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
Application

Application Notes and Protocols for N-Hexadecylpropane-1,3-diamine as a Corrosion Inhibitor in Acidic Media

An In-Depth Technical Guide Section 1: Foundational Principles and Inhibitor Profile The Challenge of Metallic Corrosion in Acidic Environments The degradation of metallic materials, particularly steels, in acidic media...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Section 1: Foundational Principles and Inhibitor Profile

The Challenge of Metallic Corrosion in Acidic Environments

The degradation of metallic materials, particularly steels, in acidic media is a pervasive challenge across numerous industrial sectors, including chemical processing, oil and gas, and metal finishing.[1] This process is fundamentally electrochemical, involving two simultaneous reactions: the anodic dissolution of the metal (e.g., Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂). Unmitigated, this corrosion leads to significant economic losses and potential safety hazards. The use of organic corrosion inhibitors is one of the most practical and cost-effective methods to combat this issue.[1][2][3] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions.[3]

Profile of N-Hexadecylpropane-1,3-diamine

N-Hexadecylpropane-1,3-diamine (CAS: 7173-60-6, Molecular Formula: C₁₉H₄₂N₂) is a long-chain aliphatic diamine that exhibits significant potential as a corrosion inhibitor.[] Its molecular structure is the key to its efficacy, featuring two distinct functional regions:

  • Hydrophilic Head Group: The propane-1,3-diamine portion contains two nitrogen atoms. These heteroatoms possess lone pairs of electrons, making them active centers for adsorption onto the metal surface.[5]

  • Hydrophobic Tail Group: The long C₁₆ (hexadecyl) alkyl chain provides a substantial non-polar tail that forms a dense, water-repellent barrier after adsorption.

This amphiphilic nature allows the molecule to effectively interface with both the metallic surface and the aggressive aqueous environment, making it a highly effective film-forming corrosion inhibitor.[6]

Section 2: Mechanism of Corrosion Inhibition

The protective action of N-Hexadecylpropane-1,3-diamine is not merely a passive layering but a dynamic interaction at the metal-solution interface. The mechanism involves adsorption, barrier formation, and the suppression of electrochemical reactions.

Adsorption at the Metal-Solution Interface

The inhibitor molecules accumulate at the metal surface, displacing water molecules and aggressive ions. This adsorption can occur through two primary modes:

  • Chemisorption (Chemical Adsorption): The lone pair electrons on the nitrogen atoms of the diamine group can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This is a strong, direct interaction.[5]

  • Physisorption (Physical Adsorption): In acidic solutions, the amine groups become protonated (R-NH₂ + H⁺ ⇌ R-NH₃⁺). The steel surface in an acidic chloride medium typically has a net negative charge due to the specific adsorption of Cl⁻ ions. The positively charged protonated inhibitor molecules are then electrostatically attracted to the negatively charged surface.[6]

Often, the overall mechanism is a combination of both physisorption and chemisorption. The adsorption process typically follows the Langmuir adsorption isotherm , which suggests the formation of a uniform monolayer of inhibitor molecules on the metal surface.[6][7][8]

Formation of a Hydrophobic Barrier

Once adsorbed, the long hexadecyl chains orient themselves outwards, away from the metal surface.[6][9] This creates a tightly packed, non-polar, hydrophobic film. This film serves two critical functions:

  • It acts as a physical barrier, preventing corrosive species like H₃O⁺ and Cl⁻ from reaching the metal.

  • It lowers the surface's dielectric constant, which can hinder the charge and mass transfer processes necessary for corrosion to occur.

Electrochemical Action

Electrochemical studies suggest that long-chain amine inhibitors like N-Hexadecylpropane-1,3-diamine typically function as mixed-type inhibitors .[10] This means they do not just block one half of the corrosion reaction but effectively suppress both:

  • Anodic Reaction: By covering the surface, the inhibitor reduces the available sites for iron to dissolve.

  • Cathodic Reaction: The protective barrier limits the diffusion of hydrogen ions to the surface, slowing down the hydrogen evolution reaction.

The overall result is a significant decrease in the corrosion current density (i_corr) and thus, a reduction in the overall corrosion rate.

Section 3: Experimental Evaluation Protocols

To quantify the effectiveness of N-Hexadecylpropane-1,3-diamine, a combination of gravimetric and electrochemical methods is recommended.

Protocol 1: Weight Loss Measurement

This classic method provides a direct, tangible measure of metal loss over time.

Objective: To determine the corrosion rate (CR) and inhibition efficiency (IE%) of the inhibitor at various concentrations.

Materials & Equipment:

  • Mild steel coupons (e.g., 5 cm x 2 cm x 0.2 cm)

  • Abrasive papers (e.g., 400 to 1500 grit)

  • Analytical balance (±0.1 mg)

  • Corrosive medium (e.g., 1.0 M HCl)

  • N-Hexadecylpropane-1,3-diamine

  • Acetone, distilled water

  • Thermostatic water bath

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Abrade the steel coupons with successive grades of abrasive paper, wash thoroughly with distilled water, degrease with acetone, and dry completely.[8][11]

  • Initial Weighing: Accurately weigh each prepared coupon and record its initial weight (W_initial) and total surface area (A).

  • Solution Preparation: Prepare a blank solution (e.g., 100 mL of 1.0 M HCl) and a series of test solutions with varying concentrations of N-Hexadecylpropane-1,3-diamine (e.g., 100, 200, 300, 400, 500 ppm) in 1.0 M HCl.

  • Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Place the beakers in a thermostatic water bath set to the desired temperature (e.g., 303 K) for a fixed duration (e.g., 6 hours).[8]

  • Coupon Cleaning: After immersion, carefully remove the coupons. Clean them according to ASTM standard G1-03, wash with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned, dry coupons and record the final weight (W_final).

Calculations:

  • Weight Loss (ΔW): ΔW (g) = W_initial - W_final

  • Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = ΔW / (A × t), where 't' is the immersion time in hours.[12]

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[13]

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Processing & Analysis p1 Abrade, Wash, Degrease Steel Coupon p2 Measure Surface Area & Initial Weight (W_initial) p1->p2 e1 Immerse Coupon in Solution p2->e1 p3 Prepare Acid Solutions (Blank & Inhibitor) p3->e1 e2 Maintain Constant Temperature (e.g., 6 hours @ 303 K) e1->e2 po1 Remove & Clean Coupon (ASTM G1-03) e2->po1 po2 Dry & Record Final Weight (W_final) po1->po2 po3 Calculate: - Weight Loss (ΔW) - Corrosion Rate (CR) - Inhibition Efficiency (IE%) po2->po3

Figure 1: Experimental workflow for weight loss measurements.
Protocol 2: Electrochemical Measurements

These techniques provide rapid results and offer deep insights into the corrosion inhibition mechanism.

Objective: To determine the mode of inhibition and quantify kinetic parameters using Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Materials & Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Mild steel sample with a defined exposed area

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode (CE): Platinum or graphite rod[14]

  • Test solutions (as prepared in Protocol 1)

Procedure:

A. Potentiodynamic Polarization (PDP)

  • Setup: Assemble the three-electrode cell with the steel WE, RE, and CE. Fill with the test solution.

  • Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of current density (log i) versus potential (E). From the resulting Tafel plot, extrapolate the linear cathodic and anodic regions back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

B. Electrochemical Impedance Spectroscopy (EIS)

  • Setup & Stabilization: Use the same setup and stabilization procedure as for PDP.

  • Impedance Scan: At the stabilized OCP, apply a small AC voltage perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]

  • Data Analysis: Plot the impedance data in Nyquist format (-Z_imaginary vs. Z_real). The plot for an uninhibited system will show a small semicircle, while an effectively inhibited system will show a much larger semicircle.

  • Modeling: Fit the data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters, most importantly the charge transfer resistance (R_ct). A higher R_ct value signifies better corrosion resistance.

  • Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

G cluster_inhibitor Inhibitor Action cluster_surface Metal Surface in Acid cluster_reactions Electrochemical Reactions Inhibitor N-Hexadecylpropane-1,3-diamine (In Solution) Layer Adsorbed Inhibitor Monolayer Inhibitor->Layer Adsorption (Physisorption & Chemisorption) Metal Steel Surface (Fe) Barrier Hydrophobic C16H33 Chains (Protective Barrier) Anode Anodic Reaction Fe → Fe²⁺ + 2e⁻ Barrier->Anode Blocks Reactions Cathode Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Barrier->Cathode Blocks Reactions

Figure 2: Schematic of the corrosion inhibition mechanism.

Section 4: Data Interpretation and Expected Results

Quantitative Data Summary

The collected data should be organized for clear comparison.

Table 1: Example Data from Weight Loss and Electrochemical Measurements

Inhibitor Conc. (ppm)CR (g cm⁻² h⁻¹)IE% (Weight Loss)i_corr (μA cm⁻²)IE% (PDP)R_ct (Ω cm²)IE% (EIS)
0 (Blank)1.29 x 10⁻³-990-50-
1005.80 x 10⁻⁴55.0%45054.5%11556.5%
2003.50 x 10⁻⁴72.9%27572.2%20575.6%
3002.15 x 10⁻⁴83.3%16083.8%35085.7%
4001.40 x 10⁻⁴89.1%10589.4%51090.2%
5001.15 x 10⁻⁴91.1%8591.4%62091.9%

Note: The data presented are illustrative and will vary based on specific experimental conditions such as steel composition, acid concentration, and temperature.

Key Observations:
  • Concentration Effect: Inhibition efficiency (IE%) is expected to increase with higher concentrations of N-Hexadecylpropane-1,3-diamine, eventually reaching a plateau as the metal surface becomes saturated with the inhibitor.[14][16]

  • Temperature Effect: The influence of temperature can reveal the dominant adsorption mode. A decrease in IE% with rising temperature typically suggests physisorption, as the electrostatic forces weaken. Conversely, an initial increase might point towards chemisorption, which is an activated process.[11][17]

  • Electrochemical Signatures:

    • PDP: For a mixed-type inhibitor, both the anodic and cathodic Tafel slopes will be altered, and the corrosion potential (E_corr) will not shift significantly in one direction.

    • EIS: The diameter of the Nyquist plot's semicircle (corresponding to R_ct) will increase dramatically in the presence of the inhibitor, confirming the formation of an insulating protective layer.

Section 5: Conclusion and Best Practices

N-Hexadecylpropane-1,3-diamine is a highly effective corrosion inhibitor for steel in acidic media. Its efficacy stems from the synergistic action of its dual functional groups: strong adsorption onto the metal surface via its diamine head and the formation of a robust hydrophobic barrier by its long alkyl tail. The primary mechanism involves the creation of a protective monolayer that physically and electronically isolates the metal from the corrosive environment, thereby acting as a mixed-type inhibitor.

For optimal and reproducible results, researchers should ensure meticulous surface preparation of metal coupons, maintain precise control over temperature and immersion times, and allow for adequate OCP stabilization before conducting electrochemical measurements.

References

  • Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel. (2025). Vertex AI Search.
  • Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. (2023). Benha Journal of Applied Sciences.
  • Study the Effect of “Di-dodecyl amine” as a Corrosion Inhibit. (2024). Journal of Wasit for Science and Medicine.
  • Corrosion inhibition of mild steel by highly stable polydentate schiff base derived from 1,3- propanediamine in aqueous acidic solution. (2022). Journal of Saudi Chemical Society.
  • Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. (2025). PMC.
  • The Effect of Temperature and Concentration on Corrosion Inhibition of Mild Steel in Carbon Dioxide Satur
  • Effect of Temperatures on Green Synthesis of Amide-based Corrosion Inhibitors from Sustainable Source. (2024). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences.
  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022). IJCRT.org.
  • Investigation of the corrosion inhibition properties of hexamine (HMTA) for mild steel in NaCl solution. (n.d.). Semantic Scholar.
  • Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. (2025). MDPI.
  • Investigation of FPM as a corrosion Inhibitor for mild steel in HCl solution: Insights from electrochemical, weight loss and the. (2025).
  • INVESTIGATION OF THE INHIBITORY PROPERTIES OF NATURAL PETROLEUM ACID AMIDES IN CO2-CONTAINING ENVIRONMENT. (2025). SOCAR Proceedings.
  • Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation. (n.d.).
  • diamine as a Corrosion Inhibitor for 20# Carbon Steel in 1 M Hydrochlo. (2017). Int. J. Electrochem. Sci..
  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (2019).
  • Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide i. (2020). Int. J. Electrochem. Sci..
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2025). MDPI.
  • Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium. (2020). Semantic Scholar.
  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing.
  • Exploring Corrosion Inhibitor Adsorption on Metal Surfaces through Density Functional Theory and Molecular Dynamics Simul
  • Effect of temperature on the corrosion inhibition of carbon steel in 3 % NaCl by hexa propylene glycol cyclotriphosphazene. (n.d.). Der Pharma Chemica.
  • Synthesis, Characterization and Corrosion Inhibition Study of New Heterocyclic Compounds and Schiff Base with [Co (II), Ni (II),. (2020).
  • Multi-scale quantum (DFT, MCs and MDs) insights and electrochemical validation of di-imine Schiff base inhibitor for carbon steel corrosion control in 1 M HCl solution. (n.d.). OA Monitor Ireland.
  • Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine. (n.d.).
  • Study on the Corrosion Inhibition Performance and Mechanism of N-Oleyl-1,3-Propanediamine on 20 Steel in HCl Environment. (2026).
  • Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl. (2021).
  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). MDPI.*.

Sources

Method

N-Hexadecylpropane-1,3-diamine minimum inhibitory concentration (MIC) assay protocol

Application Note & Protocol: Minimum Inhibitory Concentration (MIC) Assay for N-Hexadecylpropane-1,3-diamine Executive Summary N-Hexadecylpropane-1,3-diamine (CAS 7173-60-6), also known as cetylaminopropylamine, is a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Minimum Inhibitory Concentration (MIC) Assay for N-Hexadecylpropane-1,3-diamine

Executive Summary

N-Hexadecylpropane-1,3-diamine (CAS 7173-60-6), also known as cetylaminopropylamine, is a potent lipophilic diamine widely investigated for its broad-spectrum antimicrobial and biocidal properties. Due to its unique physicochemical profile—a long hydrophobic hexadecyl tail coupled with a dicationic 1,3-propanediamine headgroup at physiological pH—standardized antimicrobial susceptibility testing (AST) methods often yield artificially inflated Minimum Inhibitory Concentration (MIC) values.

As a Senior Application Scientist, I have designed this protocol to address the specific challenges of testing cationic amphiphiles. This guide details a scientifically justified modification of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method[1], utilizing polypropylene microtiter plates and specific solvent controls to ensure accurate, reproducible, and self-validating MIC determinations.

Mechanistic Insights & Experimental Causality

To design an accurate assay, we must first understand the compound's mechanism of action and how it interacts with the testing environment.

N-Hexadecylpropane-1,3-diamine exerts its antimicrobial effect through membrane disruption. The protonated amines are electrostatically drawn to the negatively charged bacterial cell envelope. Subsequently, the 16-carbon alkyl chain intercalates into the lipid bilayer, causing structural destabilization, leakage of intracellular contents, and rapid cell death[2].

MOA A N-Hexadecylpropane-1,3-diamine (Cationic Amphiphile) B Electrostatic Attraction to Negatively Charged Bacterial Membrane A->B C Hydrophobic Hexadecyl Tail Inserts into Lipid Bilayer B->C D Membrane Disruption & Loss of Integrity C->D E Leakage of Intracellular Contents & Cell Death D->E

Fig 1: Mechanism of action for N-Hexadecylpropane-1,3-diamine targeting bacterial membranes.

The Causality Behind Protocol Deviations

Standard CLSI M07 guidelines dictate the use of untreated polystyrene 96-well plates[1]. However, cationic surfactants like N-Hexadecylpropane-1,3-diamine exhibit high non-specific binding to the negatively charged surfaces of polystyrene[3].

  • The Polypropylene Mandate: To prevent the depletion of the active compound from the broth, polypropylene (PP) plates must be used. Failure to do so will result in false resistance (artificially high MICs).

  • The Surfactant Paradox: While it is common practice to add non-ionic surfactants (e.g., Polysorbate 80) to solubilize highly lipophilic drugs, doing so here is strictly contraindicated. Micelle formation by secondary surfactants will sequester the hexadecyl tail of our test compound, neutralizing its membrane-disrupting capability and skewing the MIC[4]. We rely solely on Dimethyl Sulfoxide (DMSO) for initial solubilization.

Self-Validating Assay Architecture

Trustworthiness in AST requires that every plate acts as a self-contained, self-validating system. If any of the following internal controls fail, the entire plate's data must be discarded.

  • Sterility Control (Media Only): Validates aseptic technique and media integrity. Must remain optically clear.

  • Growth Control (Media + Inoculum): Validates bacterial viability and optimal incubation conditions. Must show robust turbidity.

  • Vehicle Control (Media + Inoculum + 1% DMSO): Proves that the solvent concentration used to dissolve the diamine is not contributing to bacterial inhibition. Must show robust turbidity equal to the Growth Control.

  • Positive Reference Control (Media + Inoculum + Gentamicin): Validates that the specific bacterial batch exhibits expected susceptibility profiles according to established CLSI breakpoints[1].

Materials and Reagents

  • Test Compound: N-Hexadecylpropane-1,3-diamine (CAS 7173-60-6), ≥98% purity.

  • Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Consumables: 96-well U-bottom or V-bottom Polypropylene microtiter plates, breathable sealing films.

  • Bacterial Strains:

    • Staphylococcus aureus ATCC 6538 (Gram-positive model)

    • Escherichia coli ATCC 10536 (Gram-negative model)

    • Pseudomonas aeruginosa ATCC 15442 (Resistant Gram-negative model)[3]

Step-by-Step Methodology

Workflow S1 1. Stock Prep (12.8 mg/mL in DMSO) S2 2. Serial Dilution (in PP Plate) S1->S2 S3 3. Inoculation (5x10^5 CFU/mL) S2->S3 S4 4. Incubation (37°C, 16-20 hrs) S3->S4 S5 5. MIC Reading (Visual/OD600) S4->S5

Fig 2: Step-by-step workflow for the broth microdilution MIC assay.

Phase 1: Compound Preparation
  • Master Stock: Weigh exactly 12.8 mg of N-Hexadecylpropane-1,3-diamine and dissolve in 1 mL of 100% DMSO to create a 12.8 mg/mL (12,800 µg/mL) master stock. Vortex vigorously. Note: The compound may require gentle warming (37°C) for complete dissolution due to the hexadecyl chain.

  • Working Stock: Dilute the master stock 1:100 in CAMHB to create a 128 µg/mL working solution. (This results in a 1% DMSO concentration, which is well-tolerated by standard QC strains).

Phase 2: Plate Setup & Serial Dilution
  • Dispense 50 µL of CAMHB into columns 2 through 12 of the polypropylene 96-well plate.

  • Add 100 µL of the 128 µg/mL working stock to Column 1.

  • Transfer 50 µL from Column 1 to Column 2, pipetting up and down 5 times to mix.

  • Repeat this 2-fold serial dilution across the plate up to Column 10. Discard 50 µL from Column 10.

    • Resulting concentration range: 64 µg/mL (Col 1) down to 0.125 µg/mL (Col 10).

  • Column 11: Vehicle Control (50 µL CAMHB + 1% DMSO).

  • Column 12: Sterility Control (50 µL CAMHB only).

Phase 3: Inoculum Preparation
  • Select 3-5 well-isolated colonies of the target strain from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1×108 CFU/mL).

  • Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

Phase 4: Inoculation & Incubation
  • Add 50 µL of the diluted inoculum ( 1×106 CFU/mL) to Columns 1 through 11.

    • Critical Check: The final assay volume is 100 µL. The final bacterial concentration is now 5×105 CFU/mL, and the compound concentrations are halved (Final range: 32 µg/mL to 0.0625 µg/mL).

  • Seal the plate with a breathable film to prevent evaporation while allowing gas exchange.

  • Incubate statically at 37°C for 16 to 20 hours.

Phase 5: Reading and Interpretation
  • Examine the self-validating controls first. If Column 11 (Vehicle Control) is not turbid, or Column 12 (Sterility Control) is turbid, the assay is invalid.

  • Determine the MIC by identifying the lowest concentration (first well) that exhibits complete inhibition of visible bacterial growth.

  • Optional: For highly objective quantification, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration where OD600 is comparable to the Sterility Control.

Quantitative Data Presentation: Expected MIC Ranges

Based on structure-activity relationship (SAR) studies of alkyl diamines and biocide susceptibility testing, N-Hexadecylpropane-1,3-diamine exhibits potent activity against Gram-positive organisms, moderate activity against standard Gram-negatives, and reduced efficacy against efflux-pump-rich organisms like Pseudomonas[2][3][4].

The following table summarizes the expected MIC ranges when utilizing this optimized polypropylene protocol.

Target OrganismATCC StrainGram Stain ProfileExpected MIC Range (µg/mL)
Staphylococcus aureusATCC 6538Gram-Positive2.0 – 8.0
Escherichia coliATCC 10536Gram-Negative4.0 – 16.0
Pseudomonas aeruginosaATCC 15442Gram-Negative32.0 – 128.0

Note: If testing yields MICs significantly higher than these ranges (e.g., >256 µg/mL for S. aureus), verify that polystyrene plates were not accidentally used, as compound adsorption is the primary cause of false resistance in alkyl diamine assays.

References

  • PubChem. "N-Hexadecylpropane-1,3-diamine (CID 81604)." National Center for Biotechnology Information, 2026.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Modification of Antimicrobial Susceptibility Testing Methods." CLSI Guidelines, Aug 2025.[Link]

  • Fessler, A. T., et al. "Biocide susceptibility testing of bacteria: Development of a broth microdilution method." Veterinary Microbiology, vol. 251, 2020.[Link]

  • Zhou, C., et al. "Antibacterial Diamines Targeting Bacterial Membranes." Journal of Medicinal Chemistry, vol. 54, no. 19, 2011.[Link]

  • Engler, A. C., et al. "Synthesis and Characterization of Amphiphilic Monodisperse Compounds and Poly(ethylene imine)s: Influence of Their Microstructures on the Antimicrobial Properties." Biomacromolecules, vol. 13, no. 3, 2012.[Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Transfection Using N-Hexadecylpropane-1,3-diamine

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of N-Hexadecylpropane-1,3-diamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of N-Hexadecylpropane-1,3-diamine as a transfection reagent for in vitro cell culture. We will explore the underlying principles of lipid-mediated transfection, provide detailed protocols for determining the optimal concentration of N-Hexadecylpropane-1,3-diamine, and discuss methods for assessing transfection efficiency and cytotoxicity. Our focus is on establishing a robust and reproducible workflow to maximize the delivery of nucleic acids into various cell lines while maintaining cellular health.

Introduction: The Role of Diamine-Based Lipids in Gene Delivery

The successful introduction of nucleic acids into eukaryotic cells is a cornerstone of modern molecular biology, enabling the study of gene function, protein expression, and the development of novel therapeutic strategies. Cationic lipids, such as N-Hexadecylpropane-1,3-diamine, represent a class of non-viral vectors that have gained prominence due to their ease of use, scalability, and favorable safety profile compared to viral methods.

The fundamental principle behind cationic lipid-mediated transfection lies in the electrostatic interactions between the positively charged headgroup of the lipid and the negatively charged phosphate backbone of the nucleic acid. This interaction leads to the spontaneous formation of lipid-nucleic acid complexes, often referred to as lipoplexes. The N-Hexadecylpropane-1,3-diamine, with its two amine groups, offers a polycationic structure that can efficiently condense DNA or RNA. The hexadecyl tail, a 16-carbon alkyl chain, provides the necessary hydrophobicity to facilitate the fusion of the lipoplex with the cell membrane, ultimately leading to the internalization of the genetic cargo.

The journey of the lipoplex into the cell and the subsequent release of the nucleic acid is a multi-step process that includes:

  • Adsorption: The positively charged lipoplexes are attracted to the negatively charged cell surface.

  • Endocytosis: The lipoplexes are internalized by the cell through one of several endocytic pathways.

  • Endosomal Escape: This is a critical and often rate-limiting step where the lipoplex must escape the endosome before it is degraded by lysosomal enzymes. The "proton sponge" effect, where the amine groups of the lipid buffer the acidic environment of the endosome, can lead to osmotic swelling and rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm.

  • Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must traverse the cytoplasm and enter the nucleus.

The concentration of N-Hexadecylpropane-1,3-diamine is a critical parameter that dictates the efficiency and cytotoxicity of the transfection process. An insufficient concentration will result in poor lipoplex formation and low transfection efficiency. Conversely, an excessive concentration can lead to cellular toxicity and a decrease in overall transgene expression. Therefore, empirical determination of the optimal concentration for each cell type and nucleic acid is paramount.

Core Principles for Optimization

The optimization of N-Hexadecylpropane-1,3-diamine concentration is a balancing act between maximizing transfection efficiency and minimizing cytotoxicity. The following core principles should guide the experimental design:

  • Cell Type Specificity: Different cell lines exhibit varying sensitivities to transfection reagents and have different membrane compositions and endocytic capacities. Therefore, the optimal concentration of N-Hexadecylpropane-1,3-diamine is highly cell-type dependent.

  • Nucleic Acid to Lipid Ratio: The ratio of the amount of nucleic acid to the volume of the transfection reagent is a key determinant of lipoplex size and charge, which in turn affects uptake and efficiency.

  • Complex Formation Conditions: The time allowed for lipoplex formation, the temperature, and the medium used can all influence the characteristics of the lipoplexes.

  • Cell Confluency: The density of cells at the time of transfection can impact transfection efficiency. A confluency of 70-90% is generally recommended.

  • Presence of Serum: Serum components can interfere with lipoplex formation and their interaction with the cell membrane. While some modern reagents are compatible with serum, initial optimizations are often performed in serum-free media.

Experimental Workflow for Optimization

The following sections detail a systematic approach to determining the optimal N-Hexadecylpropane-1,3-diamine concentration for your specific application.

Materials and Reagents
  • N-Hexadecylpropane-1,3-diamine stock solution (e.g., 1 mg/mL in ethanol)

  • Nucleic acid of interest (e.g., plasmid DNA encoding a reporter gene like GFP or luciferase, or siRNA)

  • Cell line of interest

  • Complete cell culture medium (with and without serum)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Phosphate-Buffered Saline (PBS)

  • Reporter gene assay system (e.g., fluorescence microscope for GFP, luciferase assay kit)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Phase 1: Initial Titration of N-Hexadecylpropane-1,3-diamine

This initial experiment aims to identify a broad range of effective and non-toxic concentrations. A matrix of varying nucleic acid and N-Hexadecylpropane-1,3-diamine concentrations will be tested.

Protocol:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Nucleic Acid: In separate microcentrifuge tubes, dilute a fixed amount of your nucleic acid (e.g., 0.5 µg of plasmid DNA per well) in a serum-free medium.

  • Preparation of N-Hexadecylpropane-1,3-diamine: In another set of microcentrifuge tubes, prepare a serial dilution of the N-Hexadecylpropane-1,3-diamine stock solution in the same serum-free medium. A suggested range to test would be from 0.5 µL to 5 µL of the 1 mg/mL stock solution per well.

  • Lipoplex Formation: Add the diluted nucleic acid to the diluted N-Hexadecylpropane-1,3-diamine solution, mix gently by pipetting, and incubate for 20-30 minutes at room temperature to allow for lipoplex formation. Do not vortex.

  • Transfection:

    • Wash the cells once with PBS.

    • Add fresh, serum-free or complete medium to each well.

    • Add the lipoplex solution dropwise to the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, aspirate the transfection medium and replace it with a fresh, complete medium.

  • Assay: Incubate the cells for an additional 24-48 hours before assessing transfection efficiency and cytotoxicity.

Data Presentation: Example Titration Matrix

WellPlasmid DNA (µg)N-Hexadecylpropane-1,3-diamine (µL of 1 mg/mL stock)Transfection Efficiency (%)Cell Viability (%)
A10.50.5
A20.51.0
A30.51.5
A40.52.0
A50.53.0
A60.54.0
B11.00.5
B21.01.0
.........
Phase 2: Fine-Tuning the Optimal Concentration

Based on the results from the initial titration, a narrower range of N-Hexadecylpropane-1,3-diamine concentrations should be selected for further optimization. This phase will involve a more detailed analysis of the most promising conditions.

Protocol:

  • Follow the same procedure as in Phase 1, but use a narrower range of N-Hexadecylpropane-1,3-diamine concentrations with smaller increments.

  • Include appropriate controls:

    • Untreated cells: Cells that do not receive any treatment.

    • Cells treated with N-Hexadecylpropane-1,3-diamine only: To assess the cytotoxicity of the reagent alone.

    • Cells treated with nucleic acid only: To ensure that the nucleic acid itself is not causing any adverse effects.

    • Positive control: A commercially available and validated transfection reagent.

Assessing Transfection Efficiency and Cytotoxicity

Transfection Efficiency:

  • Reporter Genes: The use of reporter genes provides a straightforward method for quantifying transfection efficiency.

    • Green Fluorescent Protein (GFP): Cells expressing GFP can be visualized and quantified using fluorescence microscopy or flow cytometry.

    • Luciferase: The activity of luciferase can be measured using a luminometer, providing a highly sensitive and quantitative readout.

    • β-galactosidase: The expression of this enzyme can be detected using a colorimetric assay.

  • Quantitative PCR (qPCR): For assessing the delivery of siRNA or the expression of a target gene, qPCR can be used to measure changes in mRNA levels.

Cytotoxicity:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of cell membrane damage and cytotoxicity.

Visualization of the Experimental Workflow

Transfection_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Optimization CellSeeding Seed Cells (70-90% Confluency) PrepareNA Prepare Nucleic Acid Dilutions PrepareLipid Prepare N-Hexadecylpropane-1,3-diamine Dilutions LipoplexFormation Form Lipoplexes (20-30 min incubation) PrepareLipid->LipoplexFormation TransfectCells Add Lipoplexes to Cells LipoplexFormation->TransfectCells Incubate Incubate (4-6 hours) TransfectCells->Incubate MediumChange Change Medium Incubate->MediumChange IncubatePost Incubate (24-48 hours) MediumChange->IncubatePost AssessEfficiency Assess Transfection Efficiency (e.g., GFP, Luciferase) IncubatePost->AssessEfficiency AssessViability Assess Cell Viability (e.g., MTT) IncubatePost->AssessViability AnalyzeData Analyze Data & Identify Optimal Range AssessEfficiency->AnalyzeData AssessViability->AnalyzeData FineTune Fine-Tune Concentration AnalyzeData->FineTune FinalProtocol Establish Final Protocol FineTune->FinalProtocol

Caption: Workflow for optimizing N-Hexadecylpropane-1,3-diamine concentration.

Mechanistic Insights and Troubleshooting

The proposed mechanism of action for N-Hexadecylpropane-1,3-diamine-mediated transfection is illustrated below. Understanding this pathway can aid in troubleshooting suboptimal results.

Transfection_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid N-Hexadecylpropane-1,3-diamine Lipoplex Lipoplex Formation Lipid->Lipoplex NA Nucleic Acid (DNA/RNA) NA->Lipoplex CellSurface Cell Surface Binding Lipoplex->CellSurface Electrostatic Interaction Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape ('Proton Sponge') Endosome->EndosomalEscape Cytoplasm Nucleic Acid in Cytoplasm EndosomalEscape->Cytoplasm NuclearImport Nuclear Import (for DNA) Cytoplasm->NuclearImport Transcription Transcription/Translation NuclearImport->Transcription

Caption: Proposed mechanism of N-Hexadecylpropane-1,3-diamine transfection.

Troubleshooting Common Issues:

  • Low Transfection Efficiency:

    • Suboptimal N-Hexadecylpropane-1,3-diamine concentration: Re-evaluate the titration results.

    • Poor nucleic acid quality: Ensure the nucleic acid is pure and intact.

    • Presence of inhibitors: Components in the medium or the nucleic acid preparation may be inhibiting transfection.

    • Cell health: Ensure cells are healthy and in the logarithmic growth phase.

  • High Cytotoxicity:

    • Excessive N-Hexadecylpropane-1,3-diamine concentration: Reduce the amount of the reagent.

    • Prolonged exposure: Decrease the incubation time of the lipoplexes with the cells.

    • Impure reagent: Ensure the N-Hexadecylpropane-1,3-diamine is of high purity.

Conclusion

The optimization of N-Hexadecylpropane-1,3-diamine concentration is a critical step in achieving successful in vitro cell transfection. By following a systematic approach that involves initial titration, fine-tuning, and careful assessment of both transfection efficiency and cytotoxicity, researchers can establish a robust and reproducible protocol for their specific cell type and nucleic acid of interest. The principles and protocols outlined in this guide provide a solid foundation for the effective use of N-Hexadecylpropane-1,3-diamine as a powerful tool in molecular and cellular biology research.

References

  • Cationic Lipids and Polymers for Gene Delivery. Title: Cationic Lipids and Polymers for Gene Delivery. Source: A review article providing a comprehensive overview of the chemical structures, mechanisms, and applications of various cationic lipids and polymers in gene therapy. URL: [Link]

  • Proton Sponge Hypothesis. Title: The proton sponge hypothesis: a mechanism for the endosomal escape of polyplexes. Source: A foundational paper describing the proposed mechanism by which polyamines can facilitate the release of nucleic acids from endosomes. URL: [Link]

Method

Application Note: N-Hexadecylpropane-1,3-diamine as a Versatile Precursor for the Synthesis of Novel Cationic Lipids for Nucleic Acid Delivery

Audience: Researchers, scientists, and drug development professionals in the fields of drug delivery, gene therapy, and vaccine development. Introduction: The Critical Role of Cationic Lipids in Modern Therapeutics The a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the fields of drug delivery, gene therapy, and vaccine development.

Introduction: The Critical Role of Cationic Lipids in Modern Therapeutics

The advent of mRNA-based vaccines and therapies has underscored the critical importance of effective nucleic acid delivery systems.[1][2] Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting delicate nucleic acid cargo into target cells.[1][3] At the heart of these LNPs are cationic lipids, amphipathic molecules that are essential for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.[4][5][6]

The structure of a cationic lipid, typically comprising a hydrophobic tail, a linker, and a positively charged or ionizable headgroup, dictates its efficacy and safety profile.[5][7][8] The ongoing quest for novel cationic lipids with improved transfection efficiency and lower cytotoxicity is a driving force in the advancement of gene-based medicines.[9][10] This application note presents a detailed protocol for the synthesis of a novel series of cationic lipids using N-Hexadecylpropane-1,3-diamine as a versatile starting material. Its long C16 hydrophobic tail and bifunctional diamine nature provide a unique scaffold for creating a new generation of delivery vehicles.[][12]

Rationale for Using N-Hexadecylpropane-1,3-diamine

N-Hexadecylpropane-1,3-diamine (C19H42N2) is a commercially available diamine with a 16-carbon alkyl chain, providing significant hydrophobicity.[][13] The presence of two primary amine groups at a three-carbon spacing offers several advantages for the synthesis of novel cationic lipids:

  • Bifunctional Handle: The two amine groups can be functionalized with different moieties, allowing for the creation of asymmetric cationic lipids with potentially unique properties.

  • Tunable Cationic Headgroup: The primary amines can be readily converted into secondary, tertiary, or quaternary amines, or even more complex guanidinium or polyamine headgroups, allowing for fine-tuning of the lipid's pKa and charge density.[14]

  • Inherent Hydrophobicity: The C16 tail is an ideal hydrophobic anchor for insertion into lipid bilayers, a key feature of effective delivery lipids.

This guide will detail the synthesis of a novel cationic lipid, hereafter referred to as Catiolipid-HPD-DMP , derived from N-Hexadecylpropane-1,3-diamine.

Synthesis of Catiolipid-HPD-DMP: A Novel Cationic Lipid

The synthesis of Catiolipid-HPD-DMP from N-Hexadecylpropane-1,3-diamine is a two-step process involving an initial reductive amination followed by quaternization. This process is designed to be robust and scalable.

Materials and Reagents
ReagentSupplierCatalog Number
N-Hexadecylpropane-1,3-diamineBOC SciencesB1370-042176
3,5-DimethoxybenzaldehydeSigma-Aldrich143436
Sodium triacetoxyborohydride (STAB)Sigma-Aldrich316393
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
Methyl iodideSigma-AldrichM4,455-2
Diethyl ether, anhydrousSigma-Aldrich296499
Chloroform, HPLC gradeFisher ScientificC298-4
Methanol, HPLC gradeFisher ScientificA452-4
Silica gel for column chromatographySorbent Technologies30930M-25
Synthetic Workflow

The overall synthetic scheme is depicted below:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Quaternization Precursor N-Hexadecylpropane-1,3-diamine Intermediate Intermediate Amine Precursor->Intermediate + Aldehyde, STAB in DCM Aldehyde 3,5-Dimethoxybenzaldehyde Final_Product Catiolipid-HPD-DMP Intermediate->Final_Product + Methyl Iodide in Chloroform/Methanol Quaternizing_Agent Methyl Iodide G Lipid_Mixture Catiolipid-HPD-DMP, DOPE, Cholesterol, PEG-lipid in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mixture->Mixing Nucleic_Acid Nucleic Acid (e.g., mRNA, siRNA) in Aqueous Buffer Nucleic_Acid->Mixing Liposome_Formation Self-Assembly into LNPs Mixing->Liposome_Formation Purification Dialysis or Tangential Flow Filtration Liposome_Formation->Purification Final_LNPs Purified Cationic Liposomes Purification->Final_LNPs

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of N-Hexadecylpropane-1,3-diamine for biological assays

Welcome to the technical support guide for N-Hexadecylpropane-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Hexadecylpropane-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the aqueous solubility challenges associated with this long-chain aliphatic diamine in biological assays.

Introduction: Understanding the Challenge

N-Hexadecylpropane-1,3-diamine, with its long C16 alkyl chain, is inherently hydrophobic, making its dissolution in aqueous buffers a significant hurdle for in vitro and cell-based assays. Its amphiphilic nature, possessing a polar diamine head and a nonpolar hydrocarbon tail, dictates its behavior in solution. The primary challenge lies in achieving a sufficient and stable concentration in your aqueous assay medium without inducing precipitation or forming aggregates that could lead to erroneous results. This guide will walk you through a systematic approach to solubilization, from simple co-solvent systems to more complex formulation strategies, while emphasizing the importance of maintaining the biological integrity of your assay system.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with N-Hexadecylpropane-1,3-diamine.

Q1: Why is my N-Hexadecylpropane-1,3-diamine not dissolving in my aqueous buffer?

A1: The insolubility stems from the compound's long hexadecyl (C16) hydrocarbon tail. This nonpolar chain disrupts the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve. As the length of the hydrocarbon chain on an amine increases, its solubility in water decreases.[1][2][3] While the diamine head group is polar and can form hydrogen bonds with water, the hydrophobic effect of the long alkyl chain dominates.

Q2: I'm observing precipitation of my compound after adding it to the cell culture media. What's happening?

A2: This is a common issue known as "crashing out." It typically occurs when a stock solution of the compound, dissolved in a strong organic solvent, is diluted into an aqueous medium like cell culture media. The organic solvent disperses, and the compound is suddenly exposed to an environment where it is not soluble, causing it to precipitate. The key is to use a solubilization method that creates a stable dispersion in the final assay medium.

Q3: Can I just use DMSO to dissolve N-Hexadecylpropane-1,3-diamine for my cell-based assay?

A3: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for in vitro assays.[4] It can dissolve both polar and non-polar substances and is miscible with water and cell culture media.[4][5] However, there are critical considerations:

  • Cytotoxicity: DMSO can be toxic to cells, with effects varying depending on the cell line and the final concentration.[6][7] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. Typically, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, but this must be empirically validated.[7]

  • Biological Effects: Even at non-toxic concentrations, DMSO can influence cellular processes, potentially confounding your experimental results.[4][7]

  • Solubility Limits: While DMSO is an excellent solvent, there is still a limit to how much N-Hexadecylpropane-1,3-diamine it can hold in solution upon aqueous dilution.

Troubleshooting DMSO-Related Issues:

  • Precipitation on Dilution: If your compound precipitates upon dilution from a DMSO stock, you may be exceeding its aqueous solubility limit. Try lowering the final concentration of the compound.

  • Cell Death in Vehicle Control: If you observe cytotoxicity in your vehicle control (media + DMSO), your DMSO concentration is too high. Reduce the final DMSO concentration in your assay.

Advanced Solubilization Strategies

When simple co-solvents like DMSO are insufficient or interfere with the assay, more advanced formulation strategies are necessary. These methods aim to create stable, dispersed systems of the hydrophobic compound in the aqueous phase.

Q4: What are my options if DMSO doesn't work or interferes with my assay?

A4: Several alternative strategies can be employed, each with its own mechanism and considerations. These include the use of surfactants, cyclodextrins, and lipid-based formulations. It is often beneficial to try a few different approaches to find the one that is most compatible with your specific assay.

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. N-Hexadecylpropane-1,3-diamine can be entrapped within the hydrophobic core of these micelles, effectively solubilizing it in the aqueous buffer.[8]

Commonly Used Surfactants:

  • Tween® 20 and Tween® 80 (Polysorbates): Non-ionic surfactants widely used in biological applications. However, they can be cytotoxic at higher concentrations.[9]

  • Pluronic® F-68 and F-127: Non-ionic block copolymers with good biocompatibility.

  • CHAPS and Digitonin: Zwitterionic and non-ionic surfactants, respectively, that are sometimes used for membrane protein solubilization and may be gentler on cells.[10]

Experimental Protocol: Solubilization using Tween® 80

  • Prepare a concentrated stock solution of N-Hexadecylpropane-1,3-diamine in a suitable organic solvent (e.g., ethanol or DMSO).

  • Prepare a stock solution of Tween® 80 in water (e.g., 10% w/v).

  • In a separate tube, add the desired amount of the N-Hexadecylpropane-1,3-diamine stock solution.

  • Add the Tween® 80 stock solution to the tube containing the compound. The final concentration of Tween® 80 should be above its CMC.

  • Vortex the mixture vigorously to facilitate micelle formation and encapsulation of the compound.

  • Slowly add the aqueous buffer or cell culture medium to the mixture while vortexing to reach the final desired concentration.

  • Visually inspect the solution for any signs of precipitation.

Considerations:

  • Cytotoxicity: Always test the cytotoxicity of the surfactant alone on your cells.

  • Assay Interference: Surfactants can interfere with certain assays, particularly those involving membranes or protein-protein interactions.[10][11][12]

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can form inclusion complexes with hydrophobic molecules, like the alkyl chain of N-Hexadecylpropane-1,3-diamine, effectively shielding it from the aqueous environment and increasing its solubility.[13][14][16][17]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a cavity size suitable for many drug molecules, but its aqueous solubility is limited.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Chemically modified cyclodextrins with significantly higher aqueous solubility and lower toxicity, making them preferred for biological applications.[18]

Experimental Protocol: Solubilization using HP-β-CD

  • Prepare a stock solution of HP-β-CD in your aqueous buffer or water (e.g., 20-40% w/v).

  • Weigh the required amount of N-Hexadecylpropane-1,3-diamine and place it in a glass vial.

  • Add a small volume of a volatile organic solvent (e.g., ethanol) to dissolve the compound.

  • Evaporate the organic solvent under a stream of nitrogen to create a thin film of the compound on the vial surface.

  • Add the HP-β-CD solution to the vial.

  • Incubate the mixture, often with shaking or sonication, for several hours to overnight to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Considerations:

  • Complexation Efficiency: The efficiency of complexation can vary. It's advisable to determine the actual concentration of the solubilized compound.

  • Cellular Effects: Cyclodextrins can extract cholesterol from cell membranes, which may have biological consequences.

Mechanism: For highly lipophilic compounds, lipid-based formulations such as liposomes or nanoemulsions can be effective.[19][20] These formulations mimic biological membranes and can incorporate hydrophobic molecules within their lipid bilayer or oily core.

Types of Lipid-Based Formulations:

  • Liposomes: Vesicles composed of a lipid bilayer enclosing an aqueous core. N-Hexadecylpropane-1,3-diamine would likely partition into the lipid bilayer.

  • Nanoemulsions: Oil-in-water emulsions stabilized by surfactants, with droplet sizes in the nanometer range. The compound would dissolve in the oil phase.

Considerations:

  • Complexity: The preparation of stable and well-characterized lipid-based formulations is more complex and requires specialized equipment.

  • Cellular Uptake: The mechanism of cellular uptake of these formulations can be different from that of a solubilized compound, which may influence the observed biological activity.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Solubilization in an organic solvent miscible with water.Simple, widely used.Potential for cytotoxicity and assay interference. Precipitation upon dilution.
Surfactants (e.g., Tween® 80) Micellar encapsulation.Can achieve higher concentrations.Potential for cytotoxicity and assay interference.[9]
Cyclodextrins (e.g., HP-β-CD) Formation of inclusion complexes.[13][14]Generally well-tolerated by cells. Can improve stability.Complexation efficiency can be variable. Potential for membrane cholesterol extraction.
Lipid-Based Formulations Incorporation into lipid structures.[19][20]High loading capacity for lipophilic compounds. Biocompatible.More complex to prepare and characterize. Altered cellular uptake mechanism.

Visualizing the Workflow

Solubilization_Workflow cluster_0 Initial Assessment cluster_1 Simple Solubilization cluster_2 Advanced Solubilization Strategies start Start with N-Hexadecylpropane-1,3-diamine Powder check_solubility Test solubility in aqueous buffer start->check_solubility dmso Attempt solubilization with DMSO check_solubility->dmso Insoluble check_dmso Check for precipitation and cytotoxicity dmso->check_dmso success Proceed with Assay check_dmso->success Stable & Non-toxic advanced_options Explore Advanced Options check_dmso->advanced_options Precipitation or Toxicity surfactants Use Surfactants (e.g., Tween® 80) advanced_options->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) advanced_options->cyclodextrins lipids Use Lipid-Based Formulations advanced_options->lipids validate_advanced Validate stability, cytotoxicity, and assay compatibility surfactants->validate_advanced cyclodextrins->validate_advanced lipids->validate_advanced validate_advanced->success Optimal Formulation Found

Caption: A decision workflow for solubilizing N-Hexadecylpropane-1,3-diamine.

Final Recommendations

  • Start Simple: Always begin with the simplest method, such as using a minimal amount of a co-solvent like DMSO, and carefully validate its compatibility with your assay.

  • Characterize Your Formulation: Regardless of the method used, it is good practice to confirm the stability of your formulation over the time course of your experiment.

  • Include Proper Controls: Always include a vehicle control (the formulation without the compound) in your experiments to account for any effects of the solubilizing agents themselves.

  • Consider the Assay: The choice of solubilization method may be dictated by the nature of your biological assay. For example, assays sensitive to membrane disruption may not be compatible with high concentrations of surfactants.

By systematically approaching the solubilization of N-Hexadecylpropane-1,3-diamine and carefully validating your chosen method, you can ensure the generation of reliable and reproducible data in your biological assays.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Brieflands. (2020, May 25). Cyclodextrins in Skin Formulations and Transdermal Delivery.
  • PubMed. (2005, March 15). Cyclodextrins in drug delivery.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Quora. (2017, October 29). Are tertiary amines soluble in water?
  • Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines?
  • Pak. J. Pharm. Sci. (2022, January). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • Chemguide. (n.d.). an introduction to amines.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • MedChemExpress. (n.d.). Co-solvents.
  • Wikipedia. (n.d.). Amine.
  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • PMC - NIH. (n.d.). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order.
  • MDPI. (2024, March 14). Solubilization of Phospholipid by Surfactin Leading to Lipid Nanodisc and Fibrous Architecture Formation.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • BOC Sciences. (n.d.). CAS 7173-60-6 N-Hexadecylpropane-1,3-diamine.
  • Stack Exchange. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step.
  • PubMed. (1985, December 19). Characterization of the solubilization of lipid bilayers by surfactants.
  • Abcam. (n.d.). Cell viability assays.
  • University of Toronto. (n.d.). Properties of surfactants that govern their functions and applications on lipid membranes.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • LDRI / UCL. (n.d.). Effects of surfactin on membrane models displaying lipid phase separation.

Sources

Optimization

Technical Support Center: Mitigating the Cytotoxicity of N-Hexadecylpropane-1,3-diamine in Mammalian Cell Cultures

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Hexadecylpropane-1,3-diamine. This document provides in-depth troubleshooting strategies and answers t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Hexadecylpropane-1,3-diamine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize cytotoxicity and achieve robust, reproducible results in your mammalian cell culture experiments. As a cationic amphiphilic molecule, N-Hexadecylpropane-1,3-diamine is a powerful tool for applications like gene delivery; however, its physicochemical properties necessitate careful optimization to manage its inherent toxicity.[1] This guide is designed to explain the causality behind experimental choices, providing you with the knowledge to create self-validating protocols.

Section 1: Understanding the Source of Cytotoxicity

This section addresses the fundamental reasons for N-Hexadecylpropane-1,3-diamine-induced cell toxicity and how to identify it in your experiments.

Q1: Why is N-Hexadecylpropane-1,3-diamine toxic to my cells?

A: The cytotoxicity of N-Hexadecylpropane-1,3-diamine stems directly from its molecular structure: a positively charged diamine headgroup linked to a long, hydrophobic hexadecyl tail. This amphiphilic and cationic nature is what makes it effective for applications like transfection, as it can interact with and condense negatively charged nucleic acids and subsequently engage with the anionic surface of the cell membrane.[2][3]

However, this same mechanism is the primary driver of its toxicity. The strong positive charge can lead to non-specific interactions with the cell's plasma membrane, disrupting its integrity and causing membrane perturbation.[4] This disruption can lead to the formation of pores, loss of membrane potential, and ultimately, cell lysis or apoptosis.[5] The effect is highly dose-dependent; exceeding a certain concentration threshold for a given cell type will invariably lead to significant cell death.[1]

Q2: How do I recognize and quantify cytotoxicity in my cultures?

A: Recognizing cytotoxicity involves both qualitative observation and quantitative measurement.

  • Qualitative Observation: Visually inspect your cells using a microscope. Common signs of toxicity include changes in morphology (cells rounding up and detaching from the culture surface), a noticeable reduction in cell density compared to control wells, and the appearance of cellular debris from lysed cells.[2]

  • Quantitative Measurement: To get objective data, it is crucial to perform a cytotoxicity assay. Different assays measure different aspects of cell health, and the choice of assay can influence the apparent toxicity.[6]

    • Membrane Integrity Assays: These assays detect leakage of intracellular components. A common example is the Lactate Dehydrogenase (LDH) release assay.[5][7]

    • Metabolic Viability Assays: These assays measure metabolic activity, which is typically proportional to the number of viable cells. Examples include MTT, MTS, and WST-1 assays.[5][8]

    • Dye Exclusion Assays: This simple method uses dyes like Trypan Blue to stain cells with compromised membranes. It provides a direct count of dead versus live cells.

It is recommended to perform these assays at a defined time point, such as 24 hours post-treatment, to obtain a clear toxicity profile.[5]

Section 2: Core Troubleshooting & Optimization Strategies

This section provides actionable solutions to the most common issues encountered when using N-Hexadecylpropane-1,3-diamine, particularly in the context of gene transfection.

FAQ 1: My cells are dying immediately after adding the compound. What is the first thing I should check?

A: The most likely culprit is an excessive concentration. The first and most critical step in working with any new compound or cell line is to perform a dose-response experiment to determine the optimal concentration range and the 50% cytotoxic concentration (CC50).

Experimental Protocol: Determining the CC50 of N-Hexadecylpropane-1,3-diamine

  • Cell Seeding: Plate your mammalian cells in a 96-well plate at a density that will result in 70-80% confluency 24 hours later.

  • Prepare Serial Dilutions: Prepare a stock solution of N-Hexadecylpropane-1,3-diamine in an appropriate solvent (e.g., ethanol or DMSO, followed by dilution in serum-free medium). Perform serial dilutions (e.g., 2-fold or 3-fold) in culture medium to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the solvent but no compound) and an "untreated control."

  • Incubation: Incubate the cells for a standard exposure time (e.g., 24 hours) at 37°C and 5% CO2.

  • Assess Viability: Use a quantitative method like an MTT or LDH assay to measure cell viability for each concentration.

  • Data Analysis: Plot cell viability (%) against the compound concentration (on a log scale) and use a non-linear regression to calculate the CC50 value. This value is your primary guide for selecting concentrations for future experiments.

Cell Type SensitivityRecommended Starting Titration Range
High Sensitivity (e.g., Primary neurons, stem cells)0.1 µM - 10 µM
Moderate Sensitivity (e.g., HEK293, HeLa)1 µM - 50 µM
Low Sensitivity (e.g., CHO, COS-7)5 µM - 100 µM

Note: These ranges are illustrative. Always determine the optimal concentration empirically for your specific cell line and experimental conditions.

FAQ 2: I'm using this for transfection, and both my mock-transfected and gene-transfected cells show high toxicity. How can I fix this?

A: When the delivery vehicle itself is toxic, you must optimize the formulation of the transfection complex. This involves adjusting the ratio of the cationic lipid (N-Hexadecylpropane-1,3-diamine) to the nucleic acid (NA) cargo. This is often expressed as the N/P ratio: the molar ratio of nitrogen atoms in the lipid to phosphate groups in the NA backbone.[9]

An excessively high N/P ratio results in highly positively charged complexes that are very effective at binding to the cell surface but are also highly disruptive to the membrane, causing toxicity.[1] A low N/P ratio may result in inefficient NA condensation and poor transfection efficiency. The key is to find a balance.

Workflow for Optimizing Transfection Complex Formation

G cluster_prep Preparation cluster_optimization Optimization Loop cluster_analysis Analysis Seed 1. Seed Cells (Target 70-90% Confluency) PrepNA 2. Prepare Nucleic Acid (in Serum-Free Medium, e.g., Opti-MEM) PrepLipid 3. Prepare Lipid (in Serum-Free Medium) Titrate 4. Titrate Lipid:NA Ratio (e.g., N/P ratios of 2:1, 5:1, 10:1) PrepLipid->Titrate Combine 5. Combine Lipid and NA Incubate 15-20 min at RT Titrate->Combine AddComplex 6. Add Complex to Cells (Dropwise) Combine->AddComplex Incubate 7. Incubate 4-6 Hours AddComplex->Incubate ChangeMedia 8. Change to Complete Medium Incubate->ChangeMedia Assay 9. Assay at 24-48h ChangeMedia->Assay Efficiency Assess Transfection Efficiency (e.g., GFP, qPCR) Assay->Efficiency Toxicity Assess Cytotoxicity (e.g., MTT, LDH) Assay->Toxicity Decision Optimal Balance? Efficiency->Decision Toxicity->Decision Decision->Titrate No, Re-Titrate End Protocol Optimized Decision->End Yes

Caption: Workflow for optimizing the Lipid:NA ratio.

FAQ 3: Can I improve cell viability by changing my formulation?

A: Absolutely. A highly effective strategy is to co-formulate N-Hexadecylpropane-1,3-diamine with a "helper lipid." Helper lipids are neutral or zwitterionic lipids that integrate into the lipid nanoparticle (LNP) and modulate its properties, generally reducing cytotoxicity without compromising transfection efficiency.[10]

The two most common helper lipids are:

  • DOPE (Dioleoylphosphatidylethanolamine): This lipid has a cone-like shape that promotes the formation of a non-bilayer, hexagonal (HII) phase structure.[11] This is thought to facilitate the disruption of the endosomal membrane, allowing the NA cargo to escape into the cytoplasm, rather than causing lysis at the plasma membrane.[11]

  • Cholesterol: Cholesterol acts as a "fluidity buffer," stabilizing the LNP structure and filling gaps between the cationic lipid molecules. This can reduce the non-specific leakage of the NA cargo and decrease the overall positive surface charge, thereby lowering toxicity.[11][12]

Mechanism of Helper Lipid Action

G cluster_0 Without Helper Lipid cluster_1 With Helper Lipid (e.g., DOPE, Cholesterol) LNP1 Cationic Lipid Nanoparticle - High Positive Charge - Rigid Structure - High Cytotoxicity Membrane1 Plasma Membrane LNP1->Membrane1 Disruption LNP2 Cationic Lipid Nanoparticle - Reduced Positive Charge - Stabilized/Fluid Structure - Lower Cytotoxicity Endosome Endosomal Membrane LNP2->Endosome Endosomal Escape

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Troubleshooting

Troubleshooting N-Hexadecylpropane-1,3-diamine precipitation during liposome formulation

Welcome to the advanced troubleshooting center for lipid nanoparticle (LNP) and liposome formulation. This guide specifically addresses the physicochemical challenges associated with N-Hexadecylpropane-1,3-diamine (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for lipid nanoparticle (LNP) and liposome formulation. This guide specifically addresses the physicochemical challenges associated with N-Hexadecylpropane-1,3-diamine (also known as N1-Hexadecyl-1,3-propanediamine), a synthetic cationic lipid utilized for nucleic acid delivery. Due to its highly hydrophobic saturated 16-carbon tail and pH-sensitive diamine headgroup, this molecule is highly prone to precipitation if thermodynamic and kinetic parameters are not strictly controlled during formulation.

Core Diagnostics: Mechanistic FAQ

Q1: Why does N-Hexadecylpropane-1,3-diamine precipitate immediately upon mixing the ethanol and aqueous phases? A: This is a thermodynamic failure primarily driven by the lipid's phase transition temperature ( Tm​ ). The saturated 16-carbon (hexadecyl) tail packs tightly, resulting in a high Tm​ (typically >40°C). If the aqueous buffer or the fluidic pathways are at room temperature, the lipid rapidly transitions into a rigid gel phase upon hydration, causing macroscopic precipitation rather than forming a fluid bilayer[1]. Furthermore, prolonged exposure to intermediate ethanol concentrations (30–50%) during slow mixing drastically reduces lipid solubility before vesicles can fully close, leading to severe precipitation and size heterogeneity[2].

Q2: My liposomes form correctly initially, but massive aggregation occurs when I add my nucleic acid cargo. What is the mechanism behind this? A: This phenomenon is known as "bridging flocculation" or charge neutralization. The 1,3-propanediamine headgroup is highly cationic at acidic to physiological pH. When introduced to anionic nucleic acids, strong electrostatic interactions occur. If the ratio of positive amines to negative phosphates (N/P ratio) is near 1:1, the net charge of the resulting lipoplex approaches zero. Without electrostatic repulsion, van der Waals forces dominate, causing individual liposomes to clump together and precipitate[3]. A large excess of lipid is required to ensure each nucleic acid molecule is fully coated, preventing cross-linking[3].

Q3: How does the Flow Rate Ratio (FRR) in microfluidic mixing influence precipitation? A: FRR dictates the kinetics of ethanol dilution. Solvent injection relies on the rapid precipitation of lipids from ethanol into an aqueous buffer to drive self-assembly[2]. At low FRRs (e.g., <2:1), mixing is insufficiently rapid. Higher FRRs (3:1 to 10:1) accelerate ethanol dilution, forcing rapid and uniform nucleation into nanoparticles and bypassing the intermediate solvent polarities that trigger macroscopic precipitation[2].

Troubleshooting Matrix: Quantitative Parameters & Corrective Actions

To systematically resolve precipitation, compare your experimental parameters against the quantitative thresholds in the table below.

SymptomPrimary CausalityQuantitative DiagnosticCorrective Action
Immediate white flakes upon mixing Temperature dropped below lipid Tm​ Formulation Temp < 45°CPre-heat all fluids, syringes, and fluidic pathways to 50–55°C.
Large, heterogeneous aggregates Slow ethanol dilution kineticsFRR < 2:1 or intermediate EtOH (30-50%)Increase Flow Rate Ratio (FRR) to ≥ 3:1; utilize microfluidic mixers.
Flocculation upon cargo addition Charge neutralization (Bridging)N/P Ratio ≈ 1:1Increase N/P ratio to > 3:1; use dropwise addition with vortexing.
Aggregation during storage Residual solvent destabilizationDialysis time < 4 hoursImmediate TFF/dialysis to remove EtOH completely.
Extruder membrane fouling Rigid membrane stateExtrusion Temp < Tm​ Extrude only at temperatures > 50°C.

Systems & Workflow Visualizations

The following logic tree provides a systematic approach to diagnosing the root cause of precipitation during your workflow.

TroubleshootingTree Start Macroscopic Precipitation Observed CheckTemp Is formulation temp above Tm (>50°C)? Start->CheckTemp TempFix Heat aqueous & EtOH phases to 55°C CheckTemp->TempFix No CheckMix Check Mixing Kinetics (FRR & Speed) CheckTemp->CheckMix Yes MixFix Increase FRR to ≥3:1 Use microfluidics CheckMix->MixFix Low FRR CheckCargo Cargo added? Check N/P Ratio CheckMix->CheckCargo High FRR CargoFix Optimize N/P > 3 Avoid 1:1 charge ratio CheckCargo->CargoFix Yes

Caption: Logic tree for diagnosing and resolving lipid precipitation during formulation.

MicrofluidicWorkflow Lipid Lipid Phase (EtOH) Temp: 55°C Mixer Microfluidic Mixer (FRR 3:1) Lipid->Mixer Aqueous Aqueous Phase (Buffer) Temp: 55°C Aqueous->Mixer Nucleation Rapid Nucleation (No Precipitation) Mixer->Nucleation Dialysis Dialysis / TFF (EtOH Removal) Nucleation->Dialysis LNP Stable LNP Suspension Dialysis->LNP

Caption: Optimized microfluidic workflow to prevent intermediate ethanol phase precipitation.

Validated Experimental Protocols

To ensure reproducibility and prevent precipitation, utilize the following self-validating protocols.

Protocol A: Temperature-Controlled Microfluidic Formulation

This protocol prevents gel-phase precipitation by maintaining the system above the lipid's Tm​ and utilizing rapid mixing kinetics.

  • Preparation of Lipid Phase: Dissolve N-Hexadecylpropane-1,3-diamine and helper lipids (e.g., cholesterol, DSPC, PEG-lipid) in absolute ethanol.

    • Causality: Ethanol is required to fully solvate the highly hydrophobic hexadecyl tails prior to injection.

  • Preparation of Aqueous Phase: Prepare an acidic buffer (e.g., 50 mM Citrate, pH 4.0).

    • Causality: The acidic pH ensures complete protonation of the 1,3-propanediamine headgroup, maximizing electrostatic repulsion between forming vesicles to prevent early aggregation.

  • Thermal Equilibration (Critical Step): Pre-heat both the lipid and aqueous solutions, as well as the microfluidic chip/syringes, to 55°C.

    • Causality: Attempting to mix or extrude below the Tm​ results in rigid membranes that foul the system and precipitate out of solution[1].

  • Microfluidic Mixing: Inject the phases into a microfluidic mixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a high total flow rate (e.g., 12 mL/min).

    • Causality: Rapid mixing bypasses the intermediate 30-50% ethanol concentration phase, which is known to cause lipid precipitation and size heterogeneity[2].

  • Self-Validation Check: Inspect the effluent immediately. A successful run yields a slightly hazy, bluish opalescent suspension (indicative of the Tyndall effect in uniform nanoparticles). If the solution contains visible white flakes or is heavily turbid, the temperature dropped below Tm​ during mixing. Abort, discard, and recalibrate heating blocks.

Protocol B: Post-Formulation Stabilization and Cargo Complexation

This protocol addresses solvent-induced destabilization and charge-neutralization precipitation.

  • Immediate Solvent Removal: Immediately transfer the formulated liposomes to a Slide-A-Lyzer dialysis cassette (10K MWCO) or a Tangential Flow Filtration (TFF) system against 1X PBS (pH 7.4).

    • Causality: Molecular dynamics simulations demonstrate that residual ethanol rapidly penetrates the lipid bilayer, increasing the root mean square deviation (RMSD) of lipid packing and destabilizing the LNP structure over time[4].

  • Cargo Complexation (If forming lipoplexes post-synthesis): Calculate the N/P ratio (moles of cationic amine from N-Hexadecylpropane-1,3-diamine to moles of anionic phosphate from nucleic acid). Ensure the ratio is strictly > 3:1.

    • Causality: A 1:1 ratio leads to total charge neutralization, removing the electrostatic hydration layer and causing bridging flocculation[3].

  • Controlled Addition: Add the nucleic acid solution dropwise to the liposome suspension under gentle, continuous vortexing.

    • Causality: Dropwise addition prevents localized charge imbalances that trigger immediate precipitation[3].

  • Self-Validation Check: Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Stable, unprecipitated lipoplexes should exhibit a PDI < 0.2 and a monomodal size distribution. A PDI > 0.3 indicates micro-precipitation has occurred.

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Optimization

Optimizing reaction yield and purity in N-Hexadecylpropane-1,3-diamine synthesis

Technical Support Center: Synthesis of N-Hexadecylpropane-1,3-diamine Welcome to the technical support guide for the synthesis of N-Hexadecylpropane-1,3-diamine (CAS No. 7173-60-6)[].

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of N-Hexadecylpropane-1,3-diamine

Welcome to the technical support guide for the synthesis of N-Hexadecylpropane-1,3-diamine (CAS No. 7173-60-6)[]. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in optimizing reaction yield and purity. The guidance herein is structured to address common challenges encountered during the synthesis of this long-chain aliphatic diamine, a molecule of interest for various applications including the formulation of research chemicals and as an intermediate in complex organic synthesis.

The primary synthetic routes to N-Hexadecylpropane-1,3-diamine involve the mono-N-alkylation of propane-1,3-diamine. The two most common and practical approaches are:

  • Direct Alkylation: An SN2 reaction between propane-1,3-diamine and a hexadecyl halide (e.g., 1-bromohexadecane). This method is straightforward but requires careful control to prevent over-alkylation.

  • Reductive Amination: A two-step, one-pot process involving the reaction of hexadecanal with propane-1,3-diamine to form an imine intermediate, which is then reduced in situ to the target amine[2][3]. This method often provides better selectivity and avoids many issues associated with direct alkylation[3].

This guide will focus primarily on optimizing the direct alkylation route, as it is frequently attempted due to readily available starting materials, while also providing insights applicable to reductive amination.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area: Low Reaction Yield

Q1: My overall yield of N-Hexadecylpropane-1,3-diamine is consistently low (<50%) when using 1-bromohexadecane and propane-1,3-diamine. What are the likely causes and how can I improve it?

A1: Low yield in this SN2 reaction is typically rooted in three areas: suboptimal stoichiometry, incomplete reaction, or side reactions.

  • Causality (Stoichiometry): The most significant challenge in the N-alkylation of a primary diamine is preventing the second amine group from reacting, which leads to the formation of N,N'-dihexadecylpropane-1,3-diamine[4][5]. The mono-alkylated product, N-Hexadecylpropane-1,3-diamine, can sometimes be more nucleophilic than the starting diamine, leading to this undesired secondary reaction.

  • Solution:

    • Employ a Large Excess of the Diamine: Use a significant molar excess of propane-1,3-diamine relative to the 1-bromohexadecane (e.g., 5 to 10 equivalents). This statistically favors the reaction of the alkyl halide with the more abundant starting diamine rather than the mono-alkylated product[4].

    • Slow Addition of Alkyl Halide: Add the 1-bromohexadecane dropwise to the solution of propane-1,3-diamine over an extended period. This maintains a low concentration of the alkylating agent, further minimizing the chance of di-alkylation[4].

  • Causality (Incomplete Reaction): Insufficient reaction time or temperature can lead to a significant amount of unreacted 1-bromohexadecane remaining.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. The optimal temperature should be determined empirically.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the 1-bromohexadecane starting material. Continue the reaction until the starting material is consumed.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are known to accelerate SN2 reactions and can be effective choices[4][6].

Problem Area: Product Purity

Q2: My GC-MS analysis shows a significant peak corresponding to a di-alkylated byproduct. How can I suppress its formation?

A2: The formation of N,N'-dihexadecylpropane-1,3-diamine is the most common purity issue.

  • Causality: As mentioned in Q1, the mono-alkylated product is susceptible to a second alkylation. This is exacerbated if the stoichiometry is close to 1:1 or if the alkylating agent is added too quickly.

  • Solution:

    • Stoichiometric Control: The most effective method is to use a large excess of propane-1,3-diamine (5-10 equivalents)[4].

    • Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity by favoring the more kinetically accessible primary amine alkylation over the secondary amine alkylation[4].

    • Alternative Synthetic Route: Consider reductive amination as an alternative. This method generally offers superior control over mono-alkylation, especially when using selective reducing agents like sodium triacetoxyborohydride (STAB)[2][7].

Q3: After workup, I'm struggling to remove unreacted propane-1,3-diamine from my product. What is an effective purification strategy?

A3: Due to the amphiphilic nature of N-Hexadecylpropane-1,3-diamine (a polar head group and a long nonpolar tail), purification can be challenging.

  • Causality: Propane-1,3-diamine is a water-soluble, relatively low-boiling-point liquid (140 °C)[8], while the product has a very high boiling point (384 °C at 760 mmHg)[] and some water solubility due to its amine groups. Simple distillation or a standard aqueous wash may be insufficient.

  • Solution:

    • Acid-Base Extraction:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Both the product and the excess propane-1,3-diamine will be protonated and move into the aqueous phase.

      • Basify the aqueous phase with a strong base (e.g., 10 M NaOH) to pH > 12.

      • Extract the deprotonated amines back into a fresh portion of organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This procedure effectively removes non-basic impurities.

    • Column Chromatography: This is a highly effective method for separating the mono-alkylated product from both the di-alkylated byproduct and any remaining starting materials.

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A gradient elution is typically required. Start with a nonpolar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding methanol. A small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 1-2%), should be added to the mobile phase to prevent the amines from tailing on the acidic silica gel.

    • Precipitation/Crystallization: The product may be a waxy solid at room temperature. It may be possible to crystallize the product or its salt (e.g., hydrochloride salt) from a suitable solvent system to remove impurities[9].

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: A combination of TLC and GC-MS is ideal.

  • TLC: Use a mobile phase such as 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide. The starting alkyl halide will have a high Rf value, while the amine products will have lower Rf values. The disappearance of the starting material spot is a good indicator of reaction completion.

  • GC-MS: This provides more definitive information. You can clearly distinguish between the starting alkyl halide, the mono-alkylated product (M.W. 298.55 g/mol )[], and the di-alkylated product (M.W. 522.99 g/mol ) based on their retention times and mass spectra.

Q2: What is the role of a base in the direct alkylation reaction?

A2: In the reaction between an amine and an alkyl halide, one equivalent of hydrohalic acid (HBr in this case) is produced for each alkylation event. This acid will protonate an amine, rendering it non-nucleophilic. To ensure the reaction proceeds, a base is required to neutralize this acid. Since you are using a large excess of propane-1,3-diamine, the diamine itself can act as the base. However, adding an inexpensive, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can also be effective and may improve reaction kinetics[4][6].

Q3: Which synthetic route is generally preferred for this molecule: direct alkylation or reductive amination?

A3: For laboratory-scale synthesis where high purity is critical, reductive amination is often the superior choice. It inherently avoids the problem of over-alkylation that plagues direct alkylation[3][7]. The use of mild and selective reducing agents like NaBH(OAc)₃ (STAB) allows for a one-pot reaction with high chemoselectivity for the desired mono-alkylated product[7]. Direct alkylation can be simpler to set up but often requires more extensive purification to remove the di-alkylated byproduct.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Propane-1,3-diamine: This substance is corrosive and flammable. It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[10].

  • 1-Bromohexadecane: This is a skin and eye irritant. Avoid inhalation and skin contact.

  • Solvents: Handle flammable organic solvents with care and away from ignition sources.

Protocols & Data

Protocol 1: Synthesis via Direct Alkylation

This is a representative protocol and may require optimization.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propane-1,3-diamine (14.8 g, 200 mmol, 10 equivalents).

  • Solvent Addition: Add 100 mL of acetonitrile.

  • Reagent Addition: Begin stirring the solution. Slowly add 1-bromohexadecane (6.1 g, 20 mmol, 1 equivalent) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS until the 1-bromohexadecane is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Dissolve the residue in 100 mL of dichloromethane (DCM).

    • Wash the organic layer three times with 50 mL of deionized water to remove the bulk of the excess propane-1,3-diamine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in DCM with 1% triethylamine.

Table 1: Solvent Selection Guide for Direct Alkylation
SolventTypeBoiling Point (°C)Notes
Acetonitrile (MeCN) Polar Aprotic82Excellent choice for SN2 reactions. Relatively easy to remove.[4][6]
Ethanol (EtOH) Polar Protic78Can be used, but may participate in side reactions. Excess diamine acts as both reactant and solvent.
Dimethylformamide (DMF) Polar Aprotic153High boiling point can be advantageous for slow reactions but makes removal difficult.[4][6]
Toluene Nonpolar111Generally less effective for SN2 reactions involving charged nucleophiles unless a phase-transfer catalyst is used.

Visualizations

Diagram 1: Reaction Scheme for Direct Alkylation

cluster_reactants Reactants PD Propane-1,3-diamine (Excess) Product N-Hexadecylpropane-1,3-diamine (Desired Product) PD->Product + BH - HBr BH 1-Bromohexadecane BH->Product Byproduct N,N'-Dihexadecylpropane-1,3-diamine (Byproduct) Product->Byproduct + BH - HBr Solvent Solvent (e.g., MeCN) Heat (Δ) Solvent->Product

Caption: Synthetic pathway for direct alkylation, highlighting the desired product and the common di-alkylation byproduct.

Diagram 2: Workflow for Product Purification and Analysis

Start Crude Reaction Mixture SolventRemoval Solvent Removal (Rotary Evaporation) Start->SolventRemoval Extraction Acid-Base Extraction (DCM / aq. HCl / aq. NaOH) SolventRemoval->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Silica Gel Column Chromatography (DCM/MeOH/TEA Gradient) Drying->Chromatography FinalProduct Pure N-Hexadecylpropane-1,3-diamine Chromatography->FinalProduct Analysis Purity & Identity Confirmation (GC-MS, NMR) FinalProduct->Analysis Characterization

Caption: A typical workflow for the purification and analysis of N-Hexadecylpropane-1,3-diamine after synthesis.

References

  • ResearchGate. (n.d.). Purification of amphiphilic polyester? Retrieved from [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? r/Chempros. Retrieved from [Link]

  • European Patent Office. (2024, May 29). PROCESS FOR THE SEPARATION OF LONG CHAIN AMINO ACIDS AND DIBASIC ACIDS (EP 3645505 B1). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2025, August). New Synthesis of N-Monosubstituted Propane-1,3-diamines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 10551. Retrieved from [Link]

  • Liang, Z.-P., & Li, J. (2011). Synthesis and Structural Characterization of Propane-1,3-diamino Bis[3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate] Water Monosolvate. Asian Journal of Chemistry, 24(5), 2223-2225. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sustainable diamine synthesis via continuous-flow reductive amination over a stable Re1Ox–Ni interface. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ghorai, P., et al. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. The Journal of Organic Chemistry, 88(9), 5636–5654. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • Organic Syntheses. (n.d.). 2- to 9-decyn-1-ol. Retrieved from [Link]

  • Interchim – Blog. (2019, September 15). Guide: Analysis and purification technics of biologicals molecules. Retrieved from [Link]

  • Pelletier, G., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 32-34. Retrieved from [Link]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • Google Patents. (n.d.). WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
  • JoVE. (2018, February 9). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3728393A - Process of synthesis of long-chain aliphatic amines.
  • Google Patents. (n.d.). US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
  • PubChemLite. (n.d.). N-hexadecylpropane-1,3-diamine (C19H42N2). Retrieved from [Link]

  • ResearchGate. (2013). Iridium-catalyzed N-alkylation of diamines with glycerol. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9140-9144. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 25). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • MDPI. (2022, October 6). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters.
  • Google Patents. (n.d.). CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.

Sources

Troubleshooting

Preventing oxidation and degradation of N-Hexadecylpropane-1,3-diamine during long-term storage

Technical Support Center: N-Hexadecylpropane-1,3-diamine Storage and Degradation Prevention Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Hexadecylpropane-1,3-diamine Storage and Degradation Prevention

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with N-Hexadecylpropane-1,3-diamine—a critical aliphatic diamine frequently utilized in lipid nanoparticle (LNP) synthesis, surfactant development, and as a chemical intermediate.

Because aliphatic amines are highly reactive nucleophiles and bases, they are exceptionally prone to oxidative degradation and environmental contamination[1][2]. This guide provides field-proven, self-validating protocols to ensure the chemical integrity of your amine stocks over long-term storage.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does my N-Hexadecylpropane-1,3-diamine turn yellow or brown over time, and what is the chemical mechanism? A: Discoloration is a direct visual indicator of oxidative degradation. N-Hexadecylpropane-1,3-diamine contains both primary and secondary amine functional groups, which are highly susceptible to autoxidation when exposed to ground-state elemental oxygen[1].

Causality: The degradation is initiated by trace impurities, heat, or UV light, which generate radical species[1]. An initial oxygen-transfer reaction occurs rapidly—with a low activation energy barrier ( ΔG‡ of 8–10 kcal mol⁻¹)—converting the amines into hydroxylamine intermediates[3]. Over time, these hydroxylamines undergo further oxidation to form nitroalkanes, nitrones, and other complex colored degradants[3]. Additionally, cleavage of C-N bonds can yield aldehydes and carboxylic acids, fundamentally compromising the integrity of your downstream formulations[1].

Mechanism A N-Hexadecylpropane-1,3-diamine (Primary & Secondary Amine) B Radical Initiation (UV / Heat) A->B Photolysis C Autoxidation (O2 Exposure) A->C Ground-state O2 G CO2 & Moisture Exposure A->G Ambient Air B->C Radical Attack D Hydroxylamines (R-NH-OH) C->D Oxygen Transfer E Nitroalkanes / Nitrones (Yellow/Brown Degradants) D->E Further Oxidation F Carbamate Salts (Altered pH/Solubility) G->F Nucleophilic Addition

Oxidative degradation and carbamate formation pathways in aliphatic diamines.

Q2: How does ambient air exposure affect the amine beyond oxidation? A: Beyond oxidation, ambient air introduces moisture and carbon dioxide ( CO2​ ). Aliphatic amines act as strong chemical bases and are highly hygroscopic[2][4].

Causality: When exposed to ambient CO2​ , the primary and secondary amines undergo nucleophilic addition to form carbamate and carbonate salts. This exothermic acid-base reaction fundamentally alters the molecule's ionization state and lipophilicity[2]. If you are using this amine for LNP synthesis, the presence of carbamates will shift the apparent pKa​ of your lipid mix, leading to unpredictable nucleic acid encapsulation efficiencies and varying particle sizes.

Section 2: Troubleshooting & Storage Protocols (The "How")

Q3: What is the definitive protocol for preparing and storing this amine to ensure >99% stability over 12 months? A: To achieve long-term stability, you must implement a self-validating storage system that systematically eliminates exposure to oxygen, light, moisture, and heat. Relying solely on refrigeration is insufficient, as temperature control only slows kinetic rates but does not prevent moisture or oxygen ingress[1][4].

Protocol: Self-Validating Storage Workflow

  • Deoxygenation (Argon Sparging): Mechanism: Displaces dissolved oxygen to prevent the initiation of autoxidation[1]. Action: In a controlled environment (ideally a glove box with <1 ppm O2​ ), melt the amine if solid, or dissolve it in your target anhydrous solvent. Sparge the liquid with high-purity Argon (99.999%) for 15–30 minutes. Argon is preferred over Nitrogen as it is denser than air and forms a more robust protective blanket.

  • Single-Use Aliquotting: Mechanism: Prevents repeated freeze-thaw cycles and atmospheric exposure during daily use. Action: Divide the batch into single-use aliquots in Type I borosilicate amber glass vials. Amber glass blocks UV/visible light, preventing photolytic radical generation[1].

  • Gas-Tight Sealing: Mechanism: Blocks hygroscopic moisture absorption and CO2​ ingress[4]. Action: Seal the vials with PTFE-lined silicone septa and aluminum crimp caps. Avoid standard plastic screw caps, which are gas-permeable over long durations.

  • Controlled Temperature Storage: Mechanism: Reduces the kinetic rate of thermal degradation[1][4]. Action: Store the sealed vials at -20°C in a secondary desiccated container.

  • Pre-Use QC Validation (Self-Correction): Mechanism: Ensures no degraded material enters sensitive downstream assays. Action: Before utilizing an aliquot, perform a rapid RP-HPLC-PDA or 1H -NMR check to confirm the absence of N-oxide or nitroalkane peaks.

Protocol S1 1. Deoxygenation Argon Sparging S2 2. Aliquotting Amber Glass Vials S1->S2 S3 3. Sealing PTFE-Lined Septa S2->S3 S4 4. Storage -20°C & Desiccated S3->S4 S5 5. QC Validation HPLC/NMR Check S4->S5

Self-validating storage and quality control workflow for aliphatic amines.

Q4: How do I rescue or validate a batch that has been stored for several months? A: Never assume stability based on visual inspection alone, as early-stage hydroxylamine formation is colorless. Prior to a critical workflow, perform Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector[1]. Look for the emergence of peaks corresponding to nitroalkanes. Alternatively, 1H -NMR can be used to detect shifts associated with carbamate formation or dealkylation products. If degradant peaks exceed 1% relative area, discard the aliquot; attempting to re-purify oxidized diamines via distillation is often inefficient and risks further thermal degradation.

Section 3: Quantitative Data Presentation

To predict the shelf-life and understand the thermodynamics of your amine stocks, refer to the kinetic and storage matrices below.

Table 1: Kinetic & Thermodynamic Parameters of Amine Degradation Data derived from Density Functional Theory (DFT) studies on aliphatic amine ozonation and oxidation[3].

Degradation PathwayReactive AgentActivation Energy ( ΔG‡ )Kinetic Rate ConstantPrimary Degradants
Oxygen-Transfer (Initial)Ozone / O2​ 8–10 kcal mol⁻¹ 104 to 107 M⁻¹ s⁻¹Hydroxylamines
Radical PropagationHydroxyl Radicals10–13 kcal mol⁻¹VariableNitroalkanes / Nitrones
N-DealkylationAlkylamino Radicals21–34 kcal mol⁻¹SlowPrimary amines, Aldehydes

Table 2: Storage Condition Matrix and Expected Stability Guidelines synthesized from industrial chemical handling standards[1][4].

Storage ConditionTemperatureAtmosphereContainerExpected Shelf-Life (>99% Purity)
Sub-optimal> 30°CAmbient AirClear Glass< 1 Month
Standard< 30°CAmbient AirAmber Glass3 - 6 Months
Optimal-20°CArgon/NitrogenAmber Glass, PTFE sealed12 - 24 Months

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of N-Hexadecylpropane-1,3-diamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate fatty diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate fatty diamines. N-Hexadecylpropane-1,3-diamine (also known as N-cetyl-1,3-propanediamine) presents a "perfect storm" of physical chemistry challenges: it possesses a highly hydrophobic 16-carbon tail that induces micelle formation, coupled with a highly polar, basic 1,3-propanediamine headgroup that irreversibly binds to active silanols[1]. Furthermore, as an aliphatic compound, it lacks a UV chromophore, rendering standard UV-Vis detection nearly useless without derivatization[2].

This guide provides field-proven, self-validating protocols to overcome these hurdles, ensuring high-yield, high-purity recovery of your crude extracts.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound completely disappears or severely tails on standard normal-phase silica TLC/Flash. Where is my product? A1: Your product is chemically bonded to the column. Silica gel surfaces are populated with acidic silanol groups (-SiOH). Because fatty amines are cationic surface-active compounds[3], the basic primary and secondary amines of your compound (pKa ~10.5) become protonated and form strong, non-reversible ionic interactions with the ionized silanols[1].

  • The Fix: You must use a "sacrificial base" modifier. Adding 1–5% Triethylamine (TEA) or methanolic ammonia to your mobile phase competitively blocks the acidic silanols, allowing your diamine to elute symmetrically.

Q2: I am using Reversed-Phase HPLC (RP-HPLC), but the peak is excessively broad, or it never elutes. What is going wrong? A2: You are battling extreme hydrophobicity combined with uncontrolled ionization. The C16 tail strongly anchors the molecule to standard C18 stationary phases. If the mobile phase pH is unbuffered, the amine groups exist in a mixed state of ionization, causing broad, smeared peaks.

  • The Fix: Switch to a less retentive C8 column [3]. Implement an ion-pairing strategy by adding 0.1% Trifluoroacetic acid (TFA) or an ammonium acetate buffer[1]. The buffer drives the ionization equilibrium to a single state, while the counter-ion pairs with the protonated amine to form a neutral, lipophilic complex that partitions cleanly.

Q3: I cannot see my peaks on the UV detector at 210 nm or 254 nm. How do I track the purification? A3: N-Hexadecylpropane-1,3-diamine is an aliphatic amine and lacks the conjugated π -electron systems required for UV absorption.

  • The Fix (Preparative): Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). If using TLC, stain the plates with Ninhydrin (which reacts with primary amines to form a purple complex) or Iodine vapor.

  • The Fix (Analytical): Perform a pre-column derivatization using reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or salicylaldehyde diphenylboron chelate, which convert the invisible aliphatic amines into highly fluorescent derivatives[2][3].

Part 2: Visual Workflows & Logical Relationships

Workflow Start Crude N-Hexadecylpropane-1,3-diamine Goal Determine Purification Goal Start->Goal Prep Preparative Scale (Grams / Bulk Cleanup) Goal->Prep High Mass Loading Anal Analytical Scale (mg / Quantification) Goal->Anal High Resolution Flash Normal Phase Flash (Silica + NH4OH Modifier) Prep->Flash Standard Lab Setup IonEx Strong Cation Exchange (SCX Resin Catch & Release) Prep->IonEx High Aqueous/Salt Crude RPHPLC Reversed-Phase HPLC (C8 Column + TFA Ion-Pairing) Anal->RPHPLC ELSD/CAD Available Deriv Pre-column Derivatization (DMQC-OSu + Fluorescence) Anal->Deriv UV/FL Detector Only

Decision matrix for selecting the optimal purification strategy based on scale and detector availability.

Mechanism Diamine Fatty Diamine (Basic) Interaction Strong Ionic Binding (Irreversible) Diamine->Interaction Silanol Uncapped Silanols (Acidic -SiOH) Silanol->Interaction Tailing Severe Peak Tailing & Sample Loss Interaction->Tailing Modifier Base Modifier (TEA / NH4OH) Blocked Silanols Deactivated Modifier->Blocked Competes for active sites Elution Sharp Symmetric Elution Blocked->Elution Prevents amine binding

Mechanism of silanol deactivation using base modifiers to prevent irreversible amine binding.

Part 3: Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Preparative Cleanup)

Causality: Standard Hexane/Ethyl Acetate gradients will fail because they cannot solvate the highly polar diamine headgroup. We utilize a Dichloromethane (DCM) / Methanol (MeOH) system. DCM dissolves the hydrophobic C16 tail, while MeOH solvates the polar headgroup. Aqueous ammonium hydroxide ( NH4​OH ) is critical to cap the silica silanols.

Self-Validation Step: Before running the column, run a TLC plate using the exact mobile phase. If the spot tails, increase the NH4​OH concentration by 1% until a tight, circular spot (Rf ~0.3-0.5) is achieved.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A (DCM) and Mobile Phase B (10% concentrated aqueous NH4​OH in Methanol). Caution: Prepare fresh daily as ammonia evaporates.

  • Column Equilibration: Flush a standard bare silica flash column with 3 Column Volumes (CV) of 95% A / 5% B to deactivate the silica bed.

  • Sample Loading: Dissolve the crude N-Hexadecylpropane-1,3-diamine in a minimum volume of DCM. If solubility is poor, add drops of MeOH. Dry load onto Celite if the sample remains viscous.

  • Gradient Elution:

    • 0–2 CV: 5% B (Wash non-polar impurities)

    • 2–10 CV: Ramp 5% B to 40% B (Target compound elutes)

    • 10–12 CV: Hold at 40% B (Flush remaining polar impurities)

  • Detection: Spot fractions on a TLC plate, heat to dry, and dip in Ninhydrin stain. Heat again until purple spots appear.

Protocol B: Reversed-Phase HPLC (Analytical & Semi-Prep)

Causality: A C18 column will over-retain the C16 tail. A C8 column provides sufficient retention without excessive peak broadening[3]. The addition of 0.1% TFA acts as an ion-pairing agent, masking the dual positive charges of the diamine and improving mass transfer kinetics[1].

Step-by-Step Methodology:

  • Column Selection: Use a C8 column (e.g., 5 µm, 4.6 x 150 mm for analytical).

  • Mobile Phase Setup:

    • Phase A: HPLC-grade Water + 0.1% v/v TFA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Program:

    • Start at 40% B (Avoid starting at low organic, as the C16 tail will cause the compound to crash out or form micelles in high-aqueous conditions).

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

  • Detection: Route the eluent to an ELSD (Evaporator Temp: 50°C, Nebulizer Temp: 40°C, Gas Flow: 1.5 SLM).

Protocol C: Strong Cation Exchange (SCX) Solid Phase Extraction

Causality: Because the target is a diamine, it carries two positive charges at neutral/acidic pH. SCX resins (containing sulfonic acid groups) will aggressively capture the diamine, allowing neutral lipids and hydrophobic impurities to be washed away completely[4].

Step-by-Step Methodology:

  • Conditioning: Pass 5 CV of Methanol, followed by 5 CV of 0.1 M Formic Acid (aq) through the SCX cartridge.

  • Loading: Dissolve the crude extract in 0.1 M Formic Acid / Methanol (50:50) and load onto the cartridge. The diamine will bind tightly to the resin.

  • Washing: Wash with 5 CV of Methanol to remove neutral lipids, unreacted long-chain alcohols, and non-basic impurities.

  • Elution: Elute the purified diamine using 5 CV of 5% NH4​OH in Methanol. The high pH deprotonates the diamine, releasing it from the sulfonic acid resin.

  • Recovery: Evaporate the methanolic ammonia under a stream of nitrogen to yield the purified free-base diamine.

Part 4: Quantitative Data & Method Selection Summary

Purification MethodStationary PhaseIdeal Mobile Phase / AdditivesPrimary Use CaseExpected Outcome
Normal Phase Flash Bare Silica Gel (40-63 µm)DCM / Methanol + 1-5% NH4​OH Gram-scale bulk cleanup of crude synthesis mixtures.Moderate purity (85-95%); excellent recovery of mass.
Reversed-Phase HPLC C8 (Sub 5 µm)Water / Acetonitrile + 0.1% TFA High-resolution isolation of specific chain lengths[3].High purity (>98%); requires ELSD/CAD for detection.
SCX Chromatography Sulfonic Acid ResinLoad: Acidic (Formic Acid)Elute: Basic ( NH4​OH )Removing neutral lipid impurities from fatty amines[4].Rapid isolation of total amine fraction; concentrates dilute samples.
Pre-column Derivatization C18 (Sub 5 µm)Water / Acetonitrile (Buffered)Analytical quantification of trace diamines[2].Ultra-high sensitivity (ppb level) using Fluorescence detection.

References

  • "Amines, Fatty". In: Kirk-Othmer Encyclopedia of Chemical Technology. Source: softbeam.net.
  • Use of Reversed-Phase HPLC for the Qualitative and Quantitative Control of the Production of N-Octadecyl-1,3-Diaminopropane. Source: researchgate.net.
  • Derivatization and Separation of Aliphatic Amines. Source: sigmaaldrich.com.
  • The Retention of Some Open-Chain Diamines on a Strong Cation-Exchange Resin in Ion Chromatography. Source: oup.com.
  • Purifying ionic compounds by flash column chromatography. Source: biotage.com.

Sources

Troubleshooting

Technical Support Center: Overcoming Emulsion Instability with N-Hexadecylpropane-1,3-diamine

Welcome to the Formulation Troubleshooting Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with N-Hexadecylpropane-1,3-diamine (CAS RN: 7173-60-6)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with N-Hexadecylpropane-1,3-diamine (CAS RN: 7173-60-6)[1]. As a fatty diamine cationic surfactant featuring a C16 hydrophobic tail and a 1,3-propanediamine hydrophilic headgroup, it offers excellent antimicrobial and emulsifying properties. However, its unique molecular architecture makes it highly susceptible to environmental triggers such as pH shifts, ionic strength variations, and temperature fluctuations.

This guide synthesizes field-proven methodologies and mechanistic causality to help you engineer thermodynamically and kinetically stable oil-in-water (O/W) emulsions.

I. Diagnostic Workflow for Emulsion Instability

Before adjusting your formulation, it is critical to identify the thermodynamic or kinetic failure point. Use the diagnostic logic below to isolate the root cause of your emulsion collapse.

G Start Emulsion Instability Detected CheckPH Check Aqueous pH Start->CheckPH IsPH pH > 7.0? CheckPH->IsPH FixPH Adjust pH to 4.0-5.5 (Protonate Amines) IsPH->FixPH Yes CheckSalt Check Ionic Strength IsPH->CheckSalt No IsSalt High Salt/PBS? CheckSalt->IsSalt FixSalt Add Non-ionic Co-surfactant (Steric Stabilization) IsSalt->FixSalt Yes CheckTemp Check Storage Temp IsSalt->CheckTemp No IsTemp Temp < Krafft Point? CheckTemp->IsTemp FixTemp Store > 30°C or Add Co-solvent IsTemp->FixTemp Yes

Figure 1: Step-by-step diagnostic logic for troubleshooting N-Hexadecylpropane-1,3-diamine emulsions.

II. Quantitative Troubleshooting Matrix

Visual cues in your emulsion can be mapped directly to specific physicochemical failures. Use this matrix to translate visual instability into quantitative formulation targets.

Instability ModeVisual IndicatorMechanistic CauseQuantitative Target / Corrective Action
Coalescence Free oil layer on top (Cracking)Deprotonation: High pH causes the diamine headgroup to lose its positive charge, neutralizing electrostatic repulsion[2].Target pH: 4.0 – 5.5.Action: Buffer aqueous phase with acetate or citrate buffer.
Flocculation Clumping of droplets without mergingDebye Length Screening: High ionic strength (e.g., >0.1 M NaCl) compresses the electrical double layer[3].Target Zeta Potential: > +30 mV.Action: Replace 20-30% of the diamine with a non-ionic steric stabilizer (e.g., Tween 80).
Crystallization Grainy texture, opacity, or sedimentationKrafft Point Violation: The C16 tail crystallizes when formulated/stored below its Krafft temperature[4].Target Temp: Formulate at > 40°C.Action: Ensure homogenization and storage temperatures exceed 30°C.
Ostwald Ripening Gradual increase in droplet size over weeksHigh Oil Solubility: Small droplets dissolve into the continuous phase and redeposit onto larger droplets.Target PDI: < 0.2.Action: Add a highly water-insoluble "ripening inhibitor" (e.g., squalane) to the oil phase.
III. Deep-Dive FAQs

Q1: Why does my emulsion crack completely when I adjust the formulation to a physiological pH (7.4)? A: N-Hexadecylpropane-1,3-diamine relies entirely on the protonation of its primary and secondary amine groups to function as an emulsifier. At acidic to mildly acidic pH (4.0–5.5), both amines are protonated ( NH3+​ and NH2+​ ), yielding a highly positive zeta potential that stabilizes droplets via electrostatic repulsion[2]. As you approach physiological pH (7.4), the secondary amine begins to deprotonate. This drastically reduces the hydrophilic-lipophilic balance (HLB), turning the surfactant highly hydrophobic. The electrostatic double layer collapses, allowing Van der Waals forces to drive rapid droplet coalescence.

G LowPH Acidic pH (< 6.0) Fully Protonated Amines HighZeta High Zeta Potential (> +40 mV) LowPH->HighZeta Stable Electrostatic Repulsion (Stable Emulsion) HighZeta->Stable HighPH Alkaline pH (> 7.5) Deprotonated Amines LowZeta Low Zeta Potential (< +10 mV) HighPH->LowZeta Unstable Van der Waals Attraction (Coalescence/Cracking) LowZeta->Unstable

Figure 2: Mechanistic pathway illustrating pH-dependent charge regulation and emulsion stability.

Q2: I need to formulate in Phosphate-Buffered Saline (PBS). How do I prevent salt-induced flocculation? A: PBS contains high concentrations of NaCl (~137 mM) and phosphates. These ions act as counter-ions that heavily screen the positive charge of the diamine headgroup, shrinking the Debye length (the thickness of the electrical double layer)[3]. Furthermore, multivalent anions like phosphate can bridge cationic droplets, accelerating flocculation. Solution: You must transition from pure electrostatic stabilization to electrosteric stabilization. Incorporate a non-ionic co-surfactant (such as Poloxamer 188 or Polysorbate 80) into your aqueous phase. The bulky polyethylene oxide (PEO) chains of the non-ionic surfactant will project into the aqueous phase, providing a physical/steric barrier that prevents droplets from approaching close enough to flocculate, even when the electrostatic charge is screened.

Q3: My emulsion looks perfect immediately after homogenization, but becomes grainy and separates after 24 hours at room temperature. What is happening? A: You are likely encountering a Krafft point issue. The Krafft temperature ( TK​ ) is the minimum temperature at which a surfactant forms micelles rather than crystallizing as a hydrated solid[4]. Because N-Hexadecylpropane-1,3-diamine has a long, saturated C16 (hexadecyl) tail, its TK​ is relatively high (often >25°C depending on the counter-ion and pH). If your laboratory or storage area drops below this temperature, the surfactant crystallizes out of the oil-water interface, causing catastrophic emulsion failure. Solution: Ensure your emulsification process occurs at least 10°C above the Krafft point (e.g., 40°C). To lower the Krafft point for room-temperature storage, consider adding a co-solvent (like propylene glycol) or blending the surfactant with an unsaturated lipid.

IV. Standard Operating Procedure (SOP): Formulating a Stable Cationic O/W Emulsion

To ensure self-validating and reproducible results, follow this optimized protocol for formulating with N-Hexadecylpropane-1,3-diamine.

Phase A: Aqueous Phase Preparation

  • Measure ultra-pure water (18.2 MΩ·cm) and add a buffering agent (e.g., 10 mM Acetate buffer) to lock the pH at 4.5 .

  • (Optional but recommended for high-salt applications): Dissolve 1.0% w/v of a non-ionic steric stabilizer (e.g., Poloxamer 188).

  • Heat Phase A to 45°C to ensure it is well above the surfactant's Krafft point.

Phase B: Oil Phase Preparation

  • Weigh your carrier oil (e.g., medium-chain triglycerides, MCT).

  • Add N-Hexadecylpropane-1,3-diamine (typically 0.5% - 2.0% w/v based on total formulation volume).

  • Heat Phase B to 45°C under gentle magnetic stirring until the diamine is completely dissolved and the phase is optically clear.

Phase C: Emulsification & Homogenization

  • While maintaining the temperature at 45°C, slowly inject Phase B into Phase A under continuous high-speed overhead stirring (e.g., 5,000 RPM) to form a coarse pre-emulsion.

  • Transfer the coarse emulsion to a high-shear homogenizer (e.g., rotor-stator or high-pressure homogenizer). Process at 15,000 RPM for 5 minutes, or pass through a high-pressure system at 10,000 psi for 3 cycles.

  • Rapidly cool the emulsion to room temperature using an ice bath to lock in the droplet size and prevent coalescence during the cooling phase.

Phase D: Validation

  • Dynamic Light Scattering (DLS): Confirm the Z-average droplet size is < 200 nm with a Polydispersity Index (PDI) < 0.2.

  • Electrophoretic Light Scattering: Measure the Zeta Potential. A stable formulation must read ≥ +30 mV [2].

V. References
  • CAS Common Chemistry. "N1-Hexadecyl-1,3-propanediamine." American Chemical Society. Available at:[Link]

  • Agredo P, et al. "An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry." Cosmetics, 2019; 6(1):12. Available at:[Link]

  • International Journal of Electrochemical Science. "Effect of Water Chemistry on Zeta Potential of Air Bubbles." 2013. Available at:[Link](Note: URL derived from publisher database for reference[3])

  • ResearchGate. "Surface Activities, Foam Properties, HLB, and Krafft Point of Some n-Alkanesulfonates (C14–C18) with Different Isomeric Distributions." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Nucleic Acid Delivery: N-Hexadecylpropane-1,3-diamine vs. DOTAP

The physical and chemical architecture of lipid vectors fundamentally dictates their success in traversing the cellular membrane, escaping the endo-lysosomal pathway, and releasing their genetic cargo. For researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

The physical and chemical architecture of lipid vectors fundamentally dictates their success in traversing the cellular membrane, escaping the endo-lysosomal pathway, and releasing their genetic cargo. For researchers and drug development professionals, selecting the appropriate lipid system is the most critical variable in experimental design.

This guide provides an objective, mechanistic comparison between single-tailed ionizable polyamines (represented by N-Hexadecylpropane-1,3-diamine ) and double-tailed permanently charged lipids (represented by DOTAP ) for the delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA).

Structural Paradigms & Mechanistic Causality

N-Hexadecylpropane-1,3-diamine: The Ionizable Single-Tailed Lipidoid

N-Hexadecylpropane-1,3-diamine is characterized by a single C16 saturated alkyl tail and a propane-1,3-diamine headgroup. The presence of primary and secondary amines makes this molecule pH-responsive (ionizable) .

  • Causality in Design: At physiological pH (7.4), the lipidoid maintains a relatively neutral charge, which minimizes cytotoxicity and non-specific protein binding in circulation. Upon endocytosis, the acidic environment of the endosome (pH < 6.0) triggers rapid protonation of the polyamine headgroup. This leads to the "proton sponge" effect and electrostatic repulsion that actively disrupts the endosomal membrane, a critical requirement for 1[1]. Furthermore, incorporating2 of multi-component lipid nanoparticles (LNPs) by increasing membrane fluidity[2].

DOTAP: The Permanently Charged Double-Tailed Lipid

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) features two unsaturated C18:1 tails and a quaternary ammonium headgroup.

  • Causality in Design: The quaternary ammonium group carries a permanent positive charge regardless of the surrounding pH. This allows DOTAP to spontaneously form highly stable liposomes and strongly condense large, negatively charged molecules like 3[3]. However, because DOTAP cannot undergo pH-dependent protonation, it struggles to disrupt endosomes on its own. It relies heavily on the inclusion of a fusogenic helper lipid, such as DOPE, which facilitates a structural transition from a lamellar phase to an 4 to achieve membrane fusion and cargo release[4].

Application Suitability: siRNA vs. pDNA

The choice between these two lipid classes is dictated by the physical properties of the nucleic acid cargo:

  • siRNA Delivery (Advantage: N-Hexadecylpropane-1,3-diamine): siRNA is small, rigid, and highly susceptible to cytosolic nucleases. It requires rapid and highly efficient endosomal escape. Permanently charged lipids like DOTAP often trap siRNA in the endosome, leading to degradation[5]. Conversely,6 without compromising cell viability[6].

  • Plasmid DNA Delivery (Advantage: DOTAP): pDNA is a massive macromolecule that requires robust electrostatic condensation to protect it during transit to the nucleus. DOTAP's permanent charge makes it the gold standard for in vitro pDNA transfection, forming highly stable lipoplexes that provide consistent, reproducible gene expression[3].

Experimental Data & Performance Comparison

ParameterN-Hexadecylpropane-1,3-diamine (Ionizable)DOTAP (Permanently Charged)
Primary Cargo Suitability siRNA / Short OligonucleotidesPlasmid DNA (pDNA)
Lipid Tail Structure Single C16 Saturated Alkyl ChainDouble C18:1 (Oleoyl) Unsaturated Chains
Headgroup Charge pH-Dependent (Primary/Secondary Amines)Permanent (Quaternary Ammonium)
Endosomal Escape Mechanism Protonation-induced Membrane DisruptionDOPE-mediated Inverted Hexagonal (HII) Phase
Cytotoxicity Profile Moderate (Detergent-like at high doses)Low to Moderate (Forms stable bilayers)
Optimal Formulation Strategy Multicomponent LNP (w/ Cholesterol, DSPC, PEG)Binary Lipoplex (DOTAP / DOPE)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary quality control checkpoints.

Protocol A: Formulation of DOTAP/DOPE Liposomes for pDNA Delivery

Causality: DOPE is required as a helper lipid because DOTAP alone cannot efficiently fuse with the endosomal membrane. Extrusion ensures a monodisperse nanoparticle population, which is critical for reproducible cellular uptake.

  • Lipid Film Hydration: Dissolve DOTAP and DOPE at a 1:1 molar ratio in chloroform within a round-bottom flask. Evaporate the solvent under a gentle stream of nitrogen, followed by 2 hours in a vacuum desiccator to form a dry lipid film.

  • Rehydration: Hydrate the film with sterile HEPES-buffered saline (HBS, pH 7.4) to achieve a final total lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes.

  • Extrusion (Quality Control): Pass the multilamellar suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder. Validation: Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). The Z-average should be 90-120 nm with a PDI < 0.2.

  • Lipoplex Formation: Dilute 1 µg of pDNA in 50 µL of HBS. In a separate tube, dilute the DOTAP/DOPE liposomes in 50 µL of HBS to achieve an N/P (nitrogen-to-phosphate) ratio of 4:1. Add the liposomes to the pDNA dropwise, mix gently, and incubate for 20 minutes at room temperature.

  • Transfection: Add the 100 µL lipoplex mixture dropwise to cells cultured in 900 µL of serum-free media.

Protocol B: Microfluidic Assembly of N-Hexadecylpropane-1,3-diamine LNPs for siRNA

Causality: Single-tailed ionizable lipids cannot form stable liposomes via thin-film hydration. They require microfluidic nanoprecipitation with structural lipids (Cholesterol/DSPC) and an acidic aqueous phase to protonate the amines for siRNA complexation.

  • Organic Phase Preparation: Dissolve N-Hexadecylpropane-1,3-diamine, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dilute siRNA in 50 mM citrate buffer (pH 4.0). Causality: The acidic pH ensures the polyamine headgroup is fully protonated to electrostatically bind the negatively charged siRNA.

  • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer at a volume ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately dialyze the resulting LNPs against 1X PBS (pH 7.4) for 12 hours using a 10 kDa MWCO cassette. Causality: This removes the ethanol and neutralizes the external pH, rendering the LNP surface charge near-neutral to prevent systemic toxicity.

  • Validation (Quality Control): Quantify siRNA encapsulation efficiency using a RiboGreen assay. A successful formulation will yield >85% encapsulation.

Mechanistic Visualization

EndosomalEscape cluster_NHex N-Hexadecylpropane-1,3-diamine (Ionizable) cluster_DOTAP DOTAP/DOPE (Permanently Charged) N1 siRNA LNP Complex N2 Endocytosis into Cell N1->N2 N3 Endosomal Acidification (pH < 6) N2->N3 N4 Amine Protonation & Swelling N3->N4 N5 Membrane Disruption (siRNA Release) N4->N5 D1 pDNA Lipoplex D2 Endocytosis into Cell D1->D2 D3 Maturation to Late Endosome D2->D3 D4 DOPE HII Phase Transition D3->D4 D5 Membrane Fusion (pDNA Release) D4->D5

Caption: Divergent endosomal escape pathways: Proton sponge effect (Ionizable) vs. HII phase transition (DOTAP).

References

  • Engineered ionizable lipid siRNA conjugates enhance endosomal escape but induce toxicity in vivo.
  • DOTAP Liposomal Transfection Reagent.Sigma-Aldrich.
  • Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles.
  • Single-Tailed Lipidoids Enhance the Transfection Activity of Their Double-Tailed Counterparts.
  • Delivery of Phosphodiester Oligonucleotides: Can DOTAP/DOPE Liposomes Do the Trick?
  • A molecular view on the escape of lipoplexed DNA

Sources

Comparative

FTIR and 1H-NMR reference spectra for validating N-Hexadecylpropane-1,3-diamine

A Comprehensive Guide to the Spectroscopic Validation of N-Hexadecylpropane-1,3-diamine using FTIR and ¹H-NMR Authored by: A Senior Application Scientist In the landscape of pharmaceutical research and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Spectroscopic Validation of N-Hexadecylpropane-1,3-diamine using FTIR and ¹H-NMR

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis for the validation of N-Hexadecylpropane-1,3-diamine, a long-chain aliphatic diamine with applications in various research contexts.[][2] Given the scarcity of publicly available reference spectra for this specific molecule, this document serves as a practical, experience-driven manual for researchers to confidently identify and assess the purity of their samples using Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

While some commercial suppliers offer N-Hexadecylpropane-1,3-diamine, they may not provide detailed analytical data, placing the onus of identity and purity confirmation on the end-user. This guide empowers researchers to perform this validation independently.

The Molecular Blueprint: Understanding N-Hexadecylpropane-1,3-diamine

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is paramount. N-Hexadecylpropane-1,3-diamine (C₁₉H₄₂N₂) consists of a 16-carbon alkyl chain (hexadecyl group) attached to one of the nitrogen atoms of a propane-1,3-diamine backbone.[][3]

Key Structural Features:

  • Long Aliphatic Chain (C₁₆H₃₃): This hydrophobic portion will dominate certain regions of both FTIR and ¹H-NMR spectra.

  • Propane-1,3-diamine Moiety: The three-carbon chain with two amine groups is the more polar and reactive part of the molecule.

  • Primary and Secondary Amines: The molecule possesses both a primary amine (-NH₂) and a secondary amine (-NH-), each with distinct spectroscopic signatures.

Vibrational Fingerprinting with FTIR Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-Hexadecylpropane-1,3-diamine, the spectrum will be a composite of absorptions from the long alkyl chain and the diamine functionality.

Predicted FTIR Spectral Features

The following table summarizes the expected characteristic absorption bands for N-Hexadecylpropane-1,3-diamine. These predictions are based on established principles of IR spectroscopy for aliphatic amines and long-chain alkanes.[4][5][6]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
N-H (Primary Amine)Symmetric & Asymmetric Stretching3400-3250 (two bands)Weak to MediumThe presence of two distinct bands in this region is a strong indicator of a primary amine.[4]
N-H (Secondary Amine)Stretching3350-3310 (one band)Weak to MediumThis single band may overlap with the primary amine stretches but should be discernible.[4]
N-H (Primary Amine)Bending (Scissoring)1650-1580MediumThis absorption is characteristic of the -NH₂ group.[4]
C-H (Alkyl Chain)Asymmetric & Symmetric Stretching2950-2850StrongThese will be the most intense peaks in the spectrum, indicative of the long hydrocarbon chain.
C-H (Alkyl Chain)Bending (Scissoring & Rocking)1470-1450 & ~720MediumThe methylene rocking band around 720 cm⁻¹ is characteristic of long, straight alkyl chains.
C-N (Aliphatic Amine)Stretching1250-1020Medium to WeakThese bands confirm the presence of the carbon-nitrogen bonds.[4][5]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Sample Form: N-Hexadecylpropane-1,3-diamine is expected to be a waxy solid or viscous liquid at room temperature.

  • ATR Crystal: A diamond or zinc selenide (ZnSe) ATR crystal is recommended.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply a small amount of the sample directly onto the crystal surface.

    • Use the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Perform an ATR correction using the spectrometer's software.

Data Interpretation: The resulting spectrum should be compared against the predicted absorption bands in the table above. The presence of strong C-H stretching peaks alongside the characteristic N-H and C-N vibrations would provide strong evidence for the identity of N-Hexadecylpropane-1,3-diamine.

Diagram: FTIR Workflow for Compound Validation

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample N-Hexadecylpropane-1,3-diamine Sample Sample_Application Apply Sample to Crystal Sample->Sample_Application ATR_Crystal Clean ATR Crystal Background_Scan Record Background Spectrum ATR_Crystal->Background_Scan Sample_Scan Record Sample Spectrum Sample_Application->Sample_Scan Background_Scan->Sample_Scan ATR_Correction Apply ATR Correction Sample_Scan->ATR_Correction Spectrum_Interpretation Interpret Spectrum ATR_Correction->Spectrum_Interpretation Validation Validate Structure Spectrum_Interpretation->Validation NMR_Logic cluster_data ¹H-NMR Spectrum cluster_interpretation Structural Interpretation Chemical_Shift Chemical Shift (δ) Proton_Types Identify Proton Environments Chemical_Shift->Proton_Types Integration Integration Proton_Count Determine Relative Proton Ratios Integration->Proton_Count Multiplicity Multiplicity Connectivity Deduce Neighboring Protons Multiplicity->Connectivity Final_Structure Confirm N-Hexadecylpropane-1,3-diamine Structure Proton_Types->Final_Structure Proton_Count->Final_Structure Connectivity->Final_Structure

Caption: Logical flow for interpreting ¹H-NMR data to validate the structure.

Comparative Analysis and Alternative Techniques

While FTIR and ¹H-NMR are primary validation tools, other techniques can provide complementary information:

  • ¹³C-NMR Spectroscopy: This technique would show distinct signals for the carbons in the diamine moiety and a cluster of signals for the carbons in the long alkyl chain. The carbons attached to nitrogen would appear in the 30-50 ppm range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or chemical ionization (CI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 299.56, corresponding to the molecular weight of 298.55 g/mol . []* Elemental Analysis: Combustion analysis can determine the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for C₁₉H₄₂N₂.

Conclusion: A Self-Validating Approach

The validation of N-Hexadecylpropane-1,3-diamine is readily achievable through a systematic application of FTIR and ¹H-NMR spectroscopy. By understanding the expected spectral features of its constituent parts—the long alkyl chain and the diamine headgroup—researchers can build a strong, evidence-based case for the identity and purity of their material, even in the absence of a formal reference standard. This guide provides the foundational knowledge and practical steps to perform this essential validation, ensuring the integrity and reliability of subsequent research.

References

  • Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved March 27, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(10), 865–877.
  • ¹H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved March 27, 2026, from [Link]

  • Spectroscopy of Amines. (2020, February 7). Oregon State University. Retrieved March 27, 2026, from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • N-hexadecylpropane-1,3-diamine. (n.d.). LookChem. Retrieved March 27, 2026, from [Link]

  • N-hexadecylpropane-1,3-diamine (C19H42N2). (n.d.). PubChemLite. Retrieved March 27, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • 1,3-Propanediamine, N-octadecyl-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (1993). IR spectroscopic study of the structure and phase behavior of long-chain diacylphosphatidylcholines in the gel state. Biophysical Journal, 64(2), 3186–3198.
  • Zhang, S., Ren, Z., Zhu, C., & Li, Y. (2000). FTIR spectroscopic characterization of polyurethane-urea model hard segments (PUUMHS) based on three diamine chain extenders. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(10), 1965-1972.
  • N-Hexadecylpropane-1,3-diamine. (2025, October 15). US EPA. Retrieved March 27, 2026, from [Link]

  • FTIR Spectrum of diamine. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • N-[3-(hexadecyloxy)propyl]propane-1,3-diamine. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Rindone, B., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Journal of Pharmaceutical and Biomedical Analysis, 88, 334-339.
  • Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H₂O-System. (2022). MDPI.
  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved March 27, 2026, from [Link]

  • ¹H-NMR spectrum of the diamine (IV). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • (a) FTIR spectrum of diamine 3 and (b) FTIR spectrum of PI 5a. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • ¹H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 27, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 1,3-Propanediamine, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

Sources

Validation

A Comparative Analysis of N-Hexadecylpropane-1,3-diamine and Standard Quaternary Amines in Antimicrobial Applications

A Guide for Researchers and Drug Development Professionals Introduction: The Evolving Landscape of Antimicrobial Agents The demand for highly effective antimicrobial agents is persistent across healthcare, industrial, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Antimicrobial Agents

The demand for highly effective antimicrobial agents is persistent across healthcare, industrial, and consumer sectors. Standard quaternary ammonium compounds, such as Benzalkonium Chloride (BAC), have long been a cornerstone of disinfection and preservation due to their broad-spectrum activity and cost-effectiveness.[1] However, the emergence of microbial resistance and the need for improved performance under challenging conditions have spurred the investigation of alternative biocidal chemistries.[2]

This guide focuses on N-Hexadecylpropane-1,3-diamine, a fatty alkylamine diamine, and compares its antimicrobial properties to those of well-established mono-QACs. We will explore the fundamental differences in their chemical structures, mechanisms of action, and resultant efficacy against a range of microorganisms, supported by established testing protocols.

Chemical Structure and Proposed Mechanism of Action

The primary distinction between N-Hexadecylpropane-1,3-diamine and standard QACs lies in their molecular structure, which dictates their interaction with microbial cells.

  • Standard Quaternary Amines (Mono-QACs): These are cationic surfactants characterized by a single positively charged nitrogen atom (the quaternary head) connected to four alkyl or aryl groups, one of which is typically a long hydrophobic alkyl chain (e.g., C12-C16).[2] Their antimicrobial action is primarily driven by the electrostatic attraction between the cationic head and negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria. This initial binding facilitates the insertion of the hydrophobic tail into the lipid bilayer, disrupting membrane integrity, causing leakage of essential cytoplasmic contents, and ultimately leading to cell death.[3][4]

  • N-Hexadecylpropane-1,3-diamine (A Diamine): This molecule possesses two nitrogen-containing functional groups separated by a propane bridge, along with a long C16 hydrophobic alkyl chain.[5] While not a classic QAC as it contains primary and tertiary amines, its mechanism is also membrane-centric. The presence of multiple amine groups allows for a potentially more complex and robust interaction with the microbial cell membrane. It is proposed that the dual amine centers can form multiple electrostatic bonds with the negatively charged membrane surface, creating a "bridging" effect that enhances membrane destabilization. This multi-point attachment is believed to contribute to its potent biocidal activity.[6]

Caption: Comparative mechanisms of membrane interaction.

Methodologies for Efficacy Evaluation

To provide a robust comparison, antimicrobial efficacy must be assessed using standardized, reproducible methods. The following protocols are fundamental to quantifying the performance of biocides.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] It is a primary measure of bacteriostatic activity. The broth microdilution method is a standard procedure for determining MIC values.[8]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each antimicrobial agent. Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (no antimicrobial) and a negative control (no microbes). Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.[8]

Suspension Time-Kill Assay (e.g., ASTM E2315)

This dynamic method measures the rate and extent of microbial reduction over time when exposed to a liquid antimicrobial.[10][11] It provides crucial data on the bactericidal (killing) activity of a compound. The ASTM E2315 standard guide provides a framework for this assessment.[12][13]

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Neutralization cluster_enumeration Enumeration & Analysis org_prep 1. Prepare Test Organism (0.5 McFarland Standard) inoculate 3. Inoculate Test Solution with Organism (Time 0) org_prep->inoculate test_prep 2. Prepare Antimicrobial Test Solution test_prep->inoculate sample 4. Withdraw Aliquots at Predetermined Contact Times (e.g., 30s, 1min, 5min) inoculate->sample neutralize 5. Immediately Add Aliquot to Validated Neutralizer sample->neutralize plate 6. Perform Serial Dilutions and Plate onto Agar neutralize->plate incubate 7. Incubate Plates (e.g., 24-48h at 37°C) plate->incubate count 8. Count Colonies (CFU) incubate->count calculate 9. Calculate Log10 Reduction vs. Time 0 Control count->calculate

Caption: Workflow for ASTM E2315 Time-Kill Procedure.

Comparative Efficacy Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for N-Hexadecylpropane-1,3-diamine and Benzalkonium Chloride (a standard QAC) against common bacterial strains. Lower MIC values indicate higher potency.

MicroorganismGram StainN-Hexadecylpropane-1,3-diamine MIC (µg/mL)Benzalkonium Chloride MIC (µg/mL)
Staphylococcus aureus (ATCC 6538)Gram-positive~1-5~1-10[4]
Escherichia coli (ATCC 10536)Gram-negative~5-15~10-50[14][15]
Pseudomonas aeruginosa (ATCC 15442)Gram-negative~10-30~50-200[16]
Listeria monocytogenesGram-positiveData indicates high efficacy~1-7[4]

Note: The MIC values presented are approximate ranges synthesized from available literature and technical data. Actual values can vary based on specific test conditions and strains.

Interpretation of Data: The data suggests that N-Hexadecylpropane-1,3-diamine often exhibits lower MICs, particularly against challenging Gram-negative bacteria like Pseudomonas aeruginosa, compared to standard mono-QACs like Benzalkonium Chloride. This enhanced activity is likely attributable to its dual-amine structure, which may overcome some of the innate resistance mechanisms of Gram-negative outer membranes.[2] Research has shown that bis-quaternary ammonium compounds can demonstrate superior antimicrobial activity compared to their mono-quaternary counterparts.[6][17]

Factors Influencing Antimicrobial Performance

The efficacy of disinfectants is not absolute and can be significantly influenced by environmental factors.

  • Organic Load: The presence of organic matter (e.g., blood, soil, milk) can neutralize the activity of cationic biocides by binding to the active molecules, reducing their availability to interact with microbes. European standards like EN 13697 mandate testing under "clean" and "dirty" conditions to simulate this effect.[18][19] Both QACs and diamines are susceptible to this interference, though the extent can vary by formulation.

  • pH: The activity of N-Hexadecylpropane-1,3-diamine, with its multiple amine groups, is pH-dependent. Its aqueous solutions are strongly alkaline, which can contribute to its overall biocidal effect.[20] Standard QACs are generally effective over a broader pH range but can show enhanced activity at alkaline pH.[1]

  • Water Hardness: Divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can interact with anionic sites on bacterial surfaces, potentially interfering with the binding of cationic biocides and reducing their efficacy.[16]

Conclusion and Future Directions

N-Hexadecylpropane-1,3-diamine presents a compelling alternative to standard quaternary amines, often demonstrating superior antimicrobial potency, especially against resilient Gram-negative bacteria. Its distinct di-amine structure likely confers a more efficient mechanism for disrupting microbial cell membranes.

For researchers and drug development professionals, this suggests that exploring molecules with multiple cationic centers is a promising strategy for designing next-generation disinfectants and antiseptics. Further research should focus on comprehensive time-kill kinetics, antibiofilm efficacy, and performance in complex, real-world matrices to fully elucidate the advantages of diamine-based biocides. Additionally, a thorough evaluation of their toxicological profiles and potential for inducing microbial resistance is essential for their safe and sustainable application.

References

  • ASTM E2315-23, Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure, ASTM International, West Conshohocken, PA, 2023.

  • Gong, Y., et al. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. RSC Medicinal Chemistry.

  • Microbe Investigations AG. (n.d.). ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation.

  • Kaefer, C., et al. (2019). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Biomaterials Science.

  • Microchem Laboratory. (n.d.). ASTM E2315 - Liquid Suspension Time-Kill Test.

  • ASTM International. (2023). E2315-23: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.

  • Jennings, M. C., et al. (2015). Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance. ACS Infectious Diseases.

  • ASTM Committee E35 on Pesticides, Antimicrobials, and Alternative Control Agents. (2023). Assessment of Antimicrobial Activity Using a Time-Kill Procedure.

  • Viroxy. (n.d.). EN 13697:2015+A1:2019.

  • Situ Biosciences. (n.d.). EN 13697: Chemical disinfectants and antiseptics.

  • Piras, M., et al. (2024). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Polymers.

  • Sreenivasan, V. (2023). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. Antimicrobial Resistance & Infection Control.

  • 4ward Testing. (n.d.). BS EN 13697:2015+A1:2019 Surface Test.

  • Microbe Investigations AG. (2023). EN 13697: Antimicrobial Testing of Disinfectants. YouTube.

  • ResearchGate. (n.d.). Minimum inhibitory concentration of benzalkonium chloride in WT and mutant L. monocytogenes strains.

  • Melbec Microbiology. (n.d.). BS EN 13697:2023.

  • Hesje, C. K., & Blondeau, J. M. (2008). Impact of Benzalkonium Chloride (BAK) Dilution on Minimum Inhibitory Concentrations (MICs) of Gatifloxacin (Gfx) Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Other Gram-Positive (GP) Pathogens. Investigative Ophthalmology & Visual Science.

  • Langsrud, S., et al. (2016). Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics. Journal of Applied Microbiology.

  • Novo Nordisk Pharmatech. (n.d.). Benzalkonium Chloride (BKC) as a good alternative to Triclosan.

  • Langsrud, S., et al. (2016). Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics. Journal of Applied Microbiology.

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE.

  • Sharma, G., & Kaur, K. (2022). Bactericidal Activity of Different Generations of Quaternary Ammonium Disinfectants as per EN 1276. International Journal of Medical Research & Health Sciences.

  • Devinsky, F., & Kopecka-Leitmanova, A. (1990). Antimicrobial effect of bis-quaternary ammonium salts derived from 1,3-propanediamine. Folia Microbiologica.

  • Hartwig, A., et al. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. The MAK Collection for Occupational Health and Safety.

  • Svoboda, M., et al. (2024). Comparison of different disinfection protocols against contamination of ceramic surfaces with Klebsiella pneumoniae biofilm. Arhiv za higijenu rada i toksikologiju.

  • STAR Protocols. (2022). Protocol to analyze antimicrobial susceptibility data. Cell Press.

  • Kationon, A., et al. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. International Journal of Molecular Sciences.

  • Obłąk, E., et al. (2015). Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants. Acta Poloniae Pharmaceutica.

  • PubChem. (n.d.). N'-hexadecylpropane-1,3-diamine.

  • ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques.

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules.

  • BOC Sciences. (n.d.). CAS 7173-60-6 N-Hexadecylpropane-1,3-diamine.

  • U.S. Environmental Protection Agency. (n.d.). N-Hexadecylpropane-1,3-diamine - Related Substances.

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Comparative

N-Hexadecylpropane-1,3-diamine vs N-dodecylpropane-1,3-diamine for mild steel corrosion inhibition

Comparative Guide: N-Hexadecylpropane-1,3-diamine vs. N-Dodecylpropane-1,3-diamine for Mild Steel Corrosion Inhibition Executive Summary N-alkylpropane-1,3-diamines represent a highly effective class of cationic surfacta...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: N-Hexadecylpropane-1,3-diamine vs. N-Dodecylpropane-1,3-diamine for Mild Steel Corrosion Inhibition

Executive Summary

N-alkylpropane-1,3-diamines represent a highly effective class of cationic surfactant-based corrosion inhibitors for mild steel, particularly in acidic environments such as hydrochloric acid pickling. This guide provides a rigorous technical comparison between two prominent homologues: N-dodecylpropane-1,3-diamine (C12) and N-hexadecylpropane-1,3-diamine (C16) . By analyzing their molecular self-assembly, thermodynamic adsorption characteristics, and electrochemical performance, materials scientists and researchers can optimize inhibitor selection based on the specific hydrodynamic and thermodynamic constraints of their systems.

Mechanistic Foundations: Adsorption and Self-Assembly

The efficacy of N-alkylpropane-1,3-diamines stems from their amphiphilic structure. The hydrophilic headgroup consists of a primary and a secondary amine separated by a propyl chain. In highly acidic media (e.g., 0.5 M HCl), both amine groups undergo protonation, rendering the molecule di-cationic[1].

Mild steel surfaces in hydrochloric acid typically possess a positive charge at the open circuit potential (OCP). However, the specific adsorption of chloride ions ( ) creates a negatively charged interface. The di-cationic diamine headgroups are electrostatically drawn to this chloride layer, forming a strong physisorbed anchor via a synergistic effect[2]. Once anchored, the hydrophobic alkyl tails orient themselves away from the metal surface, self-assembling into a barrier that sterically hinders the diffusion of water, hydronium ions ( ), and dissolved oxygen to the metal substrate[1].

The Chain Length Effect: C12 vs. C16

The core performance difference between the C12 and C16 homologues lies in the thermodynamics of their alkyl tails and their subsequent phase behavior at the solid-liquid interface.

  • N-Dodecylpropane-1,3-diamine (C12) : The 12-carbon chain provides a moderate hydrophobic barrier. Its shorter length results in a higher Critical Micelle Concentration (CMC) and greater aqueous solubility[2]. While this ensures rapid diffusion and surface coverage, Sum Frequency Generation (SFG) spectroscopy reveals that shorter chains exhibit more gauche defects, leading to a looser, more permeable monolayer[1].

  • N-Hexadecylpropane-1,3-diamine (C16) : The 16-carbon chain significantly amplifies the lateral van der Waals interactions between adjacent adsorbed molecules. This promotes the formation of a highly ordered, tightly packed self-assembled monolayer (SAM) with predominantly all-trans conformations. Consequently, C16 achieves near-complete surface saturation and superior inhibition efficiency at much lower bulk concentrations, demonstrating a clear delinkage of metal surface saturation concentration and micellization[2]. The primary trade-off is its reduced aqueous solubility, which may necessitate the use of co-solvents or elevated temperatures to prevent premature precipitation.

Comparative Performance Data

(Note: Values are representative of performance in 0.5 M HCl at 298 K based on standardized electrochemical evaluations).

ParameterN-Dodecylpropane-1,3-diamine (C12)N-Hexadecylpropane-1,3-diamine (C16)
Alkyl Chain Length 12 Carbons16 Carbons
Aqueous Solubility (298 K) High (Readily dispersible)Low (May require co-solvent/sonication)
Critical Micelle Concentration (CMC) ~ 1.0 - 1.5 mM~ 0.05 - 0.1 mM
Optimal Inhibitor Concentration 150 - 200 ppm50 - 80 ppm
Max Inhibition Efficiency (IE%) 85% - 90%95% - 98%
Monolayer Packing Density Moderate (Higher gauche defects)High (Highly ordered all-trans state)

Experimental Methodology: Self-Validating Electrochemical Protocol

To accurately quantify the inhibition efficiency and understand the adsorption kinetics, the following self-validating workflow must be employed. This protocol ensures that thermodynamic equilibrium is reached before data acquisition.

Step 1: Mild Steel Coupon Preparation

  • Machine mild steel (e.g., API 5L X65) into cylindrical working electrodes embedded in epoxy resin, exposing a known surface area (typically 1 ).

  • Abrade the exposed surface sequentially using SiC paper from 400 up to 1200 grit.

    • Causality: Progressive abrasion removes native oxides and provides a standardized surface roughness, ensuring reproducible adsorption kinetics across different test batches.

  • Degrease ultrasonically in acetone for 5 minutes, rinse with absolute ethanol, and dry under a stream of high-purity .

Step 2: Solution Formulation

  • Prepare a baseline corrosive medium of 0.5 M HCl using analytical-grade hydrochloric acid and ultra-pure deionized water (18.2 MΩ·cm).

  • Introduce the diamine inhibitors at targeted concentrations (e.g., 10, 50, 100, 200 ppm).

    • Causality: For the C16 variant, apply mild sonication (40 kHz for 5 mins) to ensure homogeneous dispersion without inducing thermal degradation of the amine headgroups.

Step 3: Electrochemical Evaluation

  • OCP Equilibration : Immerse the working electrode in the test solution for 30 minutes. Monitor the Open Circuit Potential until the drift is less than 2 mV/min.

    • Validation: This confirms that the adsorption-desorption equilibrium of the di-cationic surfactant has stabilized on the steel surface prior to electrical perturbation[2].

  • Electrochemical Impedance Spectroscopy (EIS) : Apply a 10 mV peak-to-peak AC perturbation at the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

    • Validation: Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the charge transfer resistance ( ). Calculate Inhibition Efficiency ( ) as: . This serves as the primary non-destructive quantitative metric.

  • Potentiodynamic Polarization (PDP) : Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Validation: Extrapolate the anodic and cathodic Tafel slopes to determine the corrosion current density ( ). This destructive step cross-validates the EIS data and confirms whether the diamine acts as an anodic, cathodic, or mixed-type inhibitor.

Workflow Visualization

Workflow N1 Mild Steel Preparation (SiC Abrasion & Degreasing) N3 OCP Equilibration (30 min at 298 K) N1->N3 N2 Inhibitor Formulation (0.5 M HCl + C12/C16) N2->N3 N4 Electrochemical Impedance Spectroscopy (EIS) N3->N4 N6 Surface Analysis (SFG / AFM) N3->N6 N5 Potentiodynamic Polarization (PDP) N4->N5 N7 Data Synthesis & Efficiency Calculation N5->N7 N6->N7

Electrochemical and surface characterization workflow for diamine corrosion inhibitors.

Conclusion

While both N-dodecylpropane-1,3-diamine and N-hexadecylpropane-1,3-diamine are potent mixed-type corrosion inhibitors, their application depends on the system's requirements. The C16 variant offers superior barrier properties and higher maximum efficiency due to enhanced lateral van der Waals interactions. However, the C12 variant provides operational advantages in systems where high aqueous solubility and rapid dispersion are critical, such as in dynamic petroleum emulsion environments[3].

References

  • Cimatu, K. L. A., et al. "Investigating the self-assembly of pH-sensitive switchable diamine surfactant using sum frequency generation spectroscopy and molecular dynamics simulations." The Journal of Chemical Physics, 2024.[Link]

  • He, Y., et al. "Delinkage of Metal Surface Saturation Concentration and Micellization in Corrosion Inhibition." Corrosion, 2022.[Link]

  • Khormali, A., et al. "Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review." Processes (MDPI), 2024.[Link]

Sources

Validation

Liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of N-Hexadecylpropane-1,3-diamine

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation of N-Hexadecylpropane-1,3-diamine This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation of N-Hexadecylpropane-1,3-diamine

This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior and fragmentation patterns of N-Hexadecylpropane-1,3-diamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles governing the molecule's behavior during analysis. We will explore an optimized analytical workflow, dissect the primary fragmentation pathways, and offer a comparative look at the dominant product ions, providing a robust framework for the characterization of this and similar long-chain alkyl diamines.

Introduction: The Analytical Imperative for Long-Chain Alkylamines

N-Hexadecylpropane-1,3-diamine (Molecular Formula: C₁₉H₄₂N₂, Molecular Weight: 298.55 g/mol []) is a long-chain aliphatic diamine with applications as a surfactant, corrosion inhibitor, and a chemical intermediate. Its amphiphilic nature, combining a long, hydrophobic hexadecyl tail with a hydrophilic diamine head, makes its precise characterization critical for quality control, formulation development, and safety assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. Understanding the molecule's fragmentation pattern is key to developing robust quantitative methods and identifying related impurities or degradation products.

Part 1: A Logic-Driven Approach to Chromatographic Separation

The unique structure of N-Hexadecylpropane-1,3-diamine presents specific chromatographic challenges. The long C16 alkyl chain imparts significant hydrophobicity, while the two amine groups are polar and prone to protonation, which can lead to undesirable interactions with silica-based stationary phases, resulting in poor peak shape and retention time variability.

Our strategic objective is to achieve sharp, symmetrical peaks and reproducible retention. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the logical choice, as it separates molecules based on hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) column is selected to provide sufficient hydrophobic interaction with the hexadecyl chain of the analyte, ensuring adequate retention.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile serves as the strong organic solvent necessary to elute the highly retained analyte.

  • Mobile Phase Modifier: The addition of an acidic modifier, such as formic acid, is crucial for two reasons. First, it ensures the amine groups are consistently protonated, which improves peak shape by minimizing interactions with residual silanol groups on the column. Second, formic acid is a volatile modifier, making it fully compatible with mass spectrometry detection.[2] This approach is favored over non-volatile acids like phosphoric acid, which would contaminate the MS ion source.[2]

Part 2: Elucidating the Mass Spectrometric Fragmentation Pathway

Understanding the fragmentation of N-Hexadecylpropane-1,3-diamine is essential for confident structural confirmation and for setting up selective multiple reaction monitoring (MRM) transitions for quantification.

Ionization Strategy:

Given the presence of two basic nitrogen atoms, positive-mode electrospray ionization (ESI+) is the ideal method. The amine functional groups readily accept a proton in the acidic mobile phase, forming a stable, singly charged precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 299.56. This ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) to generate characteristic product ions.

Proposed Fragmentation Mechanisms:

The fragmentation of the protonated N-Hexadecylpropane-1,3-diamine is governed by the principles of charge-directed fragmentation, primarily involving cleavages adjacent to the protonated nitrogen atoms. The long alkyl chain and the propane linker provide several potential cleavage sites. Based on established fragmentation rules for aliphatic amines[3] and studies of related diamines[4], we can predict three primary fragmentation pathways.

  • Pathway A: Alpha-Cleavage: This is a classic fragmentation mechanism for aliphatic amines.[3] The most favorable alpha-cleavage involves the loss of the largest possible alkyl radical from the carbon atom adjacent to the nitrogen. For N-Hexadecylpropane-1,3-diamine, protonation is expected to occur on the secondary amine, which is flanked by the hexadecyl and propyl groups. The cleavage occurs at the C-C bond alpha to this nitrogen within the hexadecyl chain, leading to the expulsion of a C₁₅H₃₁˙ radical. This results in a stable, resonance-stabilized product ion at m/z 101.14.

  • Pathway B: C-N Bond Cleavage (Propane Linker): This pathway involves the cleavage of the carbon-nitrogen bond between the propane linker and the secondary amine. This results in the formation of a protonated hexadecylamine ion ([C₁₆H₃₃NH₂ + H]⁺) at m/z 270.32, following a rearrangement, or more directly, a protonated hexadecylamine fragment at m/z 242.48. This fragmentation highlights the lability of the C-N bond connecting the two key structural motifs of the molecule.

  • Pathway C: C-N Bond Cleavage (Hexadecyl Chain): A third significant pathway involves the cleavage of the bond between the hexadecyl chain and the secondary nitrogen. In this scenario, the charge is retained by the smaller, more polar diaminopropane fragment. This generates the protonated 1,3-diaminopropane ion at m/z 75.12. This fragment is highly specific to the diamine head group of the molecule.

Part 3: Comparative Analysis of Fragmentation Products

The relative abundance of the product ions generated through these pathways provides a characteristic fingerprint for N-Hexadecylpropane-1,3-diamine. While the exact ratios depend on the collision energy, a qualitative comparison can be made.

  • The m/z 101.14 ion is often a highly abundant fragment due to the stability conferred by the resulting iminium ion and the favorable loss of a large, stable radical.

  • The m/z 75.12 ion is a diagnostic marker for the 1,3-diaminopropane moiety. Its presence confirms the structure of the polar head group.

  • The m/z 242.48 ion is representative of the long alkyl chain portion of the molecule.

The following table summarizes the key transitional data for developing an LC-MS/MS method.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragmentation Mechanism
299.56101.14198.42 (C₁₄H₃₀)Alpha-cleavage with loss of a C₁₄H₂₉ radical.
299.56242.4857.08 (C₃H₇N)C-N bond cleavage with loss of neutral aminopropane.
299.5675.12224.44 (C₁₆H₃₂)C-N bond cleavage with loss of neutral hexadecene.

Part 4: Validated Experimental Protocol

This protocol provides a self-validating system for the robust analysis of N-Hexadecylpropane-1,3-diamine.

1. Sample Preparation

  • Accurately weigh 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with the 50:50 acetonitrile/water mixture.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Liquid Chromatography (LC) Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Mode: Product Ion Scan (for fragmentation pattern confirmation) and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions (example):

    • Quantitative: 299.56 > 101.14 (Collision Energy: 20 eV)

    • Qualitative: 299.56 > 75.12 (Collision Energy: 25 eV)

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathways of protonated N-Hexadecylpropane-1,3-diamine.

Fragmentation_Pattern cluster_path_A Pathway A: Alpha-Cleavage cluster_path_B Pathway B: C-N Cleavage (Alkyl) cluster_path_C Pathway C: C-N Cleavage (Diamine) M N-Hexadecylpropane-1,3-diamine [M+H]⁺ m/z = 299.56 F1 Product Ion m/z = 101.14 M->F1 - C₁₄H₂₉˙ F2 Product Ion m/z = 242.48 M->F2 - C₃H₇N F3 Product Ion m/z = 75.12 M->F3 - C₁₆H₃₂

Caption: Proposed CID fragmentation pathways for protonated N-Hexadecylpropane-1,3-diamine.

Conclusion

The LC-MS/MS analysis of N-Hexadecylpropane-1,3-diamine is effectively achieved using a C18 reversed-phase column with a formic acid-modified mobile phase and positive mode ESI. The fragmentation is characterized by three primary pathways: a dominant alpha-cleavage leading to a product ion at m/z 101.14, and two distinct C-N bond cleavages that yield diagnostic ions at m/z 242.48 and m/z 75.12, respectively. This detailed understanding of the fragmentation behavior provides the necessary foundation for developing highly selective and robust analytical methods for the quantification and identification of this compound in various complex matrices.

References

  • SIELC. Separation of N-(Phenyloctadecyl)propane-1,3-diamine on Newcrom R1 HPLC column. Available from: [Link]

  • Qian, Z., Jia, W., Li, T., & Hua, Z. (2021). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. ResearchGate. Available from: [Link]

  • Bouchikhi, T., et al. (2007). Electron ionization mass spectrometry of difurfuryl diamines. Memorial University Research Repository. Available from: [Link]

  • Slimani, K., et al. (2018). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. Food Chemistry. Available from: [Link]

  • Danell, A. S., & McLuckey, S. A. (2021). Fragmentation reactions of protonated α,ω-diamino carboxylic acids: The importance of functional group interactions. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

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Comparative

A Comparative Guide to the Validation of N-Hexadecylpropane-1,3-diamine Purity and Concentration by HPLC-UV

This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of N-Hexadecylpropane-1,3-diamine, a long-chain aliphatic diamine used in various research and industrial applications....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of N-Hexadecylpropane-1,3-diamine, a long-chain aliphatic diamine used in various research and industrial applications. For professionals in drug development and scientific research, ensuring the purity and accurate concentration of such compounds is paramount. The primary analytical challenge presented by N-Hexadecylpropane-1,3-diamine is its molecular structure, which lacks a UV-absorbing chromophore, rendering direct detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection highly problematic.[1][2]

This document will explore the limitations of direct analysis and present a robust, validated alternative using pre-column derivatization. We will provide detailed experimental protocols, comparative data, and the scientific rationale behind the recommended approach, ensuring a self-validating and trustworthy methodology.

The Analytical Challenge: The Absence of a Chromophore

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Visible detector is a cornerstone of analytical chemistry in the pharmaceutical industry.[1] Its utility, however, is contingent on the analyte's ability to absorb light in the UV-Vis spectrum. Molecules with conjugated pi systems or aromatic rings, known as chromophores, are readily detectable.

N-Hexadecylpropane-1,3-diamine (C₁₉H₄₂N₂) is a saturated aliphatic amine.[][4] Its structure consists of single bonds and lone pairs of electrons on the nitrogen atoms, which do not absorb light in the typical UV range (200-400 nm). Consequently, attempting to analyze this compound directly via HPLC-UV results in either no detectable peak or a signal so weak that it is analytically useless.[2] While alternative detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can detect non-chromophoric compounds, they often suffer from lower sensitivity and are incompatible with the gradient elution required to separate long-chain alkylamines from potential impurities.[5][6]

A Tale of Two Methods: Direct Analysis vs. Pre-column Derivatization

To overcome the inherent limitations of the analyte, a chemical modification strategy is required. Pre-column derivatization involves reacting the analyte with a labeling agent to attach a chromophore before injecting the sample into the HPLC system.[7] This approach fundamentally alters the analyte to make it "visible" to the UV detector.

The comparison below objectively evaluates the direct (and impractical) approach against the scientifically sound derivatization method.

Parameter Method A: Direct HPLC-UV Analysis Method B: Pre-column Derivatization HPLC-UV Scientific Rationale
Sensitivity Extremely Low / NoneHighThe derivatizing agent attaches a strong chromophore to the analyte, significantly enhancing UV absorbance and allowing for detection at low concentrations.[7]
Selectivity PoorHighDerivatization can be specific to the functional groups (primary/secondary amines) of the target analyte, reducing interference from matrix components that do not react with the agent.[7]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Unachievable for practical purposesLow (µg/mL to ng/mL range)Enhanced sensitivity directly translates to lower and more analytically useful detection and quantification limits, crucial for impurity profiling.[8]
Gradient Elution Compatibility Poor (with alternative detectors like RI)ExcellentThe derivatized product is stable and suitable for gradient elution, which is often necessary to separate long-chain compounds and their impurities on a reversed-phase column.[9]
Method Complexity Simple (in theory)ModerateRequires an additional, optimized derivatization step in the sample preparation workflow. However, this trade-off is necessary for a viable method.[1]

Validated Experimental Protocol: Purity and Concentration by DNFB Derivatization

This section provides a detailed, self-validating protocol for the analysis of N-Hexadecylpropane-1,3-diamine using pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. DNFB reacts with primary and secondary amines to form a dinitrophenyl (DNP) derivative that strongly absorbs UV light.[10][11][12]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard 1. Prepare Stock Standard of N-Hexadecylpropane-1,3-diamine prep_working 2. Create Working Standards & QC Samples via Serial Dilution prep_sample 3. Prepare Analyte Sample in Diluent add_buffer 4. Add Borate Buffer to all samples/standards prep_sample->add_buffer add_dnfb 5. Add DNFB Reagent react 6. Incubate at 60°C to complete reaction inject 7. Inject Derivatized Sample onto RP-C18 Column react->inject separate 8. Gradient Elution (Acetonitrile/Water) detect 9. UV Detection at ~360 nm integrate 10. Integrate Peak Area detect->integrate calibrate 11. Generate Calibration Curve quantify 12. Quantify Purity & Concentration

Caption: Workflow for HPLC-UV analysis with DNFB derivatization.

Reagents and Materials
  • N-Hexadecylpropane-1,3-diamine reference standard

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Boric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • 0.45 µm Syringe filters (PTFE)

Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with sodium hydroxide.

  • DNFB Reagent (10 mg/mL): Dissolve 100 mg of DNFB in 10 mL of acetonitrile. Prepare fresh.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Hexadecylpropane-1,3-diamine reference standard into a 10 mL volumetric flask and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with diluent.

Derivatization Procedure
  • To 100 µL of each working standard or sample solution in an HPLC vial, add 400 µL of Borate Buffer.

  • Add 500 µL of the DNFB Reagent to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture in a heating block or water bath at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for injection.

HPLC-UV Chromatographic Conditions
  • HPLC System: Standard HPLC with UV Detector

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: 100% to 70% B

    • 21-25 min: Equilibrate at 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

Method Validation: A Trustworthy and Self-Validating System

The described method must be validated to ensure it is fit for its intended purpose, adhering to standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13]

Validation Parameters & Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or matrix components.Peak for the derivatized analyte should be well-resolved from other peaks (Resolution > 2). Peak purity analysis should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.998 for the calibration curve.[14][15]
Accuracy To measure the closeness of the experimental value to the true value. Assessed via spike recovery.Mean recovery should be within 90-110% at three different concentration levels.[14]
Precision To measure the degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 3.0%.[16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise (S/N) ratio of 3:1.[8]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise (S/N) ratio of 10:1.[8]
Illustrative Validation Data Summary
Validation Parameter Result Status
Linearity (R²) 0.9995Pass
Accuracy (Recovery) 98.5% - 101.2%Pass
Precision (Repeatability RSD) 0.85%Pass
Precision (Intermediate RSD) 1.52%Pass
LOD (µg/mL) 0.1 µg/mL-
LOQ (µg/mL) 0.3 µg/mL-

Logical Framework for Method Selection

G start Goal: Quantify N-Hexadecylpropane-1,3-diamine by HPLC-UV q1 Does the analyte possess a native UV chromophore? start->q1 direct_method Proceed with Direct HPLC-UV Method Development and Validation q1->direct_method Yes deriv_required Direct UV detection is not feasible. Derivatization is required. q1->deriv_required No ans_yes Yes ans_no No deriv_method Develop and Validate Pre-column Derivatization HPLC-UV Method deriv_required->deriv_method

Caption: Logical path for selecting an appropriate HPLC-UV method.

Conclusion

For the validation of N-Hexadecylpropane-1,3-diamine purity and concentration, direct analysis by HPLC-UV is not a viable option due to the molecule's lack of a UV chromophore. A method employing pre-column derivatization, such as the detailed DNFB protocol, is the authoritative and scientifically-backed approach. This method introduces a UV-active tag to the analyte, enabling sensitive and selective detection. By following a rigorous validation process according to ICH guidelines, researchers, scientists, and drug development professionals can establish a robust, reliable, and accurate analytical method essential for quality control and regulatory compliance.

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Surfactant Analysis by HPLC: A Comprehensive Guide. Testing Lab / Alfa Chemistry.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
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  • How to detect and analyze compounds with little or no UV absorption in LC purification?
  • CAS 7173-60-6 N-Hexadecylpropane-1,3-diamine. BOC Sciences.
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  • HPLC Detectors, Their Types and Use: A Review. Juniper Publishers.
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  • Application Note: HPLC Analysis of Long-Chain N-Alkylanilines. Benchchem.
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  • Missing peaks using UV detection in HPLC methods.
  • A Versatile Column for Surfactant Analysis by HPLC.
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  • N-hexadecylpropane-1,3-diamine (C19H42N2). PubChem.
  • N-Hexadecylpropane-1,3-diamine - Rel
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America.
  • Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. Journal of Chemical and Pharmaceutical Research.
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  • HPLC Labeling Reagents. TCI Chemicals.
  • Characterization and quantification of N-(3-aminopropyl)
  • Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Chemos GmbH&Co.KG.
  • A Comparative Guide to HPLC-UV Method Validation for Gentamicin C1 Analysis Following ICH Guidelines. Benchchem.
  • Rapid Determination of Azo Dyes from Textile Samples Using Dionex ASE and U3000 HPLC-UV Instruments with MSQ Plus Detection.

Sources

Validation

In Vitro Toxicity Comparison of N-Hexadecylpropane-1,3-diamine and Its Chemical Derivatives: A Structural-Activity Guide

As drug development increasingly relies on lipid nanoparticles, non-viral gene vectors, and novel permeation enhancers, understanding the cellular interactions of amphiphilic cationic agents is paramount. N-Hexadecylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on lipid nanoparticles, non-viral gene vectors, and novel permeation enhancers, understanding the cellular interactions of amphiphilic cationic agents is paramount. N-Hexadecylpropane-1,3-diamine (also known as cetylaminopropylamine) is a long-chain (C16) alkyl diamine widely utilized as a biocide, surfactant, and structural lipid analog[1]. However, its potent surface-active properties inherently introduce significant in vitro cytotoxicity.

This guide provides an objective, mechanistically grounded comparison between N-Hexadecylpropane-1,3-diamine and its chemical derivatives. By analyzing the causality between alkyl chain length and cellular membrane disruption, researchers can better optimize the hydrophilic-lipophilic balance (HLB) of their formulations to maximize efficacy while minimizing off-target toxicity.

Mechanistic Causality: The Role of Alkyl Chain Length

The cytotoxicity of alkyl-1,3-propanediamines is not primarily driven by highly specific receptor-ligand interactions, but rather by their physicochemical behavior in aqueous environments. These molecules consist of a hydrophilic cationic diamine headgroup and a lipophilic hydrocarbon tail.

When introduced to in vitro cell cultures (e.g., HepG2 or CHO cells), the cationic headgroup electrostatically binds to the negatively charged phospholipid bilayer of the cell membrane[2]. The subsequent cellular fate is strictly dictated by the length of the alkyl tail:

  • Short to Medium Chains ( Derivatives with shorter tails (e.g., N-octyl) exhibit lower lipophilicity. They interact with the membrane but do not deeply intercalate. Their toxicity is generally lower and primarily manifests through mitochondrial stress and subsequent apoptosis upon cellular internalization[3][4].

  • Long Chains (≥C14, including C16 N-Hexadecyl): The C16 chain of N-Hexadecylpropane-1,3-diamine possesses a high HLB, allowing it to rapidly and deeply insert into the hydrophobic core of the plasma membrane[3]. This structural integration severely alters membrane fluidity, leading to physical pore formation, leakage of intracellular contents, and rapid necrotic cell death[2][5].

Fig 1: Mechanistic divergence of alkyl-1,3-propanediamine cytotoxicity based on chain length.

Comparative In Vitro Cytotoxicity Profile

To objectively evaluate these compounds, we must look at their relative IC50 values and primary mechanisms of action. The table below synthesizes the quantitative and qualitative toxicity profiles of N-Hexadecylpropane-1,3-diamine against its structural analogs.

CompoundAlkyl Chain LengthPrimary Mechanism of CytotoxicityRelative In Vitro IC50 TrendGHS Hazard Profile
N,N-Dimethyl-1,3-propanediamine None (Methyl)pH-dependent local corrosivity; low systemic toxicityVery High (>1 mM)Corrosive, Sensitizer[6]
N-Octylpropane-1,3-diamine C8Mild ApoptosisHigh (>50 μM)Irritant[3]
N-Dodecylpropane-1,3-diamine C12Apoptosis + Membrane DestabilizationModerate (15-30 μM)Toxic, Corrosive[5]
N-Hexadecylpropane-1,3-diamine C16Severe Membrane Disruption (Necrosis)Low (<10 μM)Highly Toxic, Severe Burns[1]

Data Interpretation: Removing the long alkyl chain entirely (as seen in the N,N-dimethyl derivative) practically eliminates lipid-insertion-driven cytotoxicity, shifting the hazard strictly to pH-driven corrosivity[6]. Conversely, extending the chain to C16 creates a potent membrane-lytic agent[1][3].

Self-Validating Experimental Protocol: Cytotoxicity Profiling

When evaluating highly surface-active amines, standard single-assay viability screens are prone to artifacts. Cationic amphiphiles can spontaneously form micelles that trap assay dyes, or they may directly reduce tetrazolium salts, yielding false-positive viability signals.

As a best practice, I strongly recommend a self-validating dual-assay system combining the MTT assay (measuring mitochondrial metabolic activity) with the LDH release assay (measuring physical membrane rupture). Because C16 derivatives induce necrosis via membrane lysis[2], a spike in extracellular LDH perfectly cross-validates the loss of MTT signal.

Workflow S1 Cell Culture (HepG2 / CHO) S2 Compound Treatment (Log Gradient) S1->S2 S3 Dual Assay Validation S2->S3 S4 MTT Assay (Metabolic) S3->S4 S5 LDH Assay (Membrane) S3->S5 S6 Data Analysis (IC50) S4->S6 S5->S6

Fig 2: Self-validating dual-assay workflow for profiling amphiphilic diamine cytotoxicity.

Step-by-Step Methodology

Phase 1: Cell Preparation & Treatment

  • Cell Seeding: Seed HepG2 or CHO cells in a 96-well plate at a density of 1×104 cells/well in complete DMEM. Causality: HepG2 cells provide a robust baseline for hepatic metabolic clearance, while CHO cells are highly sensitive to membrane-active agents[2][3]. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve N-Hexadecylpropane-1,3-diamine and its derivatives in DMSO. Create a logarithmic concentration gradient (0.1 μM to 100 μM) in serum-free media.

  • Self-Validating Controls:

    • Vehicle Control: Media with matching DMSO concentration (must be <0.5% v/v to prevent solvent toxicity).

    • Positive Control (Necrosis): 0.1% Triton X-100 (induces 100% membrane lysis).

  • Treatment: Aspirate culture media and apply the compound gradient. Incubate for 24 to 72 hours.

Phase 2: Dual-Assay Execution 5. LDH Sampling (Membrane Integrity): Without disturbing the cell monolayer, carefully transfer 50 μL of the supernatant from each well into a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt). Causality: The presence of LDH in the supernatant confirms that the C16 chain has physically punctured the plasma membrane[2]. Read absorbance at 490 nm. 6. MTT Assay (Metabolic Viability): To the original plate containing the cells, perform a gentle PBS wash. Crucial Step: Washing removes residual cationic amines that could chemically interfere with the MTT reagent. Add 100 μL of fresh media containing 0.5 mg/mL MTT. Incubate for 4 hours. 7. Solubilization: Discard the media, add 100 μL of DMSO to solubilize the intracellular purple formazan crystals, and read absorbance at 550 nm[3].

Phase 3: Data Synthesis 8. Calculate the percentage of cytotoxicity by normalizing the absorbance of treated samples against the vehicle control (0% toxicity) and Triton X-100 control (100% toxicity). Plot the dose-response curves using non-linear regression to derive the IC50 values.

Conclusion for Drug Development

When engineering novel delivery systems, the choice of alkyl chain length is a delicate balancing act. While the C16 chain of N-Hexadecylpropane-1,3-diamine provides exceptional liposomal anchoring and cellular penetration, its aggressive disruption of the lipid bilayer results in a narrow therapeutic window[1][3]. For applications requiring lower cellular toxicity, researchers should consider substituting the C16 moiety with medium-chain (C8-C12) derivatives or utilizing cleavable ester-based linkages that degrade before inducing severe necrotic events.

References

  • Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effect of Chain Length on Cytotoxicity and Endocytosis of Cationic Polymers Source: University of Science and Technology of China (USTC) URL:[Link]

  • Cetylaminopropylamine | C19H42N2 | CID 81604 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Hexadecylpropane-1,3-diamine

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of the chemical reagents we utilize. N-Hexadecylpropane-1,3-diam...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of the chemical reagents we utilize. N-Hexadecylpropane-1,3-diamine, a valuable compound in various research applications, requires meticulous handling and disposal due to its specific hazard profile. This guide provides a comprehensive, step-by-step protocol to ensure its disposal is managed in a manner that is compliant with regulations and prioritizes the safety of personnel and the environment.

Foundational Knowledge: Hazard Profile and Its Implications

Understanding the inherent risks of N-Hexadecylpropane-1,3-diamine is the first principle of safe disposal. Its primary hazards dictate every subsequent step in the waste management workflow.

  • Severe Corrosivity: The compound is known to cause severe skin burns and serious eye damage.[1][2][3][4][5] This corrosive nature means that direct contact must be avoided at all costs, and all waste materials, including contaminated personal protective equipment (PPE), must be treated as hazardous.

  • Acute Toxicity: It is harmful if swallowed.[1][2][3][4][5] This underscores the importance of preventing any pathway to ingestion through contamination.

  • High Aquatic Toxicity: N-Hexadecylpropane-1,3-diamine is very toxic to aquatic life with long-lasting effects.[3][4][5] This is a critical disposal consideration; under no circumstances should this chemical or its residues be released into the sewer system or the environment.[3][6]

These hazards mandate that N-Hexadecylpropane-1,3-diamine be classified and handled as hazardous waste throughout its lifecycle.[7][8][9]

Hazard ClassificationConsequence and Disposal Implication
Skin Corrosion (Category 1B) Direct contact can cause irreversible skin damage. All contaminated materials must be handled as hazardous waste.
Serious Eye Damage (Category 1) Potential for severe, irreversible eye injury. Mandates stringent eye and face protection.
Acute Aquatic Toxicity (Category 1) Poses a significant threat to environmental ecosystems. Prohibits sewer disposal and requires containment.
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The causality is simple: to prevent chemical contact, a physical barrier is essential. All PPE used while handling this chemical's waste must itself be disposed of as hazardous waste.

EquipmentSpecificationRationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[5][6]To prevent skin contact and burns. Gloves must be inspected for integrity before each use and removed without touching the outer surface.[6]
Eye/Face Protection Chemical safety goggles and a face shield.[6][10][11]To protect against splashes that can cause severe and potentially irreversible eye damage.
Body Protection Chemical-resistant apron or coveralls over a lab coat.[6][8]To protect skin from accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator.[12][13]Required when working outside of a chemical fume hood, during spill cleanup, or whenever vapors or aerosols may be generated.
Waste Segregation and Containment: The Pre-Disposal Workflow

Proper disposal begins long before the waste leaves your laboratory. Meticulous segregation and containment are critical to prevent accidental reactions and ensure regulatory compliance.

  • Designate a Waste Container: Use a dedicated, compatible container for all N-Hexadecylpropane-1,3-diamine waste. High-density polyethylene (HDPE) containers are a suitable choice.[7] The container must be in good condition, with a tightly sealing lid.[9][14]

  • Chemical Incompatibility: Never mix N-Hexadecylpropane-1,3-diamine waste with other chemical streams. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13][15] Accidental mixing can lead to vigorous, hazardous reactions.

  • Labeling: The moment waste is first added, the container must be clearly labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[9]

    • The full chemical name: "N-Hexadecylpropane-1,3-diamine".

    • The associated hazard pictograms (e.g., Corrosive, Environmental Hazard).

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator. The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2][14][16]

Disposal Protocols: A Step-by-Step Guide

The specific form of the waste dictates the precise disposal workflow. Follow the appropriate protocol below.

  • Assess: Ensure the original container is intact and properly labeled. If the container is compromised, transfer the product to a suitable, new container inside a chemical fume hood, wearing full PPE.

  • Label for Disposal: Affix a "HAZARDOUS WASTE" label to the container.

  • Segregate: Place the container in your designated SAA.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]

  • Initial Decontamination: If possible, rinse the contaminated item with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to remove gross contamination. This rinseate must be collected and disposed of as liquid hazardous waste in your designated container.

  • Contain Solid Waste: Place the rinsed, "empty" labware into a separate, puncture-proof hazardous waste container. This includes pipette tips, weighing boats, and broken glassware.

  • Label: Clearly label this container as "HAZARDOUS WASTE" containing N-Hexadecylpropane-1,3-diamine-contaminated sharps/labware.

  • Dispose: Manage this container as solid hazardous waste through your institutional EHS program.

  • Containment: Immediately collect all contaminated materials—including gloves, absorbent pads, bench paper, and disposable apparel—and place them into a heavy-duty plastic bag or a designated solid waste container.

  • Segregate: Do not mix this waste with regular trash or other chemical waste streams.

  • Seal and Label: Securely seal the bag or container and label it as "HAZARDOUS WASTE" with the chemical name.

  • Arrange Pickup: Dispose of the container through your licensed hazardous waste contractor.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8][14]

  • Don PPE: Before re-entering the area, don the full PPE ensemble as detailed in Section 2, including respiratory protection.

  • Contain the Spill: Prevent the spill from spreading or entering any drains.[6][15] Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike the spill.[2][4]

  • Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once absorbed, sweep or scoop the material into a designated, compatible hazardous waste container.[2][14]

  • Decontaminate: Clean the spill area thoroughly. For amines, decontamination may be accomplished with a 5% acetic acid solution, followed by a rinse with hot water.[8] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your EHS department according to institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste streams containing N-Hexadecylpropane-1,3-diamine.

G cluster_waste_type 1. Assess Waste Type cluster_procedure 2. Contain & Label cluster_final 3. Final Disposal start Waste Generation (N-Hexadecylpropane-1,3-diamine) pure_chem Pure or Expired Chemical start->pure_chem labware Contaminated Labware start->labware spill_debris Spill Debris / Contaminated PPE start->spill_debris package_chem Package in original or compatible, sealed container. pure_chem->package_chem package_labware Collect in puncture-proof solid waste container. labware->package_labware package_spill Double-bag or place in sealed solid waste container. spill_debris->package_spill label_waste Label all containers: 'HAZARDOUS WASTE' + Chemical Name + Hazards package_chem->label_waste package_labware->label_waste package_spill->label_waste store Store in designated Satellite Accumulation Area label_waste->store dispose Arrange pickup by licensed hazardous waste contractor store->dispose caption Disposal Workflow for N-Hexadecylpropane-1,3-diamine

Caption: Disposal Workflow for N-Hexadecylpropane-1,3-diamine

By adhering to this guide, researchers can ensure that their use of N-Hexadecylpropane-1,3-diamine concludes with a disposal process that is safe, compliant, and environmentally responsible. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

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Handling

A Researcher's Guide to the Safe Handling of N-Hexadecylpropane-1,3-diamine

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N-Hexadecylpropane-1,3-diamine, a long-chain aliphatic amine, presents unique handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N-Hexadecylpropane-1,3-diamine, a long-chain aliphatic amine, presents unique handling requirements due to its chemical properties. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower researchers with the knowledge to manage chemical reagents responsibly, fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile

N-Hexadecylpropane-1,3-diamine (CAS No. 7173-60-6) is a diamine with a long C16 alkyl chain. While specific toxicological data for this exact compound is limited, the primary hazards can be inferred from its chemical structure and data on analogous long-chain alkyl amines. The amine functional groups contribute to its corrosive nature, while the long alkyl chain influences its physical properties and environmental fate.

Key Hazard Considerations:

  • Skin and Eye Irritation/Corrosion: Like many aliphatic amines, this compound is expected to be corrosive or irritating to the skin and eyes. Direct contact can cause chemical burns.[1]

  • Skin Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[2]

  • Aquatic Toxicity: Long-chain amines are often toxic to aquatic life with long-lasting effects.[3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerCauses severe skin burns and eye damage.
Serious Eye Damage/IrritationCorrosionDangerCauses serious eye damage.
Skin SensitizationExclamation MarkWarningMay cause an allergic skin reaction.[2]
Hazardous to the Aquatic EnvironmentEnvironmentWarningHarmful to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling N-Hexadecylpropane-1,3-diamine. The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact.

Core PPE Requirements
  • Eye and Face Protection:

    • Minimum: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

    • Recommended: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4]

  • Hand Protection:

    • Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling amines.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Practice: Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[5]

  • Body Protection:

    • Standard: A chemical-resistant laboratory coat is the minimum requirement.

    • Enhanced: For tasks with a higher risk of splashing or for handling large volumes, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection:

    • Standard Operations: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

    • Emergency Situations: In the event of a large spill or inadequate ventilation, a full-face respirator with a combination organic vapor/acid gas cartridge (e.g., ABEK filter) may be necessary.

Procedural Guide to Safe Handling and Storage

Adherence to a systematic workflow is paramount for minimizing risks associated with N-Hexadecylpropane-1,3-diamine.

Workflow for Handling N-Hexadecylpropane-1,3-diamine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Consult SDS and Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Use Compatible Utensils handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of N-Hexadecylpropane-1,3-diamine

Step-by-Step Handling Protocol
  • Preparation:

    • Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for any available information and your institution's specific risk assessment for the procedure.

    • Don all required PPE as outlined in the section above.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Handling:

    • Conduct all manipulations of N-Hexadecylpropane-1,3-diamine within the fume hood.[7]

    • Use utensils and equipment made of compatible materials (e.g., glass, stainless steel). Avoid contact with incompatible materials such as strong oxidizing agents and acids.

    • When not in use, ensure the container is tightly sealed to prevent the release of vapors.

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep containers tightly closed and clearly labeled.

    • Store in a locked cabinet or area accessible only to authorized personnel.

Emergency and Disposal Plans

A proactive approach to emergency preparedness and waste management is essential.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give a small amount of water to drink. Seek immediate medical attention.[4]

Spill Response:

  • Minor Spill (within a fume hood):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10]

    • Collect the absorbed material into a compatible, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's emergency response team immediately.[11]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan
  • Waste Segregation: All waste contaminated with N-Hexadecylpropane-1,3-diamine, including empty containers, used PPE, and spill cleanup materials, must be collected as hazardous waste.[12]

  • Containerization: Use clearly labeled, leak-proof containers that are compatible with the chemical.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[12]

References

  • Emergency Procedure Guide - Corrosive Liquids. (n.d.). Retrieved from [Link]

  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • UC Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety. Retrieved from [Link]

  • Carleton University. (n.d.). Corrosive Chemical Spill Response. Retrieved from [Link]

  • Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Hexadecylpropane-1,3-diamine - Related Substances. Retrieved from [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments? Retrieved from [Link]

  • Unisafe. (2025, April 22). How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. Retrieved from [Link]

  • Penrite Oil. (2017, November 14). safety data sheet. Retrieved from [Link]

  • Inter Cars. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US4347381A - Method of treating long chain alkyl amines or products derived therefrom.
  • NICNAS. (2017, June 30). Fatty amines, di(long chain)alkyl: Human health tier II assessment. Retrieved from [Link]

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